molecular formula C26H26I6N2O10 B1196819 Iodoxamic acid CAS No. 31127-82-9

Iodoxamic acid

カタログ番号: B1196819
CAS番号: 31127-82-9
分子量: 1287.9 g/mol
InChIキー: WWVAPFRKZMUPHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodoxamic acid is an ionic, iodinated compound historically developed for use as a contrast agent in diagnostic imaging . It is classified under the ATC code V08AC01, which designates its role as an X-ray contrast medium . While detailed pharmacokinetic data and a complete safety profile for this compound are not fully elaborated in available literature, it shares characteristics with other first-generation ionic contrast agents. These early agents are typically associated with high osmolality. As a research chemical, this compound offers value for studies investigating the evolution and properties of radiocontrast materials. It is important to note that this product is intended for Research Use Only (RUO) and is not meant for diagnostic or therapeutic applications in humans. Researchers are encouraged to consult the available safety data sheets and conduct their own thorough risk assessments before handling.

特性

IUPAC Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26I6N2O10/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVAPFRKZMUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26I6N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057710
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1287.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31127-82-9
Record name Iodoxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31127-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoxamic acid [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1Y283HW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Iodoxamic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This compound is an organoiodine compound primarily utilized as a radiocontrast agent.[1] Its efficacy in this role is attributed to its high iodine content and the presence of several hydrophilic groups.[1]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValueSource
Molecular Formula C26H26I6N2O10[1][2][3]
Molecular Weight 1287.92 g/mol [3][4]
IUPAC Name 3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid[2]
CAS Number 31127-82-9[1][2][5]
Density 2.423 g/cm³[5]
Boiling Point 977.7 °C at 760 mmHg[5]
Flash Point 545.1 °C[5]
LogP 6.28040[5]
Polar Surface Area 169.72 Ų[5]
Refractive Index 1.631[5]
SMILES OC(=O)c(c1I)c(I)cc(I)c1NC(=O)CCOCCOCCOCCOCCC(=O)Nc(c2I)c(I)cc(I)c2C(=O)O[1]

Chemical Structure

The molecular structure of this compound is characterized by two tri-iodinated benzoic acid rings linked by a flexible, hydrophilic ether and amide chain. This structure is crucial for its function as a contrast agent.

Iodoxamic_Acid_Structure cluster_left_ring Tri-iodinated Benzoic Acid (Left) cluster_right_ring Tri-iodinated Benzoic Acid (Right) cluster_linker Linker Chain lr_C1 C lr_C2 C lr_C1->lr_C2 lr_COOH_C C lr_C1->lr_COOH_C lr_C3 C lr_C2->lr_C3 lr_I1 I lr_C2->lr_I1 lr_C4 C lr_C3->lr_C4 lr_NH NH lr_C3->lr_NH lr_C5 C lr_C4->lr_C5 lr_I2 I lr_C4->lr_I2 lr_C6 C lr_C5->lr_C6 lr_C6->lr_C1 lr_I3 I lr_C6->lr_I3 lr_COOH_O1 O lr_COOH_C->lr_COOH_O1 lr_COOH_OH OH lr_COOH_C->lr_COOH_OH l_CO1 C=O lr_NH->l_CO1 rr_C1 C rr_C2 C rr_C1->rr_C2 rr_COOH_C C rr_C1->rr_COOH_C rr_C3 C rr_C2->rr_C3 rr_I1 I rr_C2->rr_I1 rr_C4 C rr_C3->rr_C4 rr_NH NH rr_C3->rr_NH rr_C5 C rr_C4->rr_C5 rr_I2 I rr_C4->rr_I2 rr_C6 C rr_C5->rr_C6 rr_C6->rr_C1 rr_I3 I rr_C6->rr_I3 rr_COOH_O1 O rr_COOH_C->rr_COOH_O1 rr_COOH_OH OH rr_COOH_C->rr_COOH_OH l_C1 CH2 l_CO1->l_C1 l_C2 CH2 l_C1->l_C2 l_O1 O l_C2->l_O1 l_C3 CH2 l_O1->l_C3 l_C4 CH2 l_C3->l_C4 l_O2 O l_C4->l_O2 l_C5 CH2 l_O2->l_C5 l_C6 CH2 l_C5->l_C6 l_O3 O l_C6->l_O3 l_C7 CH2 l_O3->l_C7 l_C8 CH2 l_C7->l_C8 l_CO2 C=O l_C8->l_CO2 l_CO2->rr_NH Iodoxamic_Acid_Workflow cluster_process Workflow of this compound as a Contrast Agent admin Administration (e.g., Intravenous) dist Distribution (via bloodstream) admin->dist 1. Transport uptake Hepatic Uptake (by the liver) dist->uptake 2. Targeting excretion Biliary Excretion (into bile ducts and gallbladder) uptake->excretion 3. Concentration imaging Radiographic Imaging (X-ray) excretion->imaging 4. Opacification visualization Enhanced Visualization of Biliary System imaging->visualization 5. Diagnosis

References

An In-depth Technical Guide on the Core Mechanism of Action of Iodoxamic Acid as a Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoxamic acid, a second-generation iodinated contrast agent, has historically been a valuable tool in diagnostic imaging, particularly for cholecystography and cholangiography. Its efficacy as a contrast medium is fundamentally linked to its chemical structure, which incorporates a high concentration of iodine, and its specific pharmacokinetic profile, which ensures its concentration within the biliary system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its physicochemical properties, pharmacokinetics with a focus on its transport mechanisms, and the experimental protocols used to elucidate these characteristics.

Physicochemical Properties and Contrast Generation

The primary function of this compound as a contrast agent lies in its ability to attenuate X-rays, a property conferred by the six iodine atoms within its molecular structure.[1] The high atomic number of iodine results in a high probability of photoelectric absorption of X-rays, leading to a significant increase in the radiodensity of tissues where the agent accumulates.[1] This differential attenuation between the contrast-enhanced tissue and surrounding tissues creates the contrast necessary for clear visualization in radiographic imaging.

Molecular and Physicochemical Characteristics of this compound:

PropertyValueSource
Molecular Formula C₂₆H₂₆I₆N₂O₁₀[2][3]
Molecular Weight 1287.9 g/mol [2]
Iodine Content (% by weight) ~59.1%Calculated from Molecular Weight
Predicted Water Solubility 0.00284 mg/mL[4]
Predicted logP 4.13[4]

Pharmacokinetics: The Journey to the Biliary System

The clinical utility of this compound for gallbladder and bile duct imaging is determined by its selective uptake by the liver and subsequent excretion into the bile. This process concentrates the contrast agent in the target organs, providing optimal visualization.

Plasma Protein Binding

Upon intravenous administration, this compound extensively binds to plasma proteins, primarily albumin. This binding is a critical determinant of its pharmacokinetic profile, influencing its distribution and availability for hepatic uptake. The unbound fraction of the drug is what is available for transport into hepatocytes.

Hepatic Uptake and Biliary Excretion: A Transporter-Mediated Process

The selective accumulation of this compound in the biliary system is a carrier-mediated process involving a series of transport proteins on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. While direct studies on this compound are limited, the transport mechanisms can be inferred from studies on similar hepatobiliary contrast agents.

The hepatic uptake from the blood is likely mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 .[5][6] These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous and xenobiotic compounds, including other contrast agents.

Following uptake into the hepatocyte, this compound is then actively transported across the canalicular membrane into the bile. This efflux is mediated by members of the Multidrug Resistance-Associated Protein (MRP) family, with MRP2 (also known as cMOAT) being the most probable candidate.[7][8] MRP2 is located on the apical membrane of hepatocytes and plays a crucial role in the biliary excretion of various organic anions and conjugated compounds.

The following diagram illustrates the proposed signaling pathway for the hepatic transport of this compound:

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Iodoxamic_Acid_Bound This compound (Bound to Albumin) Iodoxamic_Acid_Free This compound (Free) Iodoxamic_Acid_Bound->Iodoxamic_Acid_Free Dissociation OATP1B1_1B3 OATP1B1/1B3 Iodoxamic_Acid_Free->OATP1B1_1B3 Uptake Iodoxamic_Acid_Intracellular Intracellular This compound OATP1B1_1B3->Iodoxamic_Acid_Intracellular MRP2 MRP2 Iodoxamic_Acid_Bile This compound in Bile MRP2->Iodoxamic_Acid_Bile Iodoxamic_Acid_Intracellular->MRP2 Efflux

Proposed hepatic transport pathway of this compound.
Choleretic Effect

An important pharmacodynamic effect of this compound and its analogs is the induction of choleresis, an increase in bile flow. Dimers of triiodobenzoic acid, the chemical class to which iodoxamate belongs, have been shown to increase bile flow in the range of 20-25 microliters per micromole excreted.[9] This increased bile production can further enhance the visualization of the biliary tree by diluting the concentrated contrast agent and improving its flow through the bile ducts.

Experimental Protocols

The understanding of this compound's mechanism of action is built upon various experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is used to determine the fraction of a drug that is bound to plasma proteins.

Protocol:

  • Apparatus Setup: A dialysis cell consisting of two chambers separated by a semi-permeable membrane is used. The membrane allows the passage of small molecules like the drug but retains large protein molecules.

  • Sample Preparation: One chamber is filled with plasma containing a known concentration of this compound. The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS).

  • Equilibration: The dialysis cell is incubated at a physiological temperature (37°C) for a sufficient period to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After equilibration, the concentration of this compound in both the plasma and the buffer chambers is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100%.

The following workflow diagram illustrates the equilibrium dialysis process:

G cluster_workflow Equilibrium Dialysis Workflow Start Start Prepare_Dialysis_Cell Prepare Dialysis Cell with Semi-permeable Membrane Start->Prepare_Dialysis_Cell Add_Samples Add Plasma with this compound and Protein-Free Buffer Prepare_Dialysis_Cell->Add_Samples Incubate Incubate at 37°C to Reach Equilibrium Add_Samples->Incubate Collect_Samples Collect Samples from Both Chambers Incubate->Collect_Samples Analyze_Concentration Analyze this compound Concentration (e.g., HPLC) Collect_Samples->Analyze_Concentration Calculate_Binding Calculate Percentage of Plasma Protein Binding Analyze_Concentration->Calculate_Binding End End Calculate_Binding->End

Workflow for determining plasma protein binding.
In Vivo Measurement of Biliary Excretion and Choleretic Effect in Animal Models

Animal models, particularly rats, are instrumental in studying the biliary excretion and choleretic effects of contrast agents.

Protocol:

  • Animal Preparation: A rat (typically weighing 200-250g) is anesthetized.[10]

  • Surgical Procedure (Bile Duct Cannulation):

    • A midline abdominal incision is made to expose the common bile duct.

    • A small incision is made in the bile duct, and a cannula (a thin, flexible tube) is inserted and secured. This allows for the collection of bile.

  • Drug Administration: this compound is administered intravenously at a specified dose.

  • Bile Collection: Bile is collected from the cannula at timed intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours). The volume of bile collected in each interval is recorded to determine the bile flow rate.[11]

  • Sample Analysis: The concentration of this compound in the collected bile samples is measured using an appropriate analytical method.

  • Data Analysis:

    • Biliary Excretion Rate: Calculated by multiplying the bile flow rate by the concentration of this compound in the bile.

    • Choleretic Effect: The bile flow rate after administration of this compound is compared to the basal bile flow rate (measured before drug administration) to quantify the increase in bile production.[9]

The following diagram outlines the key steps in an in vivo biliary excretion study:

G cluster_workflow In Vivo Biliary Excretion Study Workflow Start Start Anesthetize_Animal Anesthetize Animal Model (Rat) Start->Anesthetize_Animal Cannulate_Bile_Duct Surgically Cannulate the Common Bile Duct Anesthetize_Animal->Cannulate_Bile_Duct Administer_Drug Administer this compound Intravenously Cannulate_Bile_Duct->Administer_Drug Collect_Bile Collect Bile at Timed Intervals Administer_Drug->Collect_Bile Measure_Flow_Rate Measure Bile Volume and Flow Rate Collect_Bile->Measure_Flow_Rate Analyze_Concentration Analyze this compound Concentration in Bile Measure_Flow_Rate->Analyze_Concentration Calculate_Excretion Calculate Biliary Excretion and Choleretic Effect Analyze_Concentration->Calculate_Excretion End End Calculate_Excretion->End

Workflow for in vivo biliary excretion and choleresis study.

Conclusion

The mechanism of action of this compound as a contrast agent is a multi-faceted process that begins with its fundamental physicochemical property of X-ray attenuation due to its high iodine content. Its clinical efficacy for hepatobiliary imaging is then dictated by a specific pharmacokinetic profile characterized by high plasma protein binding and, most importantly, active transport into hepatocytes via OATP transporters and subsequent excretion into the bile via MRP2. The accompanying choleretic effect further enhances its diagnostic utility. The experimental protocols detailed in this guide provide the framework for the continued investigation and understanding of this and other hepatobiliary contrast agents, which is essential for the development of safer and more effective diagnostic tools in the future.

References

An In-Depth Technical Guide to Iodoxamic Acid: Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxamic acid, an organoiodine compound, emerged as a significant second-generation contrast agent for intravenous cholangiography. Developed and marketed by Bracco as Endobil, it offered improved visualization of the biliary system. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, synthesis, pharmacokinetics, and clinical application of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a valuable resource for researchers in the field of diagnostic imaging and drug development.

Discovery and Historical Development

The development of this compound is situated within the broader history of the quest for safer and more effective X-ray contrast media. Following the initial use of iodinated compounds for imaging, research efforts focused on developing agents with higher iodine content for better opacification and improved physiological tolerance.

The use of intravenous cholangiography itself was introduced in 1954 and has since been largely superseded by modern imaging techniques such as Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP).[4] The eventual decline in the use of this compound and other intravenous cholangiographic agents can be attributed to the rise of these alternative, often safer and more effective, diagnostic procedures.

Physicochemical Properties

This compound is a complex organoiodine molecule with a high iodine content, which is essential for its radiopaque properties. Its chemical structure is designed to be water-soluble and to be selectively taken up by hepatocytes and excreted into the biliary system.

PropertyValueReference
Chemical Formula C26H26I6N2O10[5]
Molecular Weight 1287.92 g/mol [5]
CAS Number 31127-82-9[6]
Appearance Not specified
Solubility Water-soluble[7]
Density 2.423 g/cm³[6]
Boiling Point 977.7 °C at 760 mmHg[6]
Flash Point 545.1 °C[6]
LogP 6.28040[6]
Refractive Index 1.631[6]

Synthesis of this compound

While a detailed, step-by-step industrial synthesis protocol for this compound is proprietary to Bracco, the general synthetic routes for similar tri-iodinated benzoic acid derivatives are well-established in the chemical literature. The synthesis of this compound likely involves the reaction of 4,7,10,13-tetraoxahexadecanedinitrile as a precursor.[7]

A general plausible synthesis workflow is outlined below. This is a conceptual representation and not a detailed experimental protocol.

Conceptual Synthesis Workflow

G cluster_synthesis Conceptual Synthesis of this compound A Starting Materials (e.g., 3-aminobenzoic acid derivative, 4,7,10,13-tetraoxahexadecanedioyl dichloride) B Acylation Reaction A->B Coupling C Dimer Formation B->C Amide bond formation D Iodination C->D Introduction of iodine atoms (e.g., using ICl) E Purification D->E e.g., Recrystallization, Chromatography F This compound E->F

Caption: A conceptual workflow for the synthesis of this compound.

Pharmacokinetics and Metabolism

This compound is designed for selective uptake by the liver and excretion into the bile, making it a hepatotropic contrast agent. The pharmacokinetic profile is crucial for its diagnostic efficacy and safety.

Animal Pharmacokinetic Data (Rhesus Monkey)

Pharmacokinetic studies in rhesus monkeys have provided valuable insights into the biliary excretion of this compound.[8]

ParameterValueUnit
Vmax (Maximum Biliary Excretion Rate) 1.03 ± 0.25µmol/kg/min
Km (Michaelis-Menten Constant) 1.5 to 16.4µM

Note: The Km value varied between individual animals.

Human Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in the publicly available literature. However, it is known to be administered as its meglumine salt to improve solubility and is primarily eliminated through the biliary system. Competition for plasma protein binding sites and intrahepatic proteins has been observed in studies with other cholecystographic agents.[9]

Mechanism of Hepatobiliary Transport

The selective uptake of this compound by hepatocytes and its excretion into bile is a carrier-mediated process involving specific transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes. While direct studies on this compound are scarce, the transport of similar organic anions is known to be mediated by Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood and Multidrug Resistance-Associated Proteins (MRPs) for excretion into the bile.[10][11][12][13]

G cluster_hepatocyte Hepatobiliary Transport of this compound Blood Sinusoidal Blood Hepatocyte Hepatocyte Blood->Hepatocyte Uptake via OATP Transporters Bile Bile Canaliculus Hepatocyte->Bile Excretion via MRP Transporters

Caption: Simplified pathway of this compound transport through a hepatocyte.

Clinical Application and Experimental Protocols

This compound, as its meglumine salt (meglumine iodoxamate), was used for intravenous cholangiography to visualize the biliary ducts and gallbladder.

Indications
  • Investigation of the biliary system, particularly in post-cholecystectomy patients.

  • Detection of bile duct obstruction, strictures, or stones.

Contraindications
  • Known hypersensitivity to iodine-containing contrast media.

  • Severe hepatic or renal impairment.

  • Hyperthyroidism.

  • Elevated serum bilirubin levels, as this can impair biliary excretion of the contrast agent.[14]

Experimental Protocol for Intravenous Cholangiography

The following is a general protocol for intravenous cholangiography. The specific dosage and infusion rates for this compound (Endobil) would have been determined by the manufacturer and clinical standards of the time.

  • Patient Preparation: The patient is typically required to fast for several hours before the procedure to ensure an empty stomach and a concentrated gallbladder.

  • Preliminary Radiograph: A plain X-ray of the abdomen is taken to check for any interfering shadows.

  • Contrast Administration: A sterile solution of meglumine iodoxamate is administered intravenously. This is typically done as a slow infusion over a period of 10 to 30 minutes to minimize adverse reactions.

  • Imaging: A series of X-ray images of the right upper quadrant of the abdomen are taken at timed intervals (e.g., 15, 30, 60, and 120 minutes) after the start of the infusion. Tomography may be used to obtain clearer images of the bile ducts.

  • Post-Procedure: The patient is monitored for any adverse reactions.

G cluster_workflow Intravenous Cholangiography Workflow Start Patient Preparation (Fasting) A Preliminary Abdominal X-ray Start->A B Intravenous Infusion of This compound A->B C Serial Radiographic Imaging B->C Timed intervals D Image Analysis and Diagnosis C->D End Post-Procedure Monitoring D->End

Caption: A typical workflow for an intravenous cholangiography procedure.

Safety and Adverse Effects

Like all iodinated contrast media, this compound was associated with a risk of adverse reactions. These could range from mild to severe.

  • Mild Reactions: Nausea, vomiting, a sensation of warmth, and mild skin rashes.

  • Moderate to Severe Reactions: Anaphylactoid reactions, including urticaria, bronchospasm, and hypotension.

  • Hepatotoxicity: Although rare, severe hepatotoxic reactions have been reported with other intravenous cholangiographic agents, particularly in patients with pre-existing liver disease or when administered in high doses.[15][16]

Conclusion

This compound played a role in the history of diagnostic imaging as a hepatotropic contrast agent for intravenous cholangiography. Its development by Bracco marked a step in the refinement of contrast media for biliary imaging. While it has been largely replaced by newer, non-invasive imaging modalities, the study of this compound and similar agents provides valuable insights into the principles of drug design, pharmacokinetics, and the mechanisms of hepatobiliary transport. This guide serves as a detailed repository of the available technical information on this compound for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iodoxamic Acid Meglumine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodoxamic acid meglumine salt, a key diagnostic agent. The information is presented to support research, development, and quality control activities related to this compound.

Introduction

This compound meglumine salt is an iodinated radiocontrast agent used primarily for diagnostic imaging of the gallbladder and bile ducts.[1][2] The high iodine content of the this compound molecule allows it to absorb X-rays, creating contrast in radiographic images.[3] It is formulated as a salt with meglumine, an amino sugar derived from glucose, to enhance its solubility and create a formulation suitable for administration.[1][4] Understanding the physicochemical properties of this salt is critical for formulation development, stability assessment, and ensuring its safety and efficacy as a diagnostic tool.

Chemical Structure and Identification

This compound meglumine salt is formed by an acid-base reaction between this compound and Meglumine.

  • This compound: A complex organic molecule containing six iodine atoms, which are responsible for its radiopaque properties.[2][5]

  • Meglumine: An amino sugar alcohol that acts as a solubilizing agent and counterion.[1][6]

The combination results in a dimeric salt, with two meglumine molecules typically associated with one molecule of this compound.

This compound Chemical structure of this compound

Meglumine Chemical structure of Meglumine

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, Meglumine, and their resulting salt, Iodoxamate Meglumine. Data is compiled from various public chemical databases.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₆I₆N₂O₁₀[7][8]
Molecular Weight 1287.92 g/mol [7][9]
Appearance Solid (form not specified)Assumed
pKa (Strongest Acidic) 2.03DrugBank Online
Water Solubility 0.00284 mg/mLDrugBank Online
logP 7.17DrugBank Online
Stereochemistry Achiral[7]

Table 2: Properties of Meglumine

PropertyValueReference
Molecular Formula C₇H₁₇NO₅[6][10]
Molecular Weight 195.22 g/mol [6]
Appearance White to slightly yellow crystalline powder[11]
Melting Point 128-131.5 °C[6][11]
Solubility in Water Freely soluble (~1000 g/L at 20°C)[6][12]
pKa 9.52 - 9.6[1][13]

Table 3: Properties of Iodoxamate Meglumine (1:2 Salt)

PropertyValueReference
Molecular Formula C₄₀H₆₀I₆N₄O₂₀[14]
Molecular Weight 1678.3 g/mol [14]
Synonyms Cholovue, Meglumine iodoxamate[14]
Status Discontinued in some regions[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of pharmaceutical substances. The following sections outline standard protocols for determining key parameters of this compound meglumine salt.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound meglumine salt is added to a known volume of a specific solvent (e.g., purified water, buffered solutions at various pH levels) in a sealed, stoppered flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, typically by centrifugation or filtration.

  • Quantification: The concentration of the dissolved salt in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The experiment is performed in triplicate to ensure accuracy, and the solubility is reported in units such as mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess Iodoxamate Meglumine to solvent in a sealed flask B Agitate in a constant temperature bath (24-48h) A->B C Allow suspension to settle B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Withdraw clear supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Report solubility (mg/mL) F->G

Workflow for Solubility Determination
Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to characterize the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound meglumine salt is packed into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a controlled heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate, typically 1°C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range is the melting range of the substance.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of acidic and basic functional groups.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized titrant (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. The inflection point of the curve indicates the equivalence point.

G Workflow for pKa Determination (Potentiometric Titration) A Dissolve this compound in solvent B Place solution in beaker with pH electrode & stirrer A->B C Incrementally add standardized NaOH titrant B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Workflow for pKa Determination
Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for the drug substance. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).

Methodology:

  • Long-Term Testing: Samples of this compound meglumine salt are stored under recommended storage conditions (e.g., 25°C/60% RH) for an extended period (e.g., up to 60 months).

  • Accelerated Testing: To expedite the identification of potential degradation pathways, samples are stored at elevated temperatures and humidity (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).

  • Forced Degradation: The substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify likely degradation products and validate the stability-indicating power of the analytical methods.[15]

  • Analysis: At specified time points, samples are withdrawn and analyzed for physical changes (appearance, melting point) and chemical changes (assay, degradation products) using a validated stability-indicating HPLC method.

Mechanism of Action as a Contrast Agent

This compound meglumine salt does not have a pharmacological mechanism of action involving specific signaling pathways. Its utility is based on its physical properties. The six iodine atoms per molecule of this compound provide a high electron density, which effectively attenuates X-rays. When administered, it is selectively taken up by the liver and excreted into the bile, allowing for the opacification and visualization of the biliary system.

G Functional Pathway of Iodoxamate Meglumine cluster_0 Administration & Distribution cluster_1 Hepatic Uptake & Excretion cluster_2 Diagnostic Imaging A Iodoxamate Meglumine (Aqueous Solution) B Intravenous Administration A->B C Distribution via Bloodstream B->C D Selective Uptake by Hepatocytes C->D E Excretion into the Bile D->E F Concentration in Biliary System E->F G X-ray Attenuation by Iodine Atoms F->G H Visualization of Gallbladder & Bile Ducts G->H

Functional Pathway as a Contrast Agent

Conclusion

The physicochemical properties of this compound meglumine salt are a direct consequence of its constituent parts: the highly iodinated, poorly soluble this compound and the highly soluble, basic meglumine. The formation of the meglumine salt is a critical formulation strategy to enable the administration of this effective radiocontrast agent. A thorough understanding and precise measurement of its properties, using standardized protocols as outlined in this guide, are fundamental to ensuring the quality, stability, and diagnostic performance of the final pharmaceutical product.

References

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a dimeric, ionic, and water-soluble iodinated X-ray contrast medium.[1][2][3] Due to its high iodine content, it was utilized as a diagnostic agent for radiographic visualization of the biliary tract.[4] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its formulation, handling, and clinical application. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including its meglumine salt form. It also outlines relevant experimental protocols and potential degradation pathways based on the behavior of related iodinated contrast agents.

Physicochemical Properties

This compound is a complex organic molecule with a high molecular weight and multiple functional groups that influence its solubility and stability.

PropertyValueSource
Molecular Formula C26H26I6N2O10[5]
Molecular Weight 1287.92 g/mol [5]
Predicted Water Solubility (of the acid) 0.00284 mg/mL
Physical Description Information not available in the searched literature.
pKa Information not available in the searched literature.

Solubility Characteristics

The solubility of this compound is a critical factor for its formulation as an injectable contrast agent. The free acid form of this compound exhibits very low water solubility. To overcome this limitation, it is typically formulated as a salt with meglumine, an organic amine that significantly enhances its aqueous solubility.[6][7][8] Meglumine itself is freely soluble in water.[6][7][8]

SolventThis compoundIodoxamate Meglumine
Water Predicted: 0.00284 mg/mLHighly soluble (specific quantitative data not available in the searched literature)
Ethanol Information not available in the searched literature.Information not available in the searched literature.
Methanol Information not available in the searched literature.Information not available in the searched literature.
Dimethyl Sulfoxide (DMSO) Information not available in the searched literature.Information not available in the searched literature.

Stability Profile

The stability of this compound and its formulations is essential for ensuring its safety and efficacy. While specific stability data for this compound is not extensively available in the public domain, the stability of iodinated contrast media (ICM) as a class has been studied. The primary degradation pathways for ICMs include hydrolysis, oxidation, and photolysis.[9][10][11][12][13]

Hydrolytic Stability

This compound contains amide linkages, which can be susceptible to hydrolysis under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.[14] The rate of hydrolysis is dependent on pH and temperature.

Photostability

Iodinated compounds can be sensitive to light, particularly UV radiation.[15][16] Photodegradation can lead to the cleavage of the carbon-iodine bond, a process known as deiodination.[9]

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. The specific impact of heat on the stability of this compound and its meglumine salt requires dedicated studies. Most veterinary pharmaceuticals are labeled to be stored at or below 77°F (25°C) or 86°F (30°C).[17]

Oxidative Stability

Iodinated contrast agents can be susceptible to oxidation, which can be initiated by oxidizing agents such as hydrogen peroxide or by exposure to light and air.[18][19][20][21][22][23] The tri-iodinated benzene ring and other functional groups in the this compound molecule may be targets for oxidative degradation.

Potential Degradation Pathways

Based on the known degradation of other iodinated contrast media, the following are potential degradation pathways for this compound.[9][14][24]

  • Deiodination: The cleavage of the carbon-iodine bond, leading to the formation of less iodinated and ultimately non-iodinated aromatic compounds. This can be initiated by light or certain chemical reactions.[9]

  • Amide Bond Cleavage: Hydrolysis of the amide linkages in the molecule, breaking it down into smaller components.[14]

  • Decarboxylation: The loss of the carboxylic acid groups, which is a potential degradation pathway for ionic ICMs.[9]

graph TD; A[this compound] -->|Hydrolysis| B(Cleavage of Amide Bonds); A -->|Photolysis / Oxidation| C(Deiodination); A -->|Oxidation| D(Other Oxidative Products); A -->|Hydrolysis| E(Decarboxylation);

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.[10][11][12][13]

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound or its salt in a given solvent.

graph TD; A[Add excess this compound to solvent] --> B{Agitate at constant temperature}; B --> C[Periodically sample the supernatant]; C --> D{Analyze sample concentration by HPLC}; D --> E{Plot concentration vs. time}; E --> F[Determine equilibrium solubility from plateau];

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: An excess amount of this compound or its meglumine salt is added to a known volume of the test solvent (e.g., water, phosphate buffer at various pH values) in a sealed container.

  • Equilibration: The mixture is agitated at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sampling: At predetermined time intervals, aliquots of the supernatant are withdrawn after centrifugation or filtration to remove undissolved solids.

  • Analysis: The concentration of the dissolved this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Determination of Solubility: The solubility is determined from the plateau of the concentration-time profile, where the concentration no longer increases.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.[10][11][12][13]

graph TD; subgraph "Stress Conditions" A[this compound Solution] --> B(Acid Hydrolysis); A --> C(Base Hydrolysis); A --> D(Oxidative Degradation); A --> E(Thermal Degradation); A --> F(Photodegradation); end subgraph "Analysis" G[Stressed Samples] --> H{Analyze by Stability-Indicating HPLC}; H --> I[Identify and Quantify Degradants]; end B --> G; C --> G; D --> G; E --> G; F --> G;

Caption: Experimental Workflow for Forced Degradation Studies.

Methodology:

  • Sample Preparation: Solutions of this compound or its meglumine salt are prepared in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: The solution is treated with a suitable acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).

    • Base Hydrolysis: The solution is treated with a suitable base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).

    • Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: The solution is heated at an elevated temperature (e.g., 80°C).

    • Photodegradation: The solution is exposed to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[15][16]

  • Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Conclusion

This compound's low aqueous solubility necessitates its formulation as a meglumine salt for clinical use. While specific quantitative data on the solubility of iodoxamate meglumine and the stability of this compound under various stress conditions are not widely available in the reviewed literature, an understanding of its physicochemical properties can be inferred from the behavior of other dimeric, ionic iodinated contrast agents. The primary potential degradation pathways include deiodination, amide bond hydrolysis, and decarboxylation. Rigorous solubility and stability studies, following established protocols, are essential for the development of safe and effective formulations of this compound. Further research to generate specific data for this compound would be highly beneficial for the scientific community.

References

An In-Depth Technical Guide to Iodoxamic Acid for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a second-generation iodinated contrast medium primarily utilized for in vivo imaging of the hepatobiliary system.[1][2] Its high iodine content and selective uptake by hepatocytes, followed by excretion into the biliary tract, make it a valuable tool for cholangiography and the assessment of biliary function.[3][4] This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, pharmacokinetics, and a detailed framework for its application in preclinical in vivo imaging studies.

Core Characteristics of this compound

Physicochemical Properties

This compound is a complex organic molecule with a high molecular weight and a significant number of iodine atoms, which are responsible for its radiopaque properties.[5] Its chemical structure is designed to be water-soluble, typically as a meglumine salt, to allow for intravenous administration.[2]

PropertyValueSource
Molecular Formula C26H26I6N2O10[5]
Molecular Weight 1287.92 g/mol [5]
Appearance White or colorless crystals[6] (for Iodoacetic acid, a related compound)
Solubility Water-soluble (as meglumine salt)[2]
Pharmacokinetics and Biodistribution

Following intravenous administration, this compound binds to plasma proteins and is transported to the liver.[7][8] In the liver, it is actively taken up by hepatocytes through organic anion transporting polypeptides (OATPs).[7][9] Subsequently, it is excreted unchanged into the bile, allowing for the visualization of the biliary ducts and gallbladder.[3][4]

Pharmacokinetic Parameters in Rhesus Monkeys: [7]

ParameterValueDescription
Vmax (Maximum Biliary Excretion Rate) 1.03 ± 0.25 µmoles/kg/minThe maximum rate of excretion of this compound into the bile.
Km (Michaelis-Menten Constant) 1.5 - 16.4 µMThe substrate concentration at which the excretion rate is half of Vmax.

Studies in humans have shown that no metabolites are found in the plasma, and the compound is primarily eliminated through biliary excretion.[10]

Toxicity

The acute toxicity of this compound has been evaluated in animal models. The median lethal dose (LD50) is a common measure of acute toxicity.[11]

SpeciesRoute of AdministrationLD50Source
RatIntravenous> 5.0 g/kg[1][9]

Mechanism of Action for In Vivo Imaging

The primary mechanism of action of this compound as a contrast agent is the attenuation of X-rays by the iodine atoms within its structure. This property increases the radiodensity of the tissues and fluids where it accumulates, namely the biliary system, allowing for enhanced visualization with X-ray-based imaging modalities like computed tomography (CT).[12]

The logical workflow for hepatobiliary imaging with this compound is as follows:

cluster_administration Administration cluster_circulation Systemic Circulation cluster_liver Hepatic Phase cluster_excretion Biliary Excretion cluster_imaging Imaging IV_Injection Intravenous Injection Plasma_Binding Plasma Protein Binding IV_Injection->Plasma_Binding Hepatocyte_Uptake Hepatocyte Uptake (OATP) Plasma_Binding->Hepatocyte_Uptake Bile_Ducts Excretion into Bile Ducts Hepatocyte_Uptake->Bile_Ducts Gallbladder Gallbladder Accumulation Bile_Ducts->Gallbladder Imaging_Acquisition X-ray/CT Imaging Bile_Ducts->Imaging_Acquisition Intestine Excretion into Intestine Gallbladder->Intestine Gallbladder->Imaging_Acquisition

Workflow of this compound for hepatobiliary imaging.

Experimental Protocols for Preclinical In Vivo Imaging

While specific protocols for this compound in preclinical research are not widely published, a general methodology can be adapted from standard practices for hepatobiliary contrast agents in small animal imaging.

Animal Model

Mice and rats are commonly used animal models for in vivo imaging studies due to their genetic and physiological similarities to humans.[5] For imaging studies, hairless or shaved animals are preferred to minimize light scattering and improve signal detection.[13]

Dosing and Administration
  • Dosage: The optimal dose should be determined empirically for each animal model and imaging system. Based on clinical use and preclinical studies with similar agents, a starting dose in the range of 0.1 to 0.5 mmol/kg can be considered.

  • Administration: this compound is administered intravenously (IV), typically via the tail vein in mice and rats. The injection should be performed slowly to minimize the risk of adverse reactions.[4]

Imaging Protocol
  • Imaging Modality: Computed Tomography (CT) is the most appropriate imaging modality for use with iodinated contrast agents like this compound.[12]

  • Animal Preparation: Animals should be anesthetized for the duration of the imaging procedure to prevent motion artifacts. Isoflurane is a commonly used inhalation anesthetic.[14] The animal's body temperature should be maintained using a heating pad.

  • Image Acquisition:

    • Baseline Scan: A pre-contrast scan should be acquired to visualize the native tissue contrast.

    • Dynamic Imaging: Following the administration of this compound, a series of scans can be acquired to visualize the dynamic uptake and excretion of the contrast agent. Imaging at time points such as 10, 30, 60, and 90 minutes post-injection can provide valuable information on biliary function.

    • Delayed Imaging: A delayed scan at 2-4 hours post-injection may be useful for visualizing the gallbladder and clearance from the biliary tree.

Data Analysis

Image analysis software can be used to quantify the enhancement in the liver, bile ducts, and gallbladder over time. This data can be used to calculate pharmacokinetic parameters and assess biliary function.

The following diagram outlines a typical experimental workflow for in vivo imaging with this compound:

cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Baseline_Scan Baseline CT Scan Animal_Prep->Baseline_Scan Contrast_Prep Contrast Agent Preparation IV_Injection Intravenous Injection Contrast_Prep->IV_Injection Dynamic_Scans Dynamic Post-Contrast CT Scans IV_Injection->Dynamic_Scans Baseline_Scan->IV_Injection Delayed_Scan Delayed CT Scan Dynamic_Scans->Delayed_Scan Data_Analysis Image and Data Analysis Delayed_Scan->Data_Analysis

Experimental workflow for in vivo imaging with this compound.

Conclusion

This compound remains a relevant and effective contrast agent for the in vivo imaging of the hepatobiliary system. Its well-characterized physicochemical properties and pharmacokinetic profile provide a solid foundation for its use in preclinical research. By following the outlined experimental framework, researchers can effectively utilize this compound to gain valuable insights into biliary function and pathology in various animal models. This guide serves as a foundational resource for the design and implementation of such studies, encouraging further exploration into the applications of this established imaging agent.

References

Navigating the Biliary System: An In-depth Technical Guide to Iodoxamic Acid Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxamic acid, a second-generation iodinated contrast agent, has historically played a role in radiographic imaging of the hepatobiliary system. Its chemical structure, featuring two tri-iodinated benzoic acid rings linked by a hydrophilic chain, provides the necessary radiopacity and pharmacokinetic properties for cholecystography and cholangiography. This technical guide delves into the core aspects of this compound, its analogues, and derivatives, offering a comprehensive resource for researchers and drug development professionals. The document outlines the synthesis, pharmacokinetics, mechanism of action, and evaluation protocols for this class of contrast media. While specific research on a wide range of this compound analogues is limited, this guide extrapolates from the broader field of hepatobiliary contrast agent development to provide a foundational understanding for future exploration and innovation in this area.

Introduction to this compound and Hepatobiliary Contrast Agents

This compound (trade name Endobil) is an organoiodine compound utilized as a radiocontrast agent.[1] Its structure is characterized by a high iodine content, which attenuates X-rays, and the presence of several hydrophilic groups that influence its solubility and pharmacokinetic profile.[1] As a dimeric ionic compound, it is a derivative of tri-iodinated benzoic acid, a foundational scaffold for many iodinated contrast media.[2]

The primary application of this compound and similar agents is in the visualization of the gallbladder and biliary ducts.[3] These agents belong to a class of compounds known as hepatobiliary contrast agents, which are taken up by hepatocytes and subsequently excreted into the bile. This specific uptake and excretion pathway allows for detailed imaging of the biliary tree and functional assessment of the liver.

Synthesis and Chemical Properties

The synthesis of this compound, chemically known as 3,3'-((1,16-dioxo-4,7,10,13-tetraoxahexadecane-1,16-diyl)diimino)bis(2,4,6-triiodobenzoic acid), can be achieved from starting materials such as 4,7,10,13-tetraoxahexadecanedinitrile.[4] The general synthetic strategy for this class of compounds involves the coupling of two tri-iodinated benzoic acid moieties with a flexible linker chain.

A plausible synthetic workflow, based on general principles of organic synthesis for similar compounds, is outlined below.

G cluster_hepatocyte Hepatocyte Uptake and Excretion Pathway Sinusoid Sinusoidal Blood Hepatocyte Hepatocyte MRP2 MRP2 Transporter Hepatocyte->MRP2 BileCanaliculus Bile Canaliculus IodoxamicAcid This compound Analogue OATP OATP Transporter IodoxamicAcid->OATP OATP->Hepatocyte Uptake MRP2->BileCanaliculus Excretion G cluster_sar Structure-Activity Relationship Logic for Analogue Design cluster_mods Modifications cluster_props Properties cluster_out Outcome Core This compound Scaffold Modifications Structural Modifications Core->Modifications Analogues & Derivatives Properties Physicochemical & Biological Properties Modifications->Properties Impacts Linker Linker Chain (Length, Polarity) Substituents Ring Substituents (e.g., -OH, -NH2) Outcome Desired Outcome Properties->Outcome Determines Uptake Hepatocyte Uptake (OATP) Excretion Biliary Excretion (MRP2) Toxicity Toxicity Radiopacity Radiopacity Efficacy Improved Diagnostic Efficacy Safety Enhanced Safety Profile G cluster_workflow Experimental Evaluation Workflow Start New this compound Analogue InVitro In Vitro Evaluation (Hepatocyte Uptake) Start->InVitro InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Data Data Analysis (PK/PD, Efficacy, Safety) Tox->Data Decision Go/No-Go Decision for Further Development Data->Decision

References

Fundamental Research on the Radiopaque Properties of Iodoxamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental radiopaque properties of Iodoxamic acid, an iodinated contrast agent. The document elucidates the core principles behind its X-ray attenuation capabilities, rooted in its chemical structure and high iodine content. Detailed summaries of its physicochemical properties are presented in a structured tabular format for comparative analysis. Furthermore, this guide outlines comprehensive experimental protocols for the in vitro evaluation of this compound's radiopacity, providing a foundational methodology for researchers. Visual representations of the structure-function relationship and a standardized experimental workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a second-generation, ionic, dimeric, hepatotropic X-ray contrast agent.[1][2][3] Its primary application is in diagnostic imaging, particularly for cholegraphy and cholangiography, to visualize the gall bladder and bile ducts.[1][2] The efficacy of this compound as a contrast medium is directly attributable to its high concentration of iodine atoms within its molecular structure, which provides excellent X-ray attenuation. This guide explores the fundamental physicochemical and radiological properties that underpin its function.

Physicochemical Properties of this compound

The performance and biocompatibility of a contrast agent are largely dictated by its physicochemical properties. This compound, with the molecular formula C₂₆H₂₆I₆N₂O₁₀, possesses a high molecular weight due to the presence of six iodine atoms.[1][2][4] This high iodine content is the primary determinant of its radiopacity. Key physicochemical parameters are summarized in Table 1.

PropertyValueReference
Molecular Formula C₂₆H₂₆I₆N₂O₁₀[1][2][4]
Molecular Weight 1287.92 g/mol [1][4]
Iodine Content 59.1% (by mass)Calculated
Density 2.423 g/cm³[5]
Boiling Point 977.7 °C at 760 mmHg[5]
Flash Point 545.1 °C[5]
LogP 6.28040[5]
Refractive Index 1.631[5]
Acid Dissociation Constants (pKa) pKa1: 3.03, pKa2: 3.64[1]

Table 1: Physicochemical Properties of this compound. This table summarizes key chemical and physical properties of this compound.

Mechanism of Radiopacity

The radiopaque nature of this compound is a direct consequence of its ability to attenuate X-ray photons. This attenuation is primarily governed by the photoelectric effect. Due to the high atomic number (Z=53) of iodine, the electrons in the inner shells of the iodine atoms are more likely to absorb the energy of incident X-ray photons, leading to their ejection as photoelectrons. This process effectively removes photons from the X-ray beam, casting a "shadow" on the detector and thus creating contrast in the resulting image.

Compton scattering, where an X-ray photon is deflected by an outer shell electron with some loss of energy, also contributes to attenuation, though to a lesser extent in the diagnostic energy range. The relationship between the structure of this compound and its function as a radiopaque agent is illustrated in the following diagram.

cluster_structure Molecular Structure of this compound cluster_property Physicochemical Property cluster_mechanism Mechanism of Action cluster_function Radiological Function Structure This compound (C₂₆H₂₆I₆N₂O₁₀) Iodine Six Iodine Atoms (High Z) Structure->Iodine Backbone Organic Dimeric Backbone Structure->Backbone High_Iodine_Content High Iodine Content Iodine->High_Iodine_Content leads to Attenuation X-ray Attenuation High_Iodine_Content->Attenuation enables Photoelectric Photoelectric Effect (Dominant) Attenuation->Photoelectric Compton Compton Scattering Attenuation->Compton Radiopacity High Radiopacity Attenuation->Radiopacity results in

Structure-Function Relationship of this compound.

Quantitative Assessment of Radiopacity

Concentration (mg Iodine/mL)X-ray Tube Voltage (kVp)Mean Attenuation (HU)Standard Deviation (HU)
5080Data not availableData not available
50100Data not availableData not available
50120Data not availableData not available
10080Data not availableData not available
100100Data not availableData not available
100120Data not availableData not available
20080Data not availableData not available
200100Data not availableData not available
200120Data not availableData not available

Table 2: Template for Quantitative Radiopacity Data for this compound. This table illustrates the format for presenting the mean X-ray attenuation in Hounsfield Units (HU) for various concentrations of this compound at different X-ray tube voltages.

Experimental Protocol for In Vitro Radiopacity Assessment

This section outlines a detailed experimental protocol for the in vitro assessment of the radiopaque properties of this compound using a phantom study, a common method for evaluating contrast agents.

5.1. Objective

To quantify the radiopacity of various concentrations of this compound solutions at different X-ray tube voltages using a phantom and CT imaging.

5.2. Materials and Equipment

  • This compound powder

  • Distilled water

  • Volumetric flasks and pipettes

  • Analytical balance

  • Series of small, identical vials (e.g., 5 mL Eppendorf tubes)

  • Tissue-equivalent phantom material (e.g., acrylic or water-filled container)

  • Multi-slice CT scanner

  • Image analysis software

5.3. Methodology

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Perform serial dilutions to create a range of concentrations (e.g., 50, 100, 200 mg of Iodine/mL).

    • Prepare a control vial containing only distilled water.

  • Phantom Preparation:

    • Arrange the vials containing the different concentrations of this compound and the control vial within the tissue-equivalent phantom.

    • Ensure the vials are securely positioned and submerged in water or surrounded by the phantom material to simulate soft tissue.

  • CT Image Acquisition:

    • Place the phantom on the CT scanner table.

    • Perform scans at various X-ray tube voltages (e.g., 80, 100, 120 kVp).

    • Maintain consistent scanning parameters (e.g., tube current, slice thickness, rotation time) for all acquisitions.

  • Image Analysis:

    • Import the CT images into the image analysis software.

    • For each vial at each kVp setting, draw a region of interest (ROI) in the center of the vial, avoiding the edges.

    • Measure the mean and standard deviation of the pixel intensity in Hounsfield Units (HU) within each ROI.

    • Record the data in a structured format, as shown in Table 2.

5.4. Data Interpretation

  • Plot the mean HU values as a function of this compound concentration for each kVp setting.

  • A linear relationship between concentration and HU is expected.

  • Compare the attenuation of this compound to that of water (approximately 0 HU) to determine the contrast enhancement.

The following diagram illustrates the experimental workflow for this protocol.

cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_interp Interpretation A Prepare this compound Solutions (various concentrations) B Prepare Phantom with Vials A->B C Scan Phantom with CT (multiple kVp settings) B->C D Import CT Images C->D E Define Regions of Interest (ROIs) D->E F Measure Hounsfield Units (HU) E->F G Tabulate and Plot Data F->G H Analyze HU vs. Concentration G->H I Determine Radiopacity H->I

Experimental Workflow for Radiopacity Assessment.

Conclusion

This compound's efficacy as a radiopaque contrast agent is fundamentally linked to its high iodine content and the resulting high probability of photoelectric interactions with X-rays. While specific quantitative attenuation data is not widely published, the experimental protocol detailed in this guide provides a robust framework for its determination. A thorough understanding of its physicochemical properties and the mechanism of X-ray attenuation is crucial for its effective and safe use in diagnostic imaging and for the development of future contrast media.

References

Methodological & Application

Application Notes and Protocols for Preclinical Animal Cholangiography using Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is an iodinated contrast agent historically used for cholecystocholangiography. Its selective uptake by hepatocytes and subsequent excretion into the biliary system makes it a valuable tool for visualizing the biliary tree in preclinical animal models. This document provides detailed application notes and protocols for the use of this compound in preclinical animal cholangiography, with a focus on micro-computed tomography (micro-CT) imaging.

Mechanism of Action

This compound, like other hepatobiliary contrast agents, is actively transported from the blood into hepatocytes by Organic Anion Transporting Polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes. Following intracellular transport, it is then excreted into the bile canaliculi by Multidrug Resistance-Associated Proteins (MRPs), primarily MRP2. This targeted uptake and excretion pathway allows for the specific opacification of the biliary tract during imaging.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Iodoxamic_Acid_Blood This compound OATP OATP Iodoxamic_Acid_Blood->OATP Iodoxamic_Acid_Hepatocyte This compound OATP->Iodoxamic_Acid_Hepatocyte MRP2 MRP2 Iodoxamic_Acid_Hepatocyte->MRP2 Iodoxamic_Acid_Bile This compound MRP2->Iodoxamic_Acid_Bile

Figure 1: Hepatobiliary transport of this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and related compounds from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

ParameterValueUnit
Vmax (Maximum rate of biliary excretion)1.03 ± 0.25µmol/kg/min
Km (Michaelis-Menten constant)1.5 - 16.4µM

Data from a study on the pharmacokinetics of this compound in rhesus monkeys.[1]

Table 2: Comparative Acute Toxicity (LD50) of Intravenous Cholangiographic Agents in Rats

CompoundLD50 (mg/kg)
Iotroxic Acid> this compound
This compoundLower than Iotroxic Acid

A study comparing the tolerance of iotroxic acid and this compound after intravenous injection in rats found iotroxic acid to be significantly better tolerated. While a specific LD50 value for this compound from this study is not provided, it is stated to be lower than that of iotroxic acid.

Experimental Protocols

Preclinical Cholangiography using this compound and Micro-CT

This protocol outlines the procedure for performing cholangiography in a mouse model using intravenous administration of this compound followed by micro-CT imaging.

Materials:

  • This compound solution (sterile, for injection)

  • Small animal anesthesia system (e.g., isoflurane vaporizer)

  • Warming pad

  • Catheter (e.g., 30-gauge) for tail vein injection

  • Syringe pump

  • Micro-CT scanner

  • Physiological monitoring equipment (respiration, heart rate, temperature)

  • Experimental animals (e.g., C57BL/6 mice)

cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., 1.5-2% Isoflurane) Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Positioning Position on Scanner Bed Catheterization->Positioning Pre_Scan Acquire Pre-contrast Micro-CT Scan Positioning->Pre_Scan Injection Administer this compound (Intravenous Bolus) Pre_Scan->Injection Post_Scan Acquire Dynamic Post-contrast Micro-CT Scans Injection->Post_Scan Reconstruction 3D Image Reconstruction Post_Scan->Reconstruction Visualization Visualize Biliary Tree Reconstruction->Visualization

Figure 2: Experimental workflow for preclinical cholangiography.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Place the anesthetized animal on a warming pad to maintain body temperature.

    • Secure a catheter in the lateral tail vein for intravenous administration.

    • Position the animal on the micro-CT scanner bed.

  • This compound Administration:

    • A recommended starting dose for this compound is in the range of 100-200 mg/kg body weight. The optimal dose may need to be determined empirically for specific animal models and imaging systems.

    • Administer the this compound solution as an intravenous bolus injection through the tail vein catheter.

  • Micro-CT Imaging:

    • Acquire a pre-contrast scan before the injection of this compound to serve as a baseline.

    • Immediately following the injection, begin dynamic scanning.

    • Acquire a series of scans at different time points post-injection (e.g., 5, 15, 30, 45, and 60 minutes) to capture the enhancement of the biliary tree.

    • Suggested Micro-CT Parameters (to be optimized for the specific system):

      • X-ray tube voltage: 50-70 kVp

      • X-ray tube current: 200-500 µA

      • Voxel size: 50-100 µm

      • Scan time: Dependent on the system and desired signal-to-noise ratio.

  • Image Analysis:

    • Reconstruct the acquired projection data into 3D volumes.

    • Analyze the images to visualize the opacification of the gallbladder and the intra- and extrahepatic bile ducts.

    • Quantitative analysis can be performed by measuring the change in Hounsfield Units (HU) in the biliary structures over time.

Important Considerations:

  • Fasting: Fasting the animals for 4-6 hours prior to the procedure can reduce gastrointestinal content and improve image quality, but ensure free access to water to prevent dehydration.

  • Anesthesia: The choice of anesthetic can influence physiological parameters. Isoflurane is commonly used for its rapid induction and recovery times.

  • Physiological Monitoring: Continuously monitor the animal's respiration, heart rate, and body temperature throughout the procedure.

  • Dose Optimization: The optimal dose of this compound and the imaging time points may vary depending on the animal species, strain, and the specific research question. Pilot studies are recommended to determine the ideal parameters.

Conclusion

This compound can be a useful contrast agent for preclinical cholangiography in animal models. The provided protocols and data serve as a starting point for researchers. Careful optimization of the dosage, administration, and imaging parameters is crucial for obtaining high-quality and reproducible results. These application notes will aid researchers in designing and executing robust preclinical studies involving biliary imaging.

References

Standard Operating Procedure for Iodoxamic Acid in CT Imaging: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Iodoxamic acid is a contrast agent historically used for cholecystography (X-ray of the gallbladder) and is not currently a standard agent for routine clinical CT imaging.[1][2][3] Modern CT examinations typically utilize other iodinated contrast media.[4][5] The following application notes and protocols are provided as a representative guide for research and drug development professionals who may be investigating the properties of this compound or similar hepatobiliary contrast agents in a preclinical or experimental CT imaging setting. These protocols are synthesized from general principles of contrast-enhanced imaging and historical data on cholegraphic agents.

Application Notes

Principle and Applications

This compound is an iodinated contrast medium that, after administration, is taken up by the liver and excreted into the biliary system.[1][6] This property allows for the opacification and visualization of the gallbladder and bile ducts. In the context of computed tomography (CT), its high atomic number iodine atoms attenuate X-rays, leading to enhanced contrast in the images of the organs where it accumulates.

Potential research applications for this compound in CT imaging could include:

  • Preclinical studies: Investigating liver function, biliary excretion, and gallbladder physiology in animal models of disease.

  • Drug development: Using this compound as a benchmark for the development of new hepatobiliary contrast agents.

  • Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound using non-invasive imaging.

Materials and Equipment
  • Contrast Agent: this compound (or its meglumine salt)

  • Vehicle for Administration: Sterile water for injection, 5% dextrose solution, or other appropriate vehicle

  • Animal Model: (e.g., rat, rabbit) appropriately prepared for imaging

  • CT Scanner: A preclinical or clinical CT scanner with appropriate animal housing and monitoring capabilities

  • Anesthesia Equipment: Isoflurane or other suitable anesthetic and delivery system

  • Catheters and Syringes: For intravenous or oral administration

  • Physiological Monitoring Equipment: ECG, respiratory rate, and temperature monitors

Experimental Protocols

The following are representative protocols for the administration of this compound in a research setting for CT imaging. The specific parameters should be optimized for the animal model and research question.

Intravenous Administration Protocol for Biliary Imaging

This protocol is designed for the dynamic visualization of the biliary system.

ParameterValue
Animal Model Rat (250-300g)
Anesthesia Isoflurane (1-2% in oxygen)
This compound Dose 100 - 200 mg Iodine/kg body weight
Concentration 50 - 100 mg Iodine/mL
Administration Route Intravenous (tail vein)
Injection Rate 1 - 2 mL/min
CT Scan Timing Pre-contrast, and at 5, 15, 30, 60 minutes post-injection
CT Imaging Parameters
   Tube Voltage80 - 120 kVp
   Tube Current100 - 200 mAs
   Slice Thickness0.5 - 1.0 mm
   Reconstruction AlgorithmStandard or soft tissue kernel

Methodology:

  • Anesthetize the animal and place it on the scanner bed.

  • Obtain a pre-contrast CT scan of the abdominal region.

  • Administer the prepared this compound solution intravenously at the specified rate.

  • Acquire CT scans at the designated time points post-injection to visualize the uptake by the liver and excretion into the biliary tree and gallbladder.

  • Monitor the animal's vital signs throughout the procedure.

  • Reconstruct and analyze the CT images to assess biliary enhancement.

Oral Administration Protocol for Gallbladder Visualization

This protocol is adapted from historical oral cholecystography procedures.[2][3][7]

ParameterValue
Animal Model Rabbit (2-3 kg)
Dietary Preparation Fasting for 12 hours prior to administration
This compound Dose 3 - 6 g (as a single dose)
Administration Route Oral gavage
CT Scan Timing 10 - 12 hours post-administration
CT Imaging Parameters
   Tube Voltage100 - 140 kVp
   Tube Current150 - 250 mAs
   Slice Thickness1.0 - 2.0 mm
   Reconstruction AlgorithmStandard or bone kernel

Methodology:

  • Fast the animal for 12 hours with free access to water.

  • Administer the this compound orally via gavage.

  • Return the animal to its cage with continued access to water.

  • At 10-12 hours post-administration, anesthetize the animal and position it for CT scanning.

  • Acquire a CT scan of the abdomen to visualize the opacified gallbladder.

  • Following the scan, a fatty meal or cholecystokinin can be administered to stimulate gallbladder contraction, which can be assessed with further dynamic CT scanning.

Safety Precautions

As with all iodinated contrast agents, there are potential risks of adverse reactions.[5][8] In a research setting, it is crucial to:

  • Monitor the animal for any signs of distress or allergic-like reactions.

  • Ensure the animal is well-hydrated, especially in studies involving renal excretion.

  • Have emergency medications and equipment readily available.

  • Follow all institutional guidelines for animal care and use.

Visualizations

Experimental_Workflow_IV_Iodoxamic_Acid_CT cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia) Pre_Scan Pre-contrast CT Scan Animal_Prep->Pre_Scan Contrast_Prep This compound Preparation Injection Intravenous Injection Contrast_Prep->Injection Pre_Scan->Injection Post_Scan Dynamic Post-contrast CT Scans Injection->Post_Scan t = 5, 15, 30, 60 min Recon Image Reconstruction Post_Scan->Recon Analysis Data Analysis (Pharmacokinetics, etc.) Recon->Analysis

Caption: Experimental workflow for intravenous administration of this compound in CT imaging.

Logical_Relationship_Oral_Iodoxamic_Acid Oral_Admin Oral Administration of this compound GI_Absorption Gastrointestinal Absorption Oral_Admin->GI_Absorption Hepatic_Uptake Hepatic Uptake GI_Absorption->Hepatic_Uptake Biliary_Excretion Biliary Excretion Hepatic_Uptake->Biliary_Excretion Gallbladder_Accumulation Concentration in Gallbladder Biliary_Excretion->Gallbladder_Accumulation CT_Visualization CT Visualization Gallbladder_Accumulation->CT_Visualization 10-12 hours post-administration

Caption: Logical pathway from oral administration to CT visualization of the gallbladder.

References

Application Notes and Protocols for In Vitro Evaluation of Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is an iodinated organic compound primarily utilized as a radiocontrast agent in diagnostic imaging, particularly for cholecystography and cholangiography to visualize the gallbladder and biliary tract.[1] Its chemical structure, rich in iodine, provides the necessary radiopacity for X-ray-based imaging. While its principal application is in diagnostics, its hepato-biliary excretion pathway suggests a potential for interaction with cells of the bile duct, such as cholangiocytes. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its biocompatibility and outlining a framework for investigating its potential effects on cholangiocarcinoma cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of Iodinated Contrast Media (General Data)
Cell LineAssayContrast MediumConcentration RangeObservationReference
Endothelial CellsMTT AssayIoversol2.5 - 50 mgI/mL50% decrease in cell viability[1][2]
Endothelial CellsApoptosis AssayIoversol12.5 - 50 mgI/mLIncreased percentage of apoptotic cells[1][2]
Human/Murine Endothelial CellsMTT & LDH AssaysIonic Contrast Media12.5 - 100 mg/mLStrongly affected cell viability[3]
Human/Murine Endothelial CellsMTT & LDH AssaysNon-ionic Contrast Media50 - 100 mg/mLEffects observed after prolonged exposure[3]
LLC-PK1 (Renal Tubular)MTT, Trypan Blue, Apoptosis/Necrosis AssaysIomeprol-3002.34 - 18.75 mg I/mLSignificant cytotoxicity[4]

Note: This table presents general data for iodinated contrast media to provide context, as specific quantitative data for this compound cytotoxicity is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., endothelial cells, cholangiocarcinoma cells).

Materials:

  • This compound (meglumine salt)

  • Selected cell line (e.g., HUVEC, TFK-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Hemolysis Assay

Objective: To evaluate the hemolytic potential of this compound on human red blood cells.

Materials:

  • This compound

  • Fresh human whole blood with anticoagulant (e.g., EDTA)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.

  • Compound Preparation: Prepare different concentrations of this compound in PBS.

  • Incubation: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the this compound solutions, PBS (negative control), or 1% Triton X-100 (positive control). Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the RBC pellet.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 3: Hypothetical Investigation of this compound on Cholangiocarcinoma Cells

Objective: To investigate the potential anti-proliferative and pro-apoptotic effects of this compound on human cholangiocarcinoma cell lines (e.g., TFK-1, HuCCT1).

Materials:

  • This compound

  • Cholangiocarcinoma cell lines (e.g., TFK-1, HuCCT1)

  • Appropriate complete cell culture medium

  • Reagents for MTT assay (as in Protocol 1)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

Part A: Anti-proliferative Effect (MTT Assay)

  • Follow the procedure outlined in Protocol 1 using cholangiocarcinoma cell lines.

Part B: Apoptosis Induction (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated groups to the untreated control.

Visualizations

Experimental_Workflow_for_In_Vitro_Evaluation cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cytotoxicity hemolysis Hemolysis Assay prep_compound->hemolysis apoptosis Apoptosis Assay (e.g., Annexin V/PI) prep_compound->apoptosis prep_cells Culture and Seed Target Cells prep_cells->cytotoxicity prep_cells->apoptosis data_collection Data Collection (Absorbance, Fluorescence) cytotoxicity->data_collection hemolysis->data_collection apoptosis->data_collection data_analysis Statistical Analysis (IC50, % Hemolysis, % Apoptosis) data_collection->data_analysis conclusion Conclusion on Biocompatibility/Effect data_analysis->conclusion

Fig. 1: General workflow for the in vitro evaluation of this compound.

Hypothetical_Signaling_Pathway_Investigation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response iodoxamic_acid This compound receptor Putative Receptor / Transporter iodoxamic_acid->receptor ros Reactive Oxygen Species (ROS) receptor->ros ? mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk ? pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ? ros->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors pi3k_akt->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation Decreased Proliferation gene_expression->proliferation

Fig. 2: Hypothetical signaling pathways for investigation in cholangiocarcinoma cells.

References

Application Notes and Protocols for Iodoxamic Acid in Biliary Tract Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iodoxamic acid, a hepatotropic contrast agent, for the radiological visualization of the biliary tract. This document includes details on its mechanism of action, pharmacokinetic profile, and protocols for its administration and associated experimental procedures.

Introduction

This compound is an organoiodine compound utilized as a radiopaque contrast medium for diagnostic imaging of the gallbladder and biliary ducts.[1] Typically administered intravenously as meglumine iodoxamate (trade names: Endobil, Cholovue), it is selectively taken up by hepatocytes and subsequently excreted into the bile, allowing for opacification of the biliary system during cholangiography and cholecystography.[1][2] Its high iodine content provides the necessary contrast for X-ray-based imaging techniques.

Mechanism of Action

The diagnostic efficacy of this compound is predicated on its selective uptake, concentration, and excretion by the hepatic system. Following intravenous administration, this compound binds to plasma proteins and is transported to the liver. In the liver, it is actively taken up by hepatocytes from the sinusoidal blood. While direct studies on this compound are limited, the transport of similar hepatobiliary contrast agents into hepatocytes is mediated by Organic Anion Transporting Polypeptides (OATPs).

Once inside the hepatocytes, this compound is transported across the canalicular membrane into the bile ducts. This excretion into the bile is an active process, likely mediated by Multidrug Resistance-associated Protein 2 (MRP2), which is responsible for the transport of various organic anions and conjugated compounds into the bile. The high concentration of the iodine-containing this compound within the bile ducts and gallbladder renders them opaque to X-rays, enabling clear visualization of their structure and any potential abnormalities.

Signaling Pathway for Hepatic Transport

G cluster_0 Blood (Sinusoid) cluster_1 Hepatocyte cluster_2 Bile Canaliculus Iodoxamic_Acid_Blood This compound OATP OATP Iodoxamic_Acid_Blood->OATP Iodoxamic_Acid_Hepatocyte This compound OATP->Iodoxamic_Acid_Hepatocyte Uptake MRP2 MRP2 Iodoxamic_Acid_Hepatocyte->MRP2 Iodoxamic_Acid_Bile This compound MRP2->Iodoxamic_Acid_Bile Excretion

Hepatic transport of this compound.

Pharmacokinetics and Biotransformation

Studies in humans using 131I-labeled this compound have shown that the compound is primarily excreted unchanged. No metabolites of this compound were detected in plasma. While some metabolites were found in urine, the compound is largely cleared via biliary excretion.

Quantitative Data from Clinical Studies

The following tables summarize data from comparative clinical trials involving meglumine iodoxamate.

Efficacy of Biliary Tract Visualization
Contrast AgentGallbladder OpacificationBile Duct Opacification
Meglumine IodoxamateEffectiveEffective
Meglumine IotroxateEffectiveEffective
Meglumine IoglycamateLess EffectiveLess Effective

Note: In a double-blind study with 400 cases, both meglumine iodoxamate and meglumine iotroxate were found to be equally effective in opacifying the gallbladder and bile ducts.

Incidence of Adverse Effects
Contrast AgentIncidence of Side Effects
Meglumine Iodoxamate16.4%
Meglumine Iotroxate11.6%
Meglumine Ioglycamate20.4%

Note: Common side effects include pruritus, rash, hives, and nausea.

Experimental Protocols

Protocol for Intravenous Cholangiography with Meglumine Iodoxamate

This protocol is a generalized procedure based on clinical studies of meglumine iodoxamate and other intravenous cholangiographic agents.

5.1.1. Patient Preparation

  • Patients should fast for at least 6 hours prior to the procedure to ensure a concentrated state of bile in the gallbladder.

  • Assess the patient for any history of hypersensitivity to iodine or contrast media.

  • Ensure adequate hydration of the patient.

  • Obtain baseline laboratory values, including serum bilirubin and renal function tests. Optimal visualization is achieved with bilirubin levels below 6.5 mg %.[2]

5.1.2. Administration of Meglumine Iodoxamate

  • The recommended dose is in the range of 10-30 mL of a 40% aqueous solution of meglumine iodoxamate. The optimal dose in patients with elevated bilirubin is approximately 20 mL.[2]

  • Administer the solution via slow intravenous infusion over a period of 10 to 30 minutes. A slower infusion rate may reduce the incidence of adverse effects.

5.1.3. Imaging Procedure

  • Radiographic images of the right upper quadrant of the abdomen are obtained at intervals following the infusion.

  • Optimal visualization of the bile ducts typically occurs within 30 to 60 minutes post-infusion.

  • Delayed images may be required for gallbladder visualization.

Experimental Workflow for Comparative Efficacy Study

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Procedure cluster_3 Data Analysis Inclusion Inclusion Criteria Met (e.g., suspected biliary disease) Consent Informed Consent Inclusion->Consent Exclusion Exclusion Criteria Met (e.g., iodine allergy, high bilirubin) Randomize Randomization (Double-Blind) Consent->Randomize Group_A Group A (Meglumine Iodoxamate) Randomize->Group_A Group_B Group B (Comparator Agent) Randomize->Group_B Administer Intravenous Administration Group_A->Administer Group_B->Administer Imaging Cholangiography/Cholecystography Administer->Imaging Assess_Opacification Assess Biliary Opacification Imaging->Assess_Opacification Monitor_AE Monitor Adverse Events Imaging->Monitor_AE Statistics Statistical Analysis Assess_Opacification->Statistics Monitor_AE->Statistics

Workflow for a comparative clinical trial.

Safety and Contraindications

Contraindications:

  • Known hypersensitivity to iodine-containing contrast media.

  • Severe hepatic or renal insufficiency.

  • Thyroid disorders.

  • Elevated serum bilirubin levels may result in poor or non-visualization of the biliary tract.[2]

Adverse Effects:

  • Common adverse reactions are generally mild and transient, including nausea, pruritus, rash, and hives.

  • As with all iodinated contrast agents, there is a risk of more severe hypersensitivity reactions, including anaphylaxis.

Conclusion

This compound is an effective hepatotropic contrast agent for the visualization of the biliary tract. Its use in intravenous cholangiography provides valuable diagnostic information for gallbladder and bile duct diseases. Proper patient selection and adherence to administration protocols are crucial for ensuring optimal imaging results and patient safety. Further research to elucidate the specific molecular transporters involved in its hepatic uptake and excretion would be beneficial for a more complete understanding of its pharmacokinetics and potential drug-drug interactions.

References

Iodoxamic Acid: Application Notes and Protocols for Dynamic Contrast-Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is an iodinated, hepatotropic contrast agent historically used for radiographic visualization of the biliary system, a procedure known as intravenous cholangiography. While not commonly employed in modern dynamic contrast-enhanced (DCE) imaging techniques like MRI or rapid CT, the principles of its dynamic uptake, distribution, and excretion by hepatocytes are foundational. These notes provide a detailed overview of its properties, historical applications in dynamic imaging, and relevant experimental protocols derived from pharmacokinetic studies. This compound serves as a valuable case study for understanding the physiological principles of hepatobiliary contrast enhancement.

Physicochemical and Pharmacological Properties

This compound is an organic iodine compound designed for targeted delivery to the liver.[1][2] Its structure confers a high iodine content for radiopacity and includes hydrophilic groups to ensure solubility.[1][2] It is typically administered as a meglumine salt for diagnostic imaging of the gallbladder and bile ducts.[1][3]

Table 1: Summary of Quantitative Data for this compound

ParameterValueSpeciesSource
Pharmacokinetics
Vmax (Maximum rate of biliary excretion)1.03 ± 0.25 µmoles/kg/minRhesus Monkey[4]
Km (Michaelis-Menten constant for biliary excretion)1.5 - 16.4 µMRhesus Monkey[4]
Toxicity
NeurotoxicityHigher than iotroxic acid and iodipamic acidAnimal models[5]
Erythrocyte Membrane DamageLess than iodipamic acidIn vitro[5]
Cardiovascular EffectsWeaker than ioglycamic acid; similar to iotroxic acid at high dosesCat[5]

Mechanism of Action and Cellular Uptake

The utility of this compound as a hepatobiliary contrast agent is predicated on its active transport into hepatocytes and subsequent excretion into the bile.

Signaling Pathway for Hepatic Uptake and Excretion

While the specific transporters for this compound are not definitively identified in the available literature, its behavior is consistent with other anionic drugs actively transported into the liver. The process likely involves organic anion-transporting polypeptides (OATPs) on the sinusoidal membrane of hepatocytes for uptake from the blood, followed by excretion into the bile canaliculi, a process mediated by transporters like the multidrug resistance-associated protein 2 (MRP2).

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Iodoxamic_Acid_Blood This compound (Protein Bound/Unbound) OATP OATP (Uptake) Iodoxamic_Acid_Blood->OATP Uptake Iodoxamic_Acid_Intra Intracellular This compound MRP2 MRP2 (Excretion) Iodoxamic_Acid_Intra->MRP2 Excretion OATP->Iodoxamic_Acid_Intra Iodoxamic_Acid_Bile This compound in Bile MRP2->Iodoxamic_Acid_Bile

Caption: Inferred hepatic transport pathway of this compound.

Experimental Protocols

The following protocols are based on methodologies described for the pharmacokinetic analysis of this compound and its use in intravenous cholangiography.

Protocol 1: Pharmacokinetic Analysis via Dynamic Infusion

This protocol is adapted from a study on the capacity-limited hepatic uptake and biliary excretion of this compound in rhesus monkeys.[4]

Objective: To determine the pharmacokinetic parameters (Vmax and Km) of this compound.

Materials:

  • This compound solution for infusion

  • Animal model (e.g., rhesus monkey)

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Bile duct cannula for bile collection

  • Analytical equipment for quantifying this compound in plasma and bile (e.g., HPLC)

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically place catheters for intravenous infusion and blood sampling. Cannulate the common bile duct for the collection of bile.

  • Dynamic Infusion: Begin a continuous intravenous infusion of this compound. The infusion rate should be varied over the course of the experiment to achieve a range of plasma concentrations.

  • Sample Collection:

    • Collect blood samples at regular intervals throughout the infusion period.

    • Simultaneously, collect bile samples continuously, noting the volume and time for each fraction.

  • Sample Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma and bile samples to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the biliary excretion rate for each collection interval.

    • Plot the biliary excretion rate against the unbound plasma concentration of this compound.

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

G A Animal Preparation (Anesthesia, Catheterization) B Dynamic IV Infusion of this compound A->B C Serial Blood & Bile Sample Collection B->C D Quantify this compound in Plasma & Bile C->D E Calculate Biliary Excretion Rate D->E F Pharmacokinetic Modeling (Vmax, Km) E->F

Caption: Workflow for pharmacokinetic analysis of this compound.

Protocol 2: Intravenous Cholangiography

This protocol describes a generalized procedure for performing intravenous cholangiography, a historical application of this compound for dynamic imaging of the biliary system.[6][7][8][9]

Objective: To visualize the biliary ducts and gallbladder to diagnose conditions such as gallstones or strictures.

Materials:

  • This compound (meglumine salt) sterile solution

  • Intravenous administration set

  • Radiographic imaging equipment (X-ray or fluoroscopy)

  • Patient preparation supplies

Procedure:

  • Patient Preparation: The patient should fast for several hours prior to the procedure to ensure a concentrated presence of the contrast agent in the gallbladder. Ensure adequate hydration.

  • Contrast Administration: Administer this compound via a slow intravenous infusion.[6] A typical method involves infusion over 5-10 minutes to minimize adverse effects.

  • Dynamic Imaging Sequence:

    • Acquire a baseline radiograph before contrast administration.

    • Begin radiographic imaging at set intervals post-injection. A common sequence includes images taken at 10, 30, 60, 90, and 120 minutes.[9]

    • The timing allows for visualization of the contrast agent as it is taken up by the liver, excreted into the bile ducts, and fills the gallbladder.

  • Image Interpretation:

    • Assess the opacification of the common bile duct, intrahepatic ducts, and gallbladder.

    • The dynamic nature of the imaging sequence helps to evaluate the rate of biliary filling and identify any obstructions or anatomical abnormalities.

Toxicology and Safety Profile

The toxicological profile of this compound has been compared to other cholangiographic agents.[5] While it demonstrates less damage to erythrocyte membranes in vitro compared to some older agents, it has been associated with a higher degree of neurotoxicity in animal models.[5] Common side effects are similar to other iodinated contrast media and can include nausea and vomiting.[5] A slow infusion rate is recommended to mitigate these effects.[6]

Conclusion

This compound, while largely superseded by newer contrast agents and imaging modalities, provides a valuable model for understanding the principles of hepatobiliary dynamic imaging. The protocols and data presented here, derived from historical and pharmacokinetic studies, offer a foundational understanding for researchers and professionals in drug development and medical imaging. The concepts of capacity-limited hepatic uptake and the dynamic visualization of excretion pathways remain highly relevant in the ongoing development of targeted contrast agents.

References

Application Notes and Protocols for Iodoxamic Acid in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a hexa-iodinated, dimeric, water-soluble organic iodine compound.[1] It serves as a radiopaque contrast medium, primarily utilized for diagnostic imaging of the gallbladder and biliary system.[1] Its high atomic number iodine atoms increase the attenuation of X-rays, providing contrast enhancement in imaging modalities like computed tomography (CT). This document provides detailed application notes and protocols for the use of this compound in small animal imaging studies, with a focus on hepatobiliary imaging. The protocols outlined below are based on general principles of small animal imaging and available data for similar contrast agents, as specific protocols for this compound in rodents are not widely published.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₂₆I₆N₂O₁₀
Molecular Weight 1287.9 g/mol
Appearance White to off-white solid
Solubility Water-soluble

Source: PubChem CID 35740[1]

Mechanism of Action

This compound is a hepatotropic contrast agent. Following intravenous administration, it is taken up by hepatocytes and subsequently excreted into the bile. This uptake and excretion pathway allows for the visualization of the liver parenchyma and the biliary tree. The iodine within the molecule absorbs X-rays, leading to increased radiodensity of the tissues where it accumulates, thereby providing contrast against surrounding tissues in X-ray-based imaging.

A diagram illustrating the proposed mechanism of action is provided below.

Iodoxamic_Acid_Mechanism cluster_bloodstream Bloodstream cluster_liver Hepatocyte cluster_biliary Biliary System cluster_imaging Imaging Iodoxamic_Acid_in_Blood This compound Hepatocyte_Uptake Hepatocyte Uptake Iodoxamic_Acid_in_Blood->Hepatocyte_Uptake OATP-mediated? Biliary_Excretion Excretion into Bile Canaliculus Hepatocyte_Uptake->Biliary_Excretion MRP2-mediated? Contrast_Enhancement Contrast Enhancement (Micro-CT) Hepatocyte_Uptake->Contrast_Enhancement Liver Parenchyma Visualization Bile_Ducts Bile Ducts Biliary_Excretion->Bile_Ducts Bile_Ducts->Contrast_Enhancement Biliary Tree Visualization

Caption: Proposed mechanism of this compound uptake and excretion for hepatobiliary imaging.

Experimental Protocols

Animal Models

Commonly used small animal models for liver imaging studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of animal model will depend on the specific research question.

Dosing and Administration

Note: A specific optimal dose of this compound for small animal liver imaging has not been definitively established in the literature. The following recommendations are based on general principles for iodinated contrast agents and may require optimization for specific applications.

ParameterRecommendation
Dosage 100 - 200 mg Iodine/kg body weight (This is an estimated range and should be optimized)
Formulation Sterile aqueous solution (e.g., dissolved in saline)
Route of Administration Intravenous (IV) injection (tail vein for mice, tail or saphenous vein for rats)[2][3]
Injection Rate Slow bolus injection over 1-2 minutes

Table 1: Recommended Dosing and Administration of this compound.

Micro-CT Imaging Protocol

This protocol is designed for hepatobiliary imaging using a micro-CT scanner.

Workflow Diagram:

MicroCT_Workflow Animal_Prep Animal Preparation (Anesthesia) Pre_Contrast_Scan Pre-Contrast Scan Animal_Prep->Pre_Contrast_Scan Contrast_Admin This compound Administration (IV) Pre_Contrast_Scan->Contrast_Admin Post_Contrast_Scans Dynamic/Static Post-Contrast Scans Contrast_Admin->Post_Contrast_Scans Image_Recon Image Reconstruction Post_Contrast_Scans->Image_Recon Data_Analysis Data Analysis Image_Recon->Data_Analysis

Caption: General workflow for a micro-CT imaging study with this compound.

Detailed Steps:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature using a heating pad.

    • Position the animal on the scanner bed.

  • Pre-Contrast Scan:

    • Acquire a baseline, non-contrast micro-CT scan of the abdominal region.

  • Contrast Administration:

    • Administer the prepared this compound solution intravenously.

  • Post-Contrast Imaging:

    • Dynamic Imaging (optional): Acquire a series of rapid scans immediately after injection to visualize the vascular phase.

    • Static Imaging: Acquire scans at various time points post-injection to visualize liver parenchymal and biliary enhancement. Based on general knowledge of hepatobiliary agents, suggested time points for static imaging are 15, 30, 60, and 120 minutes post-injection. These time points should be optimized for this compound.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired projection data into 3D volumes.

    • Analyze the images to assess contrast enhancement in the liver and biliary system. This can be quantified by measuring the change in Hounsfield Units (HU) between pre- and post-contrast scans.

Table 2: Example Micro-CT Scan Parameters (to be adapted for the specific scanner).

ParameterSetting
Tube Voltage 50-70 kVp
Tube Current 200-500 µA
Voxel Size 50-100 µm
Rotation 360 degrees
Projections 360-720
Scan Time Dependent on scanner and settings
Biodistribution Study Protocol

This protocol describes how to determine the distribution of this compound in various organs over time. This requires radiolabeling of this compound (e.g., with ¹²⁵I).

Workflow Diagram:

Biodistribution_Workflow Animal_Dosing Administer Radiolabeled this compound (IV) Time_Points Euthanize at Pre-determined Time Points Animal_Dosing->Time_Points Organ_Harvest Harvest Organs of Interest Time_Points->Organ_Harvest Measurement Measure Radioactivity (Gamma Counter) Organ_Harvest->Measurement Data_Calculation Calculate % Injected Dose per Gram (%ID/g) Measurement->Data_Calculation

Caption: Workflow for a biodistribution study of radiolabeled this compound.

Detailed Steps:

  • Animal Dosing:

    • Administer a known amount of radiolabeled this compound intravenously to a cohort of animals.

  • Sample Collection:

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, euthanize a subset of animals.

    • Collect blood samples via cardiac puncture.

    • Harvest organs of interest (e.g., liver, kidneys, spleen, heart, lungs, muscle, and intestine).

    • Collect urine and feces if excretion routes are being studied.

  • Measurement of Radioactivity:

    • Weigh each organ and blood sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per organ (%ID) and the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Expected Biodistribution Profile of a Hepatobiliary Agent (Hypothetical for this compound).

Organ15 min (%ID/g)60 min (%ID/g)120 min (%ID/g)
Blood HighModerateLow
Liver HighVery HighModerate
Kidneys ModerateModerateLow
Intestines LowModerateHigh
Spleen LowLowLow
Muscle LowLowLow

Data Presentation

All quantitative data from imaging and biodistribution studies should be summarized in tables for clear comparison between different experimental groups and time points. Graphical representations, such as time-activity curves for different organs, are also highly recommended.

Safety Considerations

A study comparing the toxicity of several intravenous cholangiographic agents in rats found that this compound had a poorer neural tolerance compared to iotroxic acid and iodipamic acid.[4] Therefore, it is important to monitor animals for any adverse effects following administration.

Conclusion

This compound holds potential as a contrast agent for small animal imaging, particularly for the assessment of hepatobiliary function. The protocols provided here offer a starting point for researchers. However, due to the limited availability of specific data for this compound in rodents, optimization of parameters such as dosage and imaging time points is crucial for achieving high-quality, reproducible results.

References

Application Notes and Protocols for Intravenous Cholangiography with Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing intravenous cholangiography (IVC) using Iodoxamic acid as a contrast agent. The information is intended for use in a research setting to visualize the biliary tract for purposes such as evaluating drug-induced liver injury, studying biliary excretion mechanisms, and assessing the efficacy of therapeutic agents targeting the hepatobiliary system.

Introduction

Intravenous cholangiography is a non-invasive imaging technique used to visualize the biliary tree. The procedure involves the intravenous administration of a contrast agent that is selectively taken up by hepatocytes and subsequently excreted into the bile. This compound is a water-soluble, iodinated contrast medium designed for hepatotropic imaging. Following intravenous injection, this compound binds to plasma proteins, is transported to the liver, and actively secreted into the bile, allowing for radiographic visualization of the intrahepatic and extrahepatic bile ducts, as well as the gallbladder.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound, primarily derived from preclinical studies. Researchers should consider these as starting points and optimize them for their specific experimental models and objectives.

ParameterValueSpeciesNotes
Dosage 100-200 mg/kgGeneral recommendation for preclinical studiesThe optimal dose may vary depending on the animal model and imaging equipment.
Infusion Rate Slow infusion over 10-30 minutesGeneral recommendationRapid injection may increase the risk of adverse effects and lead to greater renal excretion.
Time to Peak Biliary Concentration 30-60 minutes post-infusionGeneral estimateThis can be influenced by liver function and bile flow rate.
Imaging Time Points 15, 30, 60, and 120 minutes post-infusionRecommended seriesAllows for visualization of ductal filling, gallbladder opacification, and clearance.
Biliary Excretion Vmax 1.03 ± 0.25 µmoles/kg/minRhesus MonkeyRepresents the maximum rate of biliary excretion.
LD50 (Intravenous) 3900 mg/kgRatProvides an indication of acute toxicity.

Experimental Protocol: Intravenous Cholangiography with this compound

This protocol outlines the step-by-step procedure for performing intravenous cholangiography in a research setting, for example, using a rodent model.

1. Animal Preparation:

  • Fasting: Fast the animals for at least 6 hours prior to the procedure to promote gallbladder filling. Water can be provided ad libitum.
  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine). Monitor the animal's vital signs throughout the procedure.
  • Catheterization: Place a catheter in a suitable blood vessel for intravenous administration of the contrast agent (e.g., tail vein in rodents).

2. This compound Preparation and Administration:

  • Reconstitution: Prepare the this compound solution according to the manufacturer's instructions. The meglumine salt of this compound is typically used.
  • Dosage Calculation: Calculate the required volume of the contrast agent based on the animal's body weight and the desired dose (e.g., 100-200 mg/kg).
  • Administration: Administer the this compound solution intravenously via the catheter as a slow infusion over 10-30 minutes.

3. Radiographic Imaging:

  • Positioning: Place the anesthetized animal in a supine or right lateral position on the imaging platform of an X-ray or micro-CT scanner.
  • Scout Image: Acquire a preliminary (scout) radiograph of the abdominal area before contrast administration to check for proper positioning and to serve as a baseline.
  • Post-Contrast Imaging: Acquire a series of radiographs at specific time points after the start of the infusion (e.g., 15, 30, 60, and 120 minutes). This allows for dynamic visualization of the biliary system.

4. Image Analysis and Interpretation:

  • Bile Duct Visualization: Assess the opacification of the common bile duct, intrahepatic ducts, and cystic duct.
  • Gallbladder Filling: Evaluate the filling and concentration of the contrast agent within the gallbladder.
  • Biliary Clearance: Observe the passage of the contrast agent into the small intestine over time.

5. Post-Procedure Animal Care:

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.
  • Hydration: Ensure the animal has access to water to aid in the clearance of the contrast agent.

Visualizations

Experimental Workflow for Intravenous Cholangiography

G cluster_prep 1. Preparation cluster_admin 2. This compound Administration cluster_imaging 3. Radiographic Imaging cluster_analysis 4. Data Analysis cluster_post 5. Post-Procedure A Animal Fasting (6h) B Anesthesia A->B C IV Catheterization B->C D Dose Calculation C->D E Slow IV Infusion D->E F Scout Radiograph E->F G Serial Radiographs (15, 30, 60, 120 min) F->G H Image Analysis G->H I Interpretation of Biliary Dynamics H->I J Recovery from Anesthesia I->J K Monitoring J->K

Caption: Workflow for intravenous cholangiography with this compound.

Mechanism of this compound in Cholangiography

G A This compound (Intravenous Administration) B Binding to Plasma Albumin A->B C Transport to Liver (Sinusoidal Blood) B->C D Hepatocyte Uptake C->D E Biliary Secretion (Active Transport) D->E F Opacification of Bile Ducts & Gallbladder E->F G Excretion into Small Intestine F->G H Radiographic Visualization F->H

Application of Iodoxamic Acid in Liver Function Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxamic acid is a water-soluble, hepatotropic, iodinated contrast medium historically used for intravenous cholangiography and cholecystography.[1] Its primary application lies in the radiographic visualization of the biliary tract, providing valuable insights into liver function, specifically the excretory capacity of hepatocytes and the patency of the biliary tree. This document provides detailed application notes and experimental protocols for the use of this compound in liver function studies.

Mechanism of Action

The diagnostic utility of this compound is based on its selective uptake by hepatocytes, followed by excretion into the bile. This process is mediated by specific transporters on the sinusoidal and canalicular membranes of hepatocytes.

  • Hepatocellular Uptake: this compound, being an organic anion, is actively transported from the sinusoidal blood into hepatocytes. This uptake is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of hepatocytes.[1][2]

  • Biliary Excretion: Following uptake, this compound is transported across the canalicular membrane into the bile canaliculi. This active process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT).[2][3]

The high iodine content of the this compound molecule renders it radiopaque, allowing for the visualization of the biliary system upon X-ray imaging. The rate and extent of its excretion into the bile are direct indicators of hepatobiliary function.

Data Presentation

Quantitative Comparison of Intravenous Cholangiographic Agents
ParameterMeglumine IodoxamateMeglumine IotroxateMeglumine Ioglycamate
Biliary Excretion Rate HighHigher (P < 0.05)Lower
Time to Good/Adequate Visualization StandardSignificantly EarlierSlower
Side Effects (Incidence) 16.4%11.6%20.4%
Renal Excretion More FrequentLess Frequent-

Data compiled from a double-blind clinical study involving 400 cases comparing meglumine iotroxate and meglumine iodoxamate, and a second study comparing iotroxate with ioglycamate.[4]

Pharmacokinetic Parameters of this compound in Rhesus Monkeys
ParameterValue (Mean ± SD)Range
Vmax (Hepatic Uptake/Biliary Excretion) 1.03 ± 0.25 µmoles/kg/min-
Km (Michaelis-Menten Constant) -1.5 to 16.4 µM

This data was obtained from a study applying a dynamic method to assess the capacity-limited hepatic uptake and biliary excretion of this compound.

Experimental Protocols

Protocol 1: In Vivo Intravenous Cholangiography in a Clinical Setting

Objective: To visualize the biliary tract to assess liver excretory function and diagnose biliary abnormalities.

Materials:

  • Meglumine iodoxamate solution (e.g., Cholovue)

  • Sterile syringes and needles

  • Intravenous infusion set

  • Standard X-ray or computed tomography (CT) imaging equipment

Procedure:

  • Patient Preparation: The patient should be fasting for at least 4-6 hours prior to the procedure to ensure a resting gallbladder. A preliminary plain radiograph of the biliary region is recommended.

  • Sensitivity Testing: A preliminary sensitivity test may be performed by injecting a small amount (e.g., 1 mL) of meglumine iodoxamate intravenously and observing the patient for any immediate adverse reactions.

  • Administration: The recommended adult dose is typically 20 mL of a 40.3% solution of meglumine iodoxamate.[5] The contrast medium should be administered by slow intravenous infusion over a period of 10 minutes.[5]

  • Imaging:

    • Radiographs are taken at serial time points post-injection to visualize the opacification of the biliary tree.

    • Typical imaging time points are 10, 20, 30, 60, and 120 minutes.[6]

    • Tomography may be employed to obtain more detailed images of the bile ducts.

  • Image Analysis: The degree and timing of opacification of the common bile duct, hepatic ducts, and gallbladder are assessed. Delayed or absent visualization may indicate impaired liver function or biliary obstruction.

Protocol 2: In Vivo Assessment of Liver Function in an Animal Model (Rat)

Objective: To evaluate the effect of a test compound on the hepatic uptake and biliary excretion of this compound in a rat model.

Materials:

  • This compound solution

  • Anesthesia (e.g., isoflurane)

  • Catheters for cannulation of the jugular vein and common bile duct

  • Infusion pump

  • Fraction collector for bile samples

  • Blood collection supplies

  • Analytical method for quantifying this compound (e.g., HPLC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment. Perform a laparotomy to expose the common bile duct. Cannulate the common bile duct for bile collection and the jugular vein for this compound administration and blood sampling.

  • Test Compound Administration (if applicable): Administer the test compound via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before this compound administration.

  • This compound Administration: Administer a bolus dose or a constant infusion of this compound via the jugular vein catheter.

  • Sample Collection:

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 5-10 minutes) for a specified duration (e.g., 60-120 minutes).

    • Collect blood samples from the jugular vein at corresponding time points.

  • Sample Analysis:

    • Determine the concentration of this compound in bile and plasma samples using a validated analytical method.

  • Data Analysis:

    • Calculate the biliary excretion rate of this compound.

    • Determine pharmacokinetic parameters such as plasma clearance, volume of distribution, and elimination half-life.

    • Compare the results between the control group and the group treated with the test compound to assess any effects on liver function.

Mandatory Visualizations

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Iodoxamic_Acid_Blood This compound OATP OATP1B1/1B3 Iodoxamic_Acid_Blood->OATP Uptake Iodoxamic_Acid_Hepatocyte This compound OATP->Iodoxamic_Acid_Hepatocyte MRP2 MRP2 (cMOAT) Iodoxamic_Acid_Hepatocyte->MRP2 Excretion Iodoxamic_Acid_Bile This compound MRP2->Iodoxamic_Acid_Bile

Caption: Hepatocellular transport of this compound.

G Start Patient Preparation (Fasting) IV_Infusion Slow Intravenous Infusion of this compound (10 minutes) Start->IV_Infusion Imaging_10 Radiographic Imaging (10 min post-injection) IV_Infusion->Imaging_10 Imaging_20 Radiographic Imaging (20 min post-injection) Imaging_10->Imaging_20 Imaging_30 Radiographic Imaging (30 min post-injection) Imaging_20->Imaging_30 Imaging_60 Radiographic Imaging (60 min post-injection) Imaging_30->Imaging_60 Imaging_120 Radiographic Imaging (120 min post-injection) Imaging_60->Imaging_120 Analysis Image Analysis (Assess Biliary Opacification) Imaging_120->Analysis End End of Procedure Analysis->End

Caption: Clinical intravenous cholangiography workflow.

G Start Animal Preparation (Anesthesia, Cannulation) Drug_Admin Test Compound Administration (Optional) Start->Drug_Admin IA_Admin This compound Administration (IV) Start->IA_Admin Control Group Drug_Admin->IA_Admin Sample_Collection Bile and Blood Sample Collection (Timed Intervals) IA_Admin->Sample_Collection Sample_Analysis Quantification of This compound (e.g., HPLC) Sample_Collection->Sample_Analysis Data_Analysis Pharmacokinetic Analysis and Comparison Sample_Analysis->Data_Analysis End End of Experiment Data_Analysis->End

Caption: In vivo animal study workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iodoxamic Acid Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodoxamic acid in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for cholangiography in mice and rats?

A1: Due to the high therapeutic index of this compound, a range of doses can be effective. For initial studies, a starting dose of 100-200 mg/kg administered intravenously is recommended for both mice and rats. This dosage should provide adequate contrast for cholangiography while minimizing the risk of adverse effects. However, optimization may be necessary depending on the specific imaging equipment and experimental goals.

Q2: What is the maximum safe intravenous dose of this compound in rodents?

Q3: What are the potential adverse effects of this compound in rodent models?

A3: While generally well-tolerated at appropriate doses, potential adverse effects can include neurotoxicity, especially at higher concentrations.[1] Signs of neurotoxicity can range from mild behavioral changes to seizures. It is essential to monitor animals closely during and after administration. Other potential side effects common to iodinated contrast agents include transient allergic-like reactions.

Q4: Can I administer this compound via a route other than intravenous injection?

A4: For cholangiography, intravenous administration is the standard and most effective route as it ensures rapid and complete distribution to the hepatobiliary system. Other routes, such as intraperitoneal injection, may result in slower and less predictable absorption, leading to suboptimal imaging.

Troubleshooting Guide

This guide addresses common issues encountered during the intravenous administration of this compound in rodent models.

Issue Potential Cause Troubleshooting Steps
Difficulty Visualizing the Tail Vein - Darkly pigmented tail- Dehydration leading to vasoconstriction- Inadequate warming of the animal- Use a high-intensity fiber optic light source to transilluminate the tail.- Ensure the animal is adequately hydrated prior to the procedure.- Warm the animal under a heat lamp or by immersing the tail in warm water (37-40°C) for a few minutes to induce vasodilation.
Injection Resistance or Formation of a Subcutaneous Bleb - Needle is not properly seated within the vein.- Needle has passed through the vein.- If resistance is met, do not force the injection. Withdraw the needle slightly and attempt to reposition it within the vein.- If a bleb forms, withdraw the needle and apply gentle pressure to the site. Attempt the injection at a more proximal site on the same vein or use the contralateral vein.
Animal Shows Signs of Distress or Adverse Reaction During Injection - Too rapid injection rate- Anaphylactoid reaction (rare)- Administer the injection slowly and steadily over 1-2 minutes.- Immediately stop the injection if the animal shows signs of distress (e.g., gasping, seizures).- Monitor the animal closely and be prepared to provide supportive care as per your institution's animal care guidelines.
Poor Contrast in Cholangiography Images - Incorrect dosage- Improper timing of imaging post-injection- Extravasation of the contrast agent- Ensure the calculated dose is accurate for the animal's body weight.- Optimize the imaging time post-injection. Typically, peak biliary contrast is observed within 15-30 minutes.- Confirm successful intravenous injection by observing the lack of a subcutaneous bleb and minimal resistance during administration.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

Species Route of Administration LD50 (mg/kg) Reference
MouseIntravenous13,650(Parvez, Moncada, & Sovak, 1987)
RatIntravenousData not available-

Experimental Protocols

Generalized Protocol for Intravenous Administration of this compound in Rodents

  • Preparation:

    • Warm the this compound solution to room temperature.

    • Calculate the required dose based on the animal's body weight.

    • Load the calculated volume into a sterile syringe (typically a 27-30 gauge needle is suitable for mice and a 25-27 gauge for rats).

  • Animal Restraint and Vein Dilation:

    • Restrain the rodent using an appropriate method (e.g., a commercial restrainer).

    • Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins.

  • Injection:

    • Clean the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins, advancing it a few millimeters into the vessel.

    • Administer the this compound solution slowly and steadily.

    • Observe for any signs of resistance or subcutaneous bleb formation.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

    • Proceed with the imaging protocol at the predetermined time points.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Warm this compound Solution calc_dose Calculate Dose prep_solution->calc_dose load_syringe Load Syringe calc_dose->load_syringe restrain Restrain Animal load_syringe->restrain dilate Dilate Tail Vein restrain->dilate inject Inject Intravenously dilate->inject monitor Monitor for Adverse Reactions inject->monitor image Perform Cholangiography monitor->image

Workflow for this compound Administration

Signaling_Pathway Proposed Mechanism of Iodinated Contrast Agent Neurotoxicity contrast High Concentration of Iodinated Contrast Agent disruption Transient Disruption of BBB contrast->disruption Osmotic Stress bbb Blood-Brain Barrier (BBB) (Tight Junctions) bbb->disruption influx Contrast Agent Influx into Brain Parenchyma disruption->influx neuronal Neuronal Hyper-excitability and Dysfunction influx->neuronal Direct Chemotoxicity symptoms Clinical Symptoms of Neurotoxicity (e.g., Seizures) neuronal->symptoms

Mechanism of Contrast Agent Neurotoxicity

References

Technical Support Center: Iodoxamic Acid Enhanced Cholangiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodoxamic acid for bile duct opacification in experimental settings.

Troubleshooting Guide: Poor Bile Duct Opacification

Poor or inconsistent opacification of the biliary tract can be a significant hurdle in experimental cholangiography. This guide addresses common issues and provides systematic steps to identify and resolve them.

Problem: Faint or No Visible Bile Duct Contrast

Potential CauseTroubleshooting Steps
Suboptimal this compound Dose - Verify Dose Calculation: Ensure the dose is appropriate for the animal model's weight and species. Refer to established protocols or conduct a dose-response study. - Increase Dose: If initial opacification is weak, consider a stepwise dose escalation in subsequent experiments.
Inappropriate Administration Rate - Slow Infusion: Rapid injection can lead to increased renal excretion and reduced hepatic uptake. Administer this compound as a slow intravenous infusion. - Optimize Infusion Duration: For continuous infusion protocols, ensure the duration is sufficient to achieve steady-state plasma concentrations for effective hepatic extraction.
Impaired Hepatic Function - Assess Liver Health: Pre-existing liver conditions can significantly impair the uptake and excretion of this compound. Review animal health records and consider liver function tests (e.g., ALT, AST, bilirubin) prior to the experiment.[1] - Adjust Dose: In cases of known or suspected hepatic insufficiency, a lower dose may be necessary to avoid potential toxicity, although this may also reduce opacification.
Drug Interactions - Review Concomitant Medications: Certain drugs can compete with this compound for plasma protein binding sites or for hepatic uptake and excretion transporters.[2] For example, drugs that are substrates or inhibitors of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) may interfere with this compound's biliary excretion.[3][4][5][6][7][8] - Washout Period: If possible, ensure an adequate washout period for any potentially interacting compounds before administering this compound.
Improper Animal Preparation - Fasting: Ensure animals are adequately fasted before the procedure. Fasting can influence gallbladder filling and the concentration of the contrast agent in the bile.[5] - Hydration: Dehydration can affect renal clearance and potentially alter the pharmacokinetics of the contrast agent. Ensure animals are appropriately hydrated.
Timing of Imaging - Delayed Imaging: Peak biliary concentration of this compound may not occur immediately after administration. Acquire images at multiple time points post-injection to capture the optimal opacification window.

Problem: Inconsistent or Patchy Opacification

Potential CauseTroubleshooting Steps
Animal Movement - Anesthesia: Ensure the animal is adequately anesthetized and immobile during image acquisition to prevent motion artifacts.
Biliary Obstruction - Anatomical Evaluation: If there is a suspected biliary obstruction, opacification may be delayed or absent distal to the blockage. Consider alternative imaging modalities or direct cholangiography to confirm.
Competition for Hepatic Transport - Endogenous Substrates: High levels of endogenous substrates for hepatic transporters (e.g., bile acids) could potentially compete with this compound. Fasting helps to minimize this effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an iodine-containing contrast agent. Following intravenous administration, it is taken up by hepatocytes from the bloodstream and subsequently excreted into the bile. The iodine atoms in the molecule attenuate X-rays, leading to increased radiopacity of the bile ducts, which allows for their visualization.

Q2: What are the key pharmacokinetic parameters of this compound?

A2: In a study conducted on rhesus monkeys, the biliary excretion of this compound was found to be a capacity-limited process. The maximum excretion rate (Vmax) was determined to be 1.03 ± 0.25 µmoles/kg/min. The Michaelis-Menten constant (Km), which reflects the concentration at which the excretion rate is half of Vmax, varied between animals, ranging from 1.5 to 16.4 µM.[9]

Q3: How does liver disease affect this compound excretion?

A3: Liver disease can significantly impair the pharmacokinetics of drugs that are eliminated through biliary excretion.[1] Conditions such as hepatitis or cirrhosis can reduce the number of functional hepatocytes and alter the expression and function of hepatic transporters, leading to decreased uptake and excretion of this compound and resulting in poor bile duct opacification.

Q4: Are there any known drug interactions with this compound?

A4: Yes, this compound can interact with other drugs. For instance, it has been shown to compete with iopanoic acid for plasma protein binding sites and for binding sites on intrahepatic proteins in rhesus monkeys.[2] This competition can be a rate-limiting step in the elimination of this compound.[2] Generally, drugs that are substrates or inhibitors of hepatic uptake transporters (like OATPs) and efflux transporters (like MRPs) have the potential to interfere with the biliary excretion of this compound.[3][4][5][6][7][8]

Q5: What is a typical experimental protocol for intravenous cholangiography with this compound in an animal model?

A5: A detailed protocol should be optimized for the specific animal model and research question. Below is a general framework based on common practices for intravenous cholangiography.

Experimental Protocols

Protocol: Intravenous Cholangiography in a Rodent Model (Rat)

1. Animal Preparation:

  • House animals in accordance with institutional guidelines and ensure they have access to food and water ad libitum before the experiment.

  • Fast the animals for 12-18 hours prior to the procedure, with free access to water. This helps to ensure an empty stomach and a filled gallbladder.

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to an IACUC-approved protocol.

  • Place the animal on a heating pad to maintain body temperature throughout the procedure.

2. This compound Administration:

  • Prepare a sterile solution of this compound at the desired concentration. The vehicle should be a biocompatible solution such as sterile saline or a buffered solution.

  • Catheterize a suitable vein (e.g., tail vein, femoral vein) for intravenous administration.

  • Administer the this compound solution as a slow intravenous infusion. A typical infusion rate to consider would be in the range of 0.1-0.5 mL/min, but this should be optimized for the specific dose and animal size.

3. Imaging:

  • Position the animal under the imaging system (e.g., X-ray, micro-CT).

  • Acquire a scout image before contrast administration to serve as a baseline.

  • Begin image acquisition at the start of the infusion or immediately after a bolus injection.

  • Acquire a series of images at regular intervals (e.g., 5, 15, 30, 60 minutes) post-administration to monitor the opacification of the bile ducts.

4. Data Analysis:

  • Analyze the images to assess the degree and timing of bile duct opacification.

  • Quantitative analysis can be performed by measuring the change in radiodensity (e.g., in Hounsfield units for CT) in the region of interest corresponding to the biliary tract over time.

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and workflows involved in this compound-based cholangiography.

G Experimental Workflow for this compound Cholangiography cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis Animal_Fasting Animal Fasting (12-18h) Anesthesia Anesthesia & Temperature Maintenance Animal_Fasting->Anesthesia IV_Catheterization IV Catheterization Anesthesia->IV_Catheterization Iodoxamic_Acid_Infusion Slow IV Infusion of this compound IV_Catheterization->Iodoxamic_Acid_Infusion Image_Acquisition Serial Image Acquisition (X-ray/CT) Iodoxamic_Acid_Infusion->Image_Acquisition Data_Analysis Image Analysis for Bile Duct Opacification Image_Acquisition->Data_Analysis G Hepatic Transport of this compound cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus IA_Blood This compound (IA) (Bound to Albumin) Free_IA Free this compound IA_Blood->Free_IA Dissociation OATP OATP Transporters (e.g., OATP1B1, OATP1B3) Free_IA->OATP Uptake IA_Intracellular Intracellular This compound OATP->IA_Intracellular MRP2 MRP2 Transporter IA_Intracellular->MRP2 Efflux IA_Bile This compound in Bile (Opacification) MRP2->IA_Bile

References

Technical Support Center: Iodoxamic Acid Enhanced CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in Iodoxamic acid CT scans.

Troubleshooting Guide: Minimizing Motion Artifacts

Motion artifacts, which can manifest as blurring, streaking, or ghosting in CT images, are a significant challenge in preclinical and clinical imaging.[1] They arise from both voluntary and involuntary subject movement during image acquisition.[1][2] For researchers using this compound, ensuring high-quality, artifact-free images is crucial for accurate data interpretation. This guide provides a systematic approach to identifying and mitigating motion artifacts.

Issue 1: Blurring or Streaking in the Reconstructed Images

  • Possible Cause: Subject motion during the scan. This can be due to respiratory, cardiac, or other physiological processes.

  • Solutions:

    • Optimize Subject Immobilization: Ensure the subject is comfortably and securely positioned. Use appropriate restraints or holders for animal studies. For human subjects, clear communication and comfort measures are key.

    • Refine Anesthesia Protocol (for preclinical studies): Anesthesia depth is critical. Inhalant anesthetics like isoflurane offer precise control over anesthetic depth, which can help in minimizing physiological motion.

    • Implement Gating Techniques:

      • Respiratory Gating: This technique synchronizes CT data acquisition with the subject's breathing cycle, typically acquiring images during end-expiration when motion is minimal.[3] Predictive respiratory gating can be an effective method for subjects who cannot hold their breath.[3]

      • Cardiac Gating: For cardiac imaging, ECG gating is essential to acquire images during the diastolic phase when the heart is relatively still.

    • Utilize Fast Scanning Protocols: Faster gantry rotation times and multi-detector row CT (MDCT) scanners reduce the acquisition window, thereby decreasing the likelihood of motion during the scan.[2][4]

Issue 2: Inconsistent Contrast Enhancement

  • Possible Cause: Suboptimal timing of the CT acquisition relative to the this compound injection. The pharmacokinetics of the contrast agent dictates the window of optimal enhancement.

  • Solutions:

    • Review Pharmacokinetics of this compound: While specific CT protocols for this compound are not widely published, understanding its pharmacokinetic profile is key. A study in rhesus monkeys indicated capacity-limited hepatic uptake and biliary excretion.[5] The timing of peak enhancement in the tissue of interest needs to be determined experimentally.

    • Perform a Test Bolus or Bolus Tracking: To optimize scan timing, a small test bolus of contrast can be administered to determine the time to peak enhancement in the region of interest. Alternatively, automated bolus tracking software can initiate the scan once a predefined enhancement level is reached.

    • Consider a Biphasic Injection Protocol: For applications requiring both arterial and venous phase imaging, a biphasic injection protocol can provide more consistent and extended enhancement.

Issue 3: Artifacts Mimicking Pathology

  • Possible Cause: Partial volume effects or motion artifacts can sometimes resemble pathological changes.

  • Solutions:

    • Improve Spatial Resolution: Use the smallest possible slice thickness and a high-resolution reconstruction kernel to minimize partial volume averaging.

    • Repeat Scan with Motion Correction: If motion is suspected, repeating the scan with appropriate gating or faster acquisition parameters can help differentiate true pathology from artifacts.

    • Utilize Iterative Reconstruction Algorithms: Modern CT scanners are often equipped with iterative reconstruction algorithms that can help reduce noise and some types of artifacts compared to traditional filtered back projection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal CT acquisition protocol when using this compound?

  • Subject Species and Physiology: The pharmacokinetics of this compound can vary between species.

  • Organ of Interest: The time to peak enhancement will differ for various organs.

  • Scanner Capabilities: The available scanner speed, detector configuration, and reconstruction algorithms will influence the protocol design.

We recommend starting with a general-purpose iodinated contrast agent protocol for your scanner and optimizing the scan delay and injection parameters based on pilot experiments.

Q2: How can I determine the correct scan timing for this compound?

The optimal scan timing depends on achieving peak contrast enhancement in your region of interest. Here are two common methods to determine this:

  • Empirical Testing: Inject this compound and perform a series of short, low-dose scans at different time points to map the enhancement curve.

  • Bolus Tracking: Utilize the scanner's bolus tracking feature. Place a region of interest (ROI) over a major artery feeding the tissue of interest and set a Hounsfield Unit (HU) threshold to trigger the diagnostic scan.

Q3: What are the key parameters to consider for a respiratory-gated this compound CT scan?

For respiratory-gated scans, consider the following:

  • Gating Window: This is the phase of the respiratory cycle during which the scanner acquires data. End-expiration is typically the most stable phase.

  • Pitch: In helical scanning, a lower pitch increases the scan time but can improve image quality by oversampling the data.

  • Acquisition Mode: Prospective gating (step-and-shoot) acquires images only during the desired respiratory phase, reducing radiation dose. Retrospective gating acquires data throughout the respiratory cycle and then reconstructs images from the desired phase, which can be more robust for irregular breathing patterns.

Q4: Can sedation or anesthesia affect the pharmacokinetics of this compound?

Yes, anesthetic agents can alter cardiovascular and respiratory function, which in turn can affect the distribution and clearance of contrast agents. It is crucial to maintain stable physiological parameters during the scan and to be consistent with the anesthetic protocol across all subjects in a study to ensure reproducibility.

Experimental Protocols

Protocol 1: Determining Optimal Scan Delay for this compound

  • Subject Preparation: Anesthetize the subject and ensure stable physiological monitoring.

  • Pre-contrast Scan: Acquire a non-contrast CT scan of the region of interest.

  • Contrast Administration: Administer a bolus injection of this compound at a consistent rate and dose.

  • Dynamic Scanning: Immediately following injection, acquire a series of low-dose scans of the same slice location every 5-10 seconds for up to 10 minutes.

  • Data Analysis: Draw a region of interest (ROI) over the target tissue and a major feeding artery. Plot the mean Hounsfield Unit (HU) value within the ROIs against time to generate a time-enhancement curve. The time to peak enhancement will inform the optimal scan delay for your diagnostic protocol.

Data Presentation

Table 1: Comparison of Motion Reduction Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Respiratory Gating Acquires data during specific phases of the breathing cycle.Significantly reduces respiratory motion artifacts.Increases scan time; may require a monitoring device.Thoracic and abdominal imaging.
Cardiac Gating (ECG) Synchronizes acquisition with the cardiac cycle.Minimizes cardiac motion artifacts.Requires a stable heart rate; complex setup.Cardiovascular imaging.
Fast Scanning Uses high gantry rotation speeds and wide detectors.Reduces the time window for motion to occur.May compromise spatial resolution; higher radiation dose.Uncooperative subjects; trauma cases.
Sedation/Anesthesia Reduces voluntary and involuntary motion.Effective for controlling gross subject motion.Can alter physiology; requires monitoring.Preclinical studies; pediatric or anxious patients.

Visualizations

Workflow_for_Minimizing_Motion_Artifacts Workflow for Minimizing Motion Artifacts in this compound CT cluster_prep 1. Subject Preparation cluster_protocol 2. Protocol Selection cluster_contrast 3. Contrast Administration & Scan Timing cluster_recon 4. Image Reconstruction & Analysis Prep Immobilize Subject & Administer Anesthesia (if applicable) Decision Is the region of interest subject to physiological motion? Prep->Decision Gating Select Appropriate Gating (Respiratory/Cardiac) Decision->Gating Yes NoGating Proceed with Standard Fast Scan Protocol Decision->NoGating No Timing Determine Optimal Scan Delay (Test Bolus or Bolus Tracking) Gating->Timing NoGating->Timing Inject Inject this compound Timing->Inject Scan Acquire CT Scan Inject->Scan Recon Reconstruct Images (Consider Iterative Reconstruction) Scan->Recon Analysis Analyze for Motion Artifacts Recon->Analysis Good Image Quality Acceptable Analysis->Good Yes Bad Artifacts Present Analysis->Bad No Bad->Prep Re-evaluate & Repeat Scan

Caption: Workflow for minimizing motion artifacts in this compound CT scans.

Decision_Tree_for_Troubleshooting Decision Tree for Troubleshooting Motion Artifacts cluster_gross Gross Motion cluster_physio Physiological Motion cluster_contrast_related Contrast-Related Artifacts Start Motion Artifacts Observed? GrossMotion Is there gross subject movement? Start->GrossMotion Yes End Image Quality Improved Start->End No ImproveImmobilization Improve Immobilization & Adjust Anesthesia GrossMotion->ImproveImmobilization Yes PhysioMotion Is it respiratory or cardiac motion? GrossMotion->PhysioMotion No ImproveImmobilization->End ImplementGating Implement Respiratory or Cardiac Gating PhysioMotion->ImplementGating Yes UseFastScan Use Faster Scan Protocol PhysioMotion->UseFastScan If Gating is not an option ContrastArtifact Is there inconsistent enhancement? PhysioMotion->ContrastArtifact No ImplementGating->End UseFastScan->End OptimizeTiming Optimize Scan Timing with Test Bolus/Bolus Tracking ContrastArtifact->OptimizeTiming Yes AdjustInjection Adjust Injection Rate/ Protocol ContrastArtifact->AdjustInjection Also consider OptimizeTiming->End AdjustInjection->End

Caption: Decision tree for troubleshooting motion artifacts.

References

Overcoming Iodoxamic acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoxamic acid. The information provided is intended to help overcome common challenges related to its precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide: Overcoming this compound Precipitation

Issue 1: Precipitation of this compound Upon Dissolution in Aqueous Buffer

Question: I am observing immediate precipitation or incomplete dissolution when trying to prepare an aqueous solution of this compound. What are the likely causes and how can I resolve this?

Answer:

This compound is a weak acid with very low intrinsic water solubility (predicted to be approximately 0.00284 mg/mL).[1] Direct dissolution in neutral or acidic aqueous buffers will likely result in precipitation. The primary reasons for this are its molecular structure, which includes hydrophobic iodine atoms, and its acidic nature (predicted pKa ≈ 2.03).[1]

Recommended Solutions:

  • pH Adjustment: The solubility of this compound, as a weak acid, is highly dependent on the pH of the solution. Increasing the pH above its pKa will deprotonate the carboxylic acid groups, forming a more soluble salt.

    • Action: Adjust the pH of your aqueous solution to be neutral or slightly alkaline (pH 7.0-8.5).

    • Protocol: Start with deionized water or your desired buffer system. While stirring, slowly add a suitable base (e.g., 0.1 M NaOH or meglumine solution) dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter. Add the this compound powder gradually as the pH is adjusted.

  • Use of Meglumine Salt: this compound is commonly formulated as a meglumine salt to significantly enhance its aqueous solubility.[1][2] Meglumine is an organic base that forms a soluble salt with the acidic this compound.

    • Action: Use iodoxamate meglumine directly if available. If you only have the free acid, you can prepare the meglumine salt in situ.

    • Protocol for In Situ Salt Formation: For each mole of this compound, add at least one mole of meglumine. Dissolve the meglumine in the aqueous vehicle first, then slowly add the this compound powder while stirring. Adjust the final pH if necessary.

Issue 2: Precipitation Occurs After a Clear Solution is Formed

Question: My this compound solution was initially clear, but a precipitate formed over time or upon temperature change. Why is this happening and what can I do?

Answer:

This phenomenon, known as delayed precipitation, can be caused by several factors:

  • Supersaturation: The initial dissolution conditions may have created a supersaturated solution, which is thermodynamically unstable and prone to crystallization over time.

  • Temperature Effects: The solubility of many compounds, including potentially this compound, is temperature-dependent. A solution prepared at a higher temperature may precipitate as it cools to room temperature. While for many ionic compounds solubility increases with temperature, this is not universally true.[3] For some iodinated contrast media, it is recommended to warm them to body temperature (37°C) to decrease viscosity, which also helps prevent crystallization of concentrated solutions.[4][5]

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with iodoxamate, precipitation can occur.

  • pH Shift: The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO₂), causing the this compound to protonate and precipitate.

Recommended Solutions:

  • Temperature Control:

    • Action: Maintain a constant and, if necessary, slightly elevated temperature during solution preparation and storage.

    • Protocol: Prepare the solution in a temperature-controlled water bath. If using concentrated solutions, consider storing them at a controlled room temperature or slightly above, and always visually inspect for crystals before use.[4] If crystals are observed, they can often be redissolved by warming the solution.[6]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

    • Action: Incorporate a biocompatible co-solvent into your aqueous system.

    • Common Co-solvents: Ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).

    • Protocol: Start by preparing binary or ternary mixtures of your aqueous buffer and the co-solvent. Determine the optimal ratio by experimenting with small volumes. For example, start with a 90:10 (v/v) aqueous buffer to co-solvent ratio and gradually increase the co-solvent proportion while observing solubility.

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic molecules.[7][8][9][10]

    • Action: Add a non-ionic surfactant to your formulation.

    • Common Surfactants: Polysorbates (e.g., Tween 80), poloxamers (e.g., Pluronic F68), and Cremophor EL.[7]

    • Protocol: The concentration of the surfactant should be above its critical micelle concentration (CMC). Prepare your aqueous solution and then add the surfactant, ensuring it is fully dissolved before adding the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The predicted water solubility of the free acid form of this compound is extremely low, around 0.00284 mg/mL.[1] Its solubility is significantly increased in alkaline conditions and through the formation of salts, such as iodoxamate meglumine.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid. As the pH of the solution increases, especially above its pKa of ~2.03, the carboxylic acid groups ionize to carboxylates. This ionized form is significantly more soluble in water than the neutral form. Therefore, increasing the pH is a key strategy to enhance and maintain its solubility.

Q3: What is the role of meglumine in this compound formulations?

A3: Meglumine is an organic amine base that is used as a counter-ion to form a highly water-soluble salt with this compound.[11][12][13] This is a common and effective strategy to overcome the poor aqueous solubility of the free acid form.

Q4: Can I use other bases besides sodium hydroxide or meglumine to adjust the pH?

A4: While other bases can be used to raise the pH, it is crucial to consider the potential for forming insoluble salts with iodoxamate. For example, using calcium hydroxide could lead to the precipitation of calcium iodoxamate. It is recommended to use monovalent cation bases like NaOH, KOH, or organic amines like meglumine or tromethamine.

Q5: Are there any specific analytical methods to quantify the concentration of dissolved this compound?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound and related iodinated contrast agents.[14] The tri-iodinated benzene ring structure provides a strong UV chromophore. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.[14][15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₆I₆N₂O₁₀
Molecular Weight1287.9 g/mol
Predicted Water Solubility0.00284 mg/mL[1]
Predicted pKa (Strongest Acidic)2.03[1]
Common Formulation ApproachMeglumine Salt[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method

This protocol is adapted from the WHO guidelines for equilibrium solubility determination.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and a slightly alkaline buffer (e.g., pH 7.4, Phosphate buffer)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system or a validated UV spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare the required buffer solutions and bring them to the experimental temperature (e.g., 37 °C).

  • Addition of Excess Solid: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the flasks in an orbital shaker set at a constant temperature (e.g., 37 ± 1 °C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter or centrifuge it at high speed to separate the undissolved solid.

  • pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method. Analyze the concentration of dissolved this compound using a validated HPLC-UV or UV spectrophotometry method.

  • Calculation: Calculate the solubility in mg/mL for each pH condition. Perform the experiment in triplicate for each condition.

Protocol 2: Preparation of a Solubilized this compound Formulation using In Situ Meglumine Salt Formation and a Co-solvent

Materials:

  • This compound

  • Meglumine

  • Propylene glycol

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Vehicle Preparation: In a sterile beaker, combine 80% of the final required volume of WFI and the full amount of propylene glycol (e.g., to achieve a 10% v/v final concentration).

  • Meglumine Dissolution: While stirring, add the calculated molar equivalent of meglumine to the vehicle and stir until completely dissolved.

  • This compound Addition: Slowly add the this compound powder to the stirring meglumine solution. The solution may become transiently cloudy but should clarify as the salt forms.

  • pH Adjustment: After the this compound is fully dissolved, check the pH. Adjust to a target pH of 7.0-7.5 using a small amount of meglumine solution or a dilute acid (e.g., 0.1 M HCl) if necessary.

  • Final Volume Adjustment: Add WFI to reach the final desired volume and stir until the solution is homogeneous.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Aseptic Filling: Aseptically dispense the filtered solution into sterile vials.

Visualizations

experimental_workflow Workflow for Preparing a Solubilized this compound Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_adjustment Adjustment & Finalization start Start prep_vehicle Prepare Aqueous Vehicle (e.g., Water for Injection) start->prep_vehicle add_meglumine Dissolve Meglumine prep_vehicle->add_meglumine add_iodo Slowly Add This compound Powder add_meglumine->add_iodo stir Stir Until Completely Dissolved add_iodo->stir check_ph Check and Adjust pH (Target: 7.0 - 7.5) stir->check_ph add_qfi Adjust to Final Volume with Vehicle check_ph->add_qfi filter Sterile Filtration (0.22 µm filter) add_qfi->filter end Final this compound Solution filter->end

Caption: Workflow for preparing a solubilized this compound solution.

troubleshooting_precipitation Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Recommended Solutions precipitation Precipitation Observed low_ph pH is too low (below optimal range) precipitation->low_ph supersaturation Supersaturated Solution precipitation->supersaturation temp_change Temperature Decrease precipitation->temp_change wrong_solvent Poor Solvent Choice precipitation->wrong_solvent adjust_ph Increase pH with Meglumine or NaOH low_ph->adjust_ph use_cosolvent Add Co-solvent (e.g., Propylene Glycol) supersaturation->use_cosolvent add_surfactant Incorporate a Surfactant supersaturation->add_surfactant control_temp Maintain Constant Temperature temp_change->control_temp wrong_solvent->use_cosolvent

Caption: Troubleshooting logic for this compound precipitation.

References

Iodoxamic Acid: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store Iodoxamic acid powder?

This compound, like other similar iodinated compounds, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to protect it from light and moisture to ensure its stability.

Q2: What are the primary hazards associated with this compound?

While specific hazard data for this compound is limited, related compounds can cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory irritation, and ingestion may be harmful.[1] It is crucial to handle the compound with appropriate personal protective equipment to minimize exposure.

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, a respirator should be used.

Q4: How should I prepare a solution of this compound?

When preparing solutions, it is best to work in a chemical fume hood to avoid inhalation of any dust or aerosols. Use an appropriate solvent as specified in your experimental protocol. Ensure all glassware is clean and dry.

Q5: What should I do in case of a spill?

For a small spill of solid this compound, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. Ensure the area is well-ventilated. For large spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage.- Verify that the compound has been stored in a cool, dry, and dark place. - Check for any visible changes in the powder's color or texture. - Consider using a fresh batch of the compound for your experiments.
Difficulty in dissolving the powder Use of an inappropriate solvent or insufficient mixing.- Confirm the correct solvent and concentration from your protocol. - Use sonication or gentle heating (if the compound's stability allows) to aid dissolution. - Ensure the solvent is of high purity.
Skin or eye irritation after handling Inadequate personal protective equipment (PPE) or accidental exposure.- Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes. - Seek medical attention. - Review and improve your PPE and handling procedures.

Experimental Protocols

General Protocol for Handling this compound

  • Risk Assessment: Before starting any work, perform a thorough risk assessment for all procedures involving this compound.

  • PPE: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize dust inhalation.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly while stirring.

  • Storage of Solutions: Store prepared solutions in clearly labeled, tightly sealed containers, protected from light, and at the recommended temperature.

  • Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines.

Visual Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE Weighing 3. Weigh in Fume Hood DonPPE->Weighing SolutionPrep 4. Prepare Solution Weighing->SolutionPrep Storage 5. Store Solution Properly SolutionPrep->Storage Disposal 6. Dispose of Waste SolutionPrep->Disposal Storage->Disposal Decontaminate 7. Clean Work Area Disposal->Decontaminate

Caption: Experimental workflow for safely handling this compound.

TroubleshootingTree Problem Inconsistent Results? CheckStorage Check Storage Conditions (Cool, Dry, Dark?) Problem->CheckStorage ReviewProtocol Review Protocol (Solvent/Concentration?) Problem->ReviewProtocol CheckAppearance Inspect Powder (Color/Texture Change?) CheckStorage->CheckAppearance FreshBatch Use Fresh Batch CheckAppearance->FreshBatch Yes ImproveDissolution Improve Dissolution (Sonication/Gentle Heat?) ReviewProtocol->ImproveDissolution CheckPurity Verify Solvent Purity ImproveDissolution->CheckPurity

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Improving the signal-to-noise ratio in Iodoxamic acid imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced Iodoxamic acid imaging. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in imaging?

A1: this compound is an organoiodine compound that functions as a radiocontrast agent.[1][2] It contains a high content of iodine, which is radiopaque, and hydrophilic groups that determine its biological distribution.[1][2] Its primary application is in cholangiography, the imaging of the gallbladder and biliary ducts, typically administered as meglumine salt.[3][4][5]

Q2: What are the main challenges encountered in this compound imaging?

A2: The primary challenges in this compound imaging, particularly in a research setting, revolve around achieving a high signal-to-noise ratio (SNR). This can be affected by factors such as the physiological condition of the subject, the imaging parameters, and the inherent characteristics of the contrast agent. Poor SNR can lead to grainy or noisy images, making it difficult to discern fine details of the biliary system.[6] Additionally, like many contrast agents, its distribution and clearance rates need to be considered for optimal imaging timing.

Q3: Can poor visualization of the biliary tract be caused by factors other than imaging parameters?

A3: Yes, several physiological conditions can lead to poor or non-visualization of the gallbladder and biliary ducts. These include:

  • Improper Fasting: Prolonged fasting (over 24 hours) can cause the gallbladder to be filled with viscous bile, preventing the entry of the contrast agent. Conversely, inadequate fasting may result in gallbladder contraction, expelling the contrast agent prematurely.[7]

  • Severe Hepatocellular Disease: Impaired liver function can hinder the uptake and excretion of this compound into the bile.[7]

  • Biliary Obstruction: A physical blockage in the common bile duct can prevent the contrast agent from filling the biliary tree.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) in CT Images

Cause: Insufficient X-ray photon count reaching the detector for the given tissue attenuation, or excessive image noise from various sources.

Solutions:

  • Optimize CT Acquisition Parameters:

    • Adjust Tube Voltage (kVp): Lowering the kVp (e.g., from 120 kVp to 80 kVp) can increase the attenuation of iodine, thereby enhancing the signal from this compound. This is because the lower energy X-ray spectrum is closer to the k-edge of iodine. However, be aware that for larger subjects, very low kVp may not provide sufficient penetration, which can paradoxically increase noise.[8]

    • Increase Tube Current-Time Product (mAs): A higher mAs results in a greater number of X-ray photons, which directly improves the SNR.[9] However, this comes at the cost of a higher radiation dose.

    • Increase Slice Thickness: Thicker image slices mean that each voxel receives more photons, which increases the SNR. The trade-off is a reduction in spatial resolution along the z-axis.[9]

  • Employ Post-Processing Denoising Algorithms:

    • Conventional Filters: Algorithms like Gaussian or median filters can be applied to "smooth" the image and reduce the appearance of noise. Median filters are often effective at preserving edges while reducing noise.[6]

    • Advanced Algorithms: More sophisticated methods, such as deep learning-based algorithms or bilateral filters, have shown significant success in reducing noise in CT images while preserving structural details.[1][10][11][12]

Issue 2: Poor or No Visualization of the Biliary System

Cause: This can be due to either technical/procedural issues or underlying physiological problems in the animal model.

Solutions:

  • Verify and Optimize Injection Protocol:

    • Concentration and Volume: Ensure the this compound solution is prepared at the correct concentration. The volume should be appropriate for the animal's weight to achieve sufficient opacification.

    • Injection Rate: A slow, steady infusion is often preferred over a rapid bolus injection to allow for adequate uptake by the liver and excretion into the bile.[4][13]

    • Timing of Scan: The scan must be timed to coincide with the peak excretion of the contrast agent into the biliary system. This is typically between 30 to 60 minutes post-injection.[13]

  • Address Physiological Factors:

    • Fasting Status: Ensure the animal has been fasted for an appropriate period (typically 4-6 hours) before the procedure.[14]

    • Anesthesia: Maintain a stable level of anesthesia throughout the scan to prevent motion artifacts.

    • Hydration: Ensure the animal is adequately hydrated, as this can affect liver function and excretion.[13]

Data Presentation

Table 1: Impact of CT Acquisition Parameters on Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR)

ParameterChangeEffect on SNR/CNRRationaleTrade-off
Tube Voltage (kVp) Decrease (e.g., 120 to 80 kVp)IncreaseIncreases iodine attenuation, boosting contrast.[8][15]Reduced penetration in larger subjects, potentially increasing noise.[8]
Tube Current (mAs) IncreaseIncreaseMore photons lead to a stronger signal relative to noise.[6][9][16]Higher radiation dose.
Slice Thickness IncreaseIncreaseLarger voxels capture more photons.[9]Lower spatial resolution in the z-axis.
Pixel Binning IncreaseIncreaseCombines detector pixels to increase signal per resulting pixel.[6]Lower spatial resolution.
Scan Time IncreaseIncreaseLonger acquisition time allows for more photons to be collected.[6]Increased potential for motion artifacts.

Table 2: Comparison of Denoising Algorithms for CT Images

Denoising AlgorithmPrincipleAdvantagesDisadvantages
Gaussian Filter Averages pixel values with a weighted kernel resembling a Gaussian distribution.Simple to implement, effective for Gaussian noise.Can cause significant blurring of edges and fine details.
Median Filter Replaces each pixel's value with the median value of its neighbors.Effective at removing "salt and pepper" noise while preserving edges better than linear filters.[6]Can sometimes remove fine lines or details.
Bilateral Filter A non-linear filter that considers both spatial distance and intensity difference.Good at noise reduction while preserving edges.[11]Can be computationally more intensive.
Deep Learning-Based Uses a trained convolutional neural network (CNN) to identify and remove noise.Can significantly reduce noise while maintaining high image fidelity.[1][10][11][12]Requires a large, well-curated dataset for training.

Experimental Protocols & Workflows

Protocol 1: Intravenous Cholangiography with this compound in a Preclinical Model
  • Animal Preparation:

    • Fast the animal (e.g., mouse or rat) for 4-6 hours prior to the procedure, with water available ad libitum.[14]

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane) and maintain anesthesia for the duration of the experiment.

    • Place a catheter in the tail vein for intravenous injection.

    • Position the animal on the scanner bed, ensuring it is secure to minimize motion.

  • Contrast Agent Administration:

    • Prepare a solution of this compound meglumine salt at the desired concentration.

    • Administer the solution via the tail vein catheter. A slow infusion over several minutes is recommended.[4][17]

  • CT Image Acquisition:

    • Perform a preliminary non-contrast scan of the abdominal region.

    • Initiate the contrast-enhanced scan approximately 30-60 minutes after the injection to allow for hepatic uptake and biliary excretion.[13]

    • Set the CT scanner parameters as determined by your optimization experiments (refer to Table 1). A starting point could be 80 kVp and a suitable mAs to balance image quality and radiation dose.

  • Image Analysis:

    • Reconstruct the CT images.

    • If necessary, apply a denoising algorithm (refer to Table 2).

    • Analyze the images to assess the opacification of the gallbladder and biliary ducts.

Visualizations

Experimental_Workflow_Iodoxamic_Acid_Imaging cluster_prep Phase 1: Preparation cluster_injection Phase 2: Contrast Administration cluster_imaging Phase 3: Image Acquisition cluster_analysis Phase 4: Data Analysis animal_prep Animal Preparation (Fasting, Anesthesia) catheter Tail Vein Catheterization animal_prep->catheter positioning Positioning on Scanner Bed catheter->positioning injection Slow IV Infusion contrast_prep Prepare this compound Solution contrast_prep->injection timing Wait 30-60 min for Biliary Excretion injection->timing scan Perform CT Scan (Optimized Parameters) timing->scan reconstruction Image Reconstruction scan->reconstruction denoising Apply Denoising Filter (Optional) reconstruction->denoising analysis Analyze Biliary System Opacification denoising->analysis

Caption: Workflow for this compound enhanced preclinical imaging.

Troubleshooting_Low_SNR cluster_acquisition Acquisition Optimization cluster_postprocessing Post-Processing start Low SNR in This compound Image q_params Are acquisition parameters optimal? start->q_params adjust_kvp Decrease kVp (e.g., to 80 kVp) q_params->adjust_kvp No increase_mas Increase mAs q_params->increase_mas No increase_slice Increase Slice Thickness q_params->increase_slice No apply_denoising Apply Denoising Algorithm (e.g., Bilateral, Deep Learning) q_params->apply_denoising Yes end_node Improved SNR adjust_kvp->end_node increase_mas->end_node increase_slice->end_node apply_denoising->end_node

Caption: Logical workflow for troubleshooting low Signal-to-Noise Ratio (SNR).

References

Technical Support Center: Managing Viscosity in Iodoxamic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering viscosity-related challenges with Iodoxamic acid formulations. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide: High Viscosity in this compound Formulations

High viscosity in this compound formulations can lead to difficulties in handling, administration, and manufacturing. This guide provides a systematic approach to identifying and resolving these issues.

Is your this compound formulation too viscous?

Follow this troubleshooting workflow to diagnose and address the problem:

TroubleshootingWorkflow start High Viscosity Observed check_concentration 1. Verify this compound & Meglumine Concentration start->check_concentration improper_conc Concentration too high? check_concentration->improper_conc check_temp 2. Measure Formulation Temperature low_temp Temperature too low? check_temp->low_temp check_ph 3. Measure Formulation pH improper_ph pH outside optimal range? check_ph->improper_ph eval_excipients 4. Evaluate Other Excipients excipient_issue Incompatible excipients? eval_excipients->excipient_issue improper_conc->check_temp No solution_dilute Dilute formulation improper_conc->solution_dilute Yes low_temp->check_ph No solution_warm Warm formulation to room or body temperature low_temp->solution_warm Yes improper_ph->eval_excipients No solution_adjust_ph Adjust pH with NaOH or suitable buffer improper_ph->solution_adjust_ph Yes solution_reformulate Reformulate with alternative or optimized excipients excipient_issue->solution_reformulate Yes end Viscosity Resolved excipient_issue->end No solution_dilute->end solution_warm->end solution_adjust_ph->end solution_reformulate->end ViscosityMeasurementWorkflow step1 1. Instrument Setup & Calibration step2 2. Sample Preparation step1->step2 step3 3. Spindle Selection & Immersion step2->step3 step4 4. Set Rotational Speed step3->step4 step5 5. Take Measurement step4->step5 step6 6. Data Recording & Analysis step5->step6 step7 7. Cleaning step6->step7 PH_Adjustment cluster_0 pH Monitoring & Adjustment measure_ph Measure pH of this compound Formulation ph_range Is pH within the target range (e.g., 6.5-8.0)? measure_ph->ph_range ph_ok pH is optimal ph_range->ph_ok Yes adjust_ph Adjust pH ph_range->adjust_ph No add_base pH is too low: Add dilute NaOH adjust_ph->add_base add_acid pH is too high: Add dilute acid (e.g., HCl) adjust_ph->add_acid add_base->measure_ph add_acid->measure_ph

Technical Support Center: Preventing Iodoxamic Acid-Induced Renal Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the prevention of Iodoxamic acid-induced renal toxicity in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced renal toxicity?

A1: this compound, a high-osmolarity iodinated contrast agent, induces renal toxicity through a combination of factors. The primary mechanisms include direct cytotoxic effects on renal tubular epithelial cells, leading to apoptosis and necrosis. Additionally, it causes renal vasoconstriction, which results in medullary hypoxia and the generation of reactive oxygen species (ROS), leading to oxidative stress. This cascade of events impairs renal function.

Q2: Which animal models are most suitable for studying this compound-induced nephrotoxicity?

A2: Rat and mouse models are commonly used to study contrast-induced acute kidney injury (CI-AKI). To enhance the susceptibility of the animals to this compound-induced renal injury and to mimic clinical risk factors, models often incorporate pre-existing renal insufficiency (e.g., through 5/6 nephrectomy) or induced dehydration.

Q3: What are the key biomarkers to assess this compound-induced renal toxicity?

A3: Key biomarkers include serum creatinine (SCr) and blood urea nitrogen (BUN), which are standard indicators of glomerular filtration rate. In addition to these, novel urinary biomarkers can provide earlier and more sensitive detection of kidney injury. These include Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL). Histopathological examination of kidney tissue is also crucial to assess tubular necrosis, apoptosis, and other structural damages.

Q4: What are the most common preventative strategies investigated in animal studies?

A4: The most widely studied preventative strategies are hydration and the administration of antioxidants. Intravenous hydration with normal saline helps to dilute the contrast agent and reduce its transit time in the renal tubules. N-acetylcysteine (NAC) is a commonly used antioxidant that is believed to mitigate oxidative stress by replenishing glutathione stores and directly scavenging free radicals.

Troubleshooting Guides

Problem 1: Inconsistent or mild renal injury observed after this compound administration.
Possible Cause Troubleshooting Step
Insufficient Dose of this compound The dose of this compound required to induce significant renal injury can vary depending on the animal model and its health status. For rat models, doses in the range of 6-10 mL/kg of a 76% solution have been used for similar high-osmolarity contrast agents. A dose-response study may be necessary to determine the optimal dose for your specific model.
Animal Model is Not Susceptible Enough Healthy animals, especially young ones, may be resistant to the nephrotoxic effects of this compound. Consider using a model with pre-existing renal impairment (e.g., 5/6 nephrectomy) or inducing dehydration (e.g., water deprivation for 24-48 hours) prior to contrast administration to increase susceptibility.
Timing of Biomarker Measurement The peak increase in serum creatinine and BUN typically occurs 24 to 48 hours after the administration of the contrast agent.[1] Ensure that your blood collection time points are aligned with this window.
Problem 2: High variability in renal biomarker data between animals in the same group.
Possible Cause Troubleshooting Step
Inconsistent Hydration Status Dehydration is a major factor influencing the severity of contrast-induced nephrotoxicity. Ensure that all animals within a group have consistent access to water or receive a standardized hydration protocol.
Variable Administration of this compound Ensure precise and consistent administration of this compound, preferably via intravenous injection, to minimize variability in drug exposure.
Underlying Health Differences in Animals Use animals of a similar age and from the same supplier to minimize genetic and health-related variability. Acclimatize animals to the housing conditions for at least a week before the experiment.
Problem 3: N-acetylcysteine (NAC) administration does not show a protective effect.
Possible Cause Troubleshooting Step
Suboptimal NAC Dosing or Timing The protective effect of NAC is dose and time-dependent. In rat models of nephrotoxicity, intraperitoneal doses of 150 mg/kg are often used.[2] It is crucial to administer NAC prior to the this compound challenge. A common protocol involves administering NAC 15-60 minutes before the contrast agent.
Route of Administration Intravenous or intraperitoneal administration of NAC ensures better bioavailability compared to oral administration. Consider the route of administration in your experimental design.
Severity of Renal Insult If the dose of this compound is too high, the resulting renal damage may be too severe for NAC to confer a significant protective effect. Consider adjusting the dose of the contrast agent.

Experimental Protocols

Induction of this compound Renal Toxicity in Rats

This protocol is based on models using similar high-osmolarity contrast agents.

  • Animal Model : Male Sprague-Dawley rats (250-300g).

  • Pre-conditioning (Optional, to increase susceptibility) :

    • Induce mild renal insufficiency via 5/6 nephrectomy and allow for a 4-6 week recovery period.

    • Alternatively, induce dehydration by withholding water for 24 hours prior to this compound administration.

  • This compound Administration :

    • Administer this compound (or a comparable high-osmolarity agent like diatrizoate 76%) at a dose of 10 mL/kg body weight via the tail vein.[3]

  • Monitoring :

    • Collect blood samples at baseline (before administration) and at 24 and 48 hours post-administration for measurement of serum creatinine and BUN.

    • Collect urine for measurement of KIM-1 and NGAL.

    • At the end of the experiment (e.g., 48 or 72 hours), euthanize the animals and collect kidney tissues for histopathological analysis (H&E and PAS staining).

Preventative Protocol: N-acetylcysteine (NAC) Administration
  • Animal Model and Induction of Toxicity : Follow the protocol for inducing this compound renal toxicity as described above.

  • NAC Administration :

    • Prepare a sterile solution of N-acetylcysteine in saline.

    • Administer NAC at a dose of 150 mg/kg body weight via intraperitoneal injection 30-60 minutes before the administration of this compound.[2]

  • Control Groups :

    • Include a control group that receives only saline.

    • Include a group that receives this compound but no NAC.

    • Include a group that receives NAC alone to assess any independent effects.

  • Monitoring : Follow the same monitoring plan as the induction protocol to compare the outcomes between the different treatment groups.

Preventative Protocol: Hydration
  • Animal Model and Induction of Toxicity : Follow the protocol for inducing this compound renal toxicity.

  • Hydration Protocol :

    • Administer sterile 0.9% saline intravenously. A common protocol involves administering 1 mL/kg/hour for 4 hours before and 4 hours after this compound administration.

  • Control Groups :

    • Include a non-hydrated group that receives this compound.

    • Include a hydration-only group to assess the effects of fluid administration alone.

  • Monitoring : Follow the same monitoring plan as the induction protocol.

Quantitative Data Summary

The following tables summarize expected changes in key renal biomarkers based on studies with high-osmolarity contrast agents.

Table 1: Expected Changes in Serum Renal Biomarkers in a Rat Model of this compound-Induced Renal Toxicity (48 hours post-administration)

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Saline) 0.4 - 0.615 - 25
This compound 1.2 - 2.5 (Significant Increase)80 - 150 (Significant Increase)
This compound + NAC 0.7 - 1.5 (Attenuated Increase)40 - 90 (Attenuated Increase)
This compound + Hydration 0.6 - 1.2 (Attenuated Increase)30 - 70 (Attenuated Increase)

Data are representative estimates based on similar contrast agents and may vary depending on the specific experimental conditions.[3][4]

Table 2: Expected Changes in Urinary Renal Biomarkers

GroupuKIM-1 (ng/mL)uNGAL (ng/mL)
Control (Saline) Baseline levelsBaseline levels
This compound Significant IncreaseSignificant Increase
This compound + NAC Attenuated IncreaseAttenuated Increase
This compound + Hydration Attenuated IncreaseAttenuated Increase

Qualitative changes are expected; specific quantitative values are highly dependent on the assay used.

Visualizing the Pathophysiology

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced renal toxicity and the points of intervention for preventative strategies.

G cluster_0 This compound Administration cluster_1 Pathophysiological Mechanisms cluster_2 Cellular Consequences cluster_3 Clinical Manifestation This compound This compound Renal Vasoconstriction Renal Vasoconstriction This compound->Renal Vasoconstriction Direct Tubular Cytotoxicity Direct Tubular Cytotoxicity This compound->Direct Tubular Cytotoxicity Medullary Hypoxia Medullary Hypoxia Renal Vasoconstriction->Medullary Hypoxia Oxidative Stress (ROS Production) Oxidative Stress (ROS Production) Direct Tubular Cytotoxicity->Oxidative Stress (ROS Production) Apoptosis & Necrosis Apoptosis & Necrosis Direct Tubular Cytotoxicity->Apoptosis & Necrosis Oxidative Stress (ROS Production)->Apoptosis & Necrosis Medullary Hypoxia->Oxidative Stress (ROS Production) Acute Kidney Injury (AKI) Acute Kidney Injury (AKI) Apoptosis & Necrosis->Acute Kidney Injury (AKI)

Caption: Overview of this compound-induced renal toxicity pathway.

G cluster_0 Preventative Strategies cluster_1 Mechanisms of Injury cluster_2 Outcome Hydration Hydration This compound Concentration This compound Concentration Hydration->this compound Concentration Dilutes N-acetylcysteine (NAC) N-acetylcysteine (NAC) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) N-acetylcysteine (NAC)->Reactive Oxygen Species (ROS) Scavenges Renal Toxicity Renal Toxicity This compound Concentration->Renal Toxicity Induces Reactive Oxygen Species (ROS)->Renal Toxicity Induces

Caption: Intervention points of preventative strategies.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Intervention cluster_2 Post-Intervention Animal Acclimatization Animal Acclimatization Baseline Sample Collection (Blood, Urine) Baseline Sample Collection (Blood, Urine) Animal Acclimatization->Baseline Sample Collection (Blood, Urine) Group 1: Control (Saline) Group 1: Control (Saline) Baseline Sample Collection (Blood, Urine)->Group 1: Control (Saline) Group 2: this compound Group 2: this compound Baseline Sample Collection (Blood, Urine)->Group 2: this compound Group 3: this compound + NAC Group 3: this compound + NAC Baseline Sample Collection (Blood, Urine)->Group 3: this compound + NAC Group 4: this compound + Hydration Group 4: this compound + Hydration Baseline Sample Collection (Blood, Urine)->Group 4: this compound + Hydration Sample Collection (24h, 48h) Sample Collection (24h, 48h) Group 1: Control (Saline)->Sample Collection (24h, 48h) Group 2: this compound->Sample Collection (24h, 48h) Group 3: this compound + NAC->Sample Collection (24h, 48h) Group 4: this compound + Hydration->Sample Collection (24h, 48h) Biomarker Analysis (SCr, BUN, KIM-1, NGAL) Biomarker Analysis (SCr, BUN, KIM-1, NGAL) Sample Collection (24h, 48h)->Biomarker Analysis (SCr, BUN, KIM-1, NGAL) Histopathology Histopathology Biomarker Analysis (SCr, BUN, KIM-1, NGAL)->Histopathology

Caption: Experimental workflow for studying this compound nephrotoxicity.

References

Technical Support Center: Calibration of Imaging Equipment for Iodoxamic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodoxamic acid in imaging studies. The following information is designed to address specific issues encountered during the calibration of imaging equipment, ensuring accurate and reproducible experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge when calibrating SPECT/CT scanners for studies involving this compound?

A1: The primary challenge arises from the high atomic number (Z=53) of iodine in this compound.[1] This high-Z material can cause significant artifacts in the CT images used for attenuation correction, leading to inaccuracies in the SPECT quantification.[2][3] Specifically, it can lead to an overestimation of activity in attenuation-corrected SPECT images and an underestimation in non-attenuation corrected images.[2][3][4]

Q2: How does this compound concentration affect SPECT/CT image quantification?

A2: The concentration of this compound directly impacts the magnitude of image artifacts and quantification errors. Higher concentrations lead to more pronounced beam hardening and scatter in CT images, which in turn causes greater inaccuracies in the attenuation map. This results in a dose-dependent overestimation of radiotracer activity in attenuation-corrected SPECT images.[4]

Q3: What are the essential quality control (QC) procedures for SPECT/CT systems used in this compound studies?

A3: A robust QC program is crucial and should include daily, weekly, and annual checks.[5] Key procedures include:

  • Daily: CT air and water calibration to check Hounsfield units, and a stability check of SPECT detectors.[6]

  • Weekly: Evaluation of system spatial resolution and linearity using a bar phantom.[5]

  • Periodically: A check of the alignment between the SPECT and CT gantries is critical for accurate image fusion.[6][7]

  • System Calibration: Regular calibration using a uniform phantom with a known activity concentration to establish a reliable cross-calibration factor between the radionuclide calibrator and the gamma camera.[7][8]

Q4: Can I use a standard phantom for calibrating my SPECT/CT system for this compound studies?

A4: While standard phantoms (like the Jaszczak or NEMA IEC Body Phantom) are used for general SPECT/CT calibration, studies with iodinated contrast agents like this compound may require specialized phantom setups.[7][9] It is beneficial to use a phantom that allows for the inclusion of inserts with varying concentrations of the contrast agent to assess its impact on quantification accuracy.[10]

Q5: What is a "beam hardening" artifact and how does it relate to this compound?

A5: A beam hardening artifact occurs because the X-ray beam used in CT is polychromatic (composed of different energy levels). As the beam passes through a dense material like iodine, the lower-energy X-rays are preferentially absorbed, "hardening" the beam.[11] This effect can lead to dark streaks or bands in the CT image, which can compromise the accuracy of the attenuation correction map used for the SPECT data.

Troubleshooting Guides

Issue 1: Overestimation of Radioactivity in SPECT Images

Symptom: Reconstructed SPECT images show higher than expected activity concentrations in regions known to contain this compound.

Possible Cause: This is a common artifact when using CT-based attenuation correction in the presence of high concentrations of iodinated contrast agents.[2][3] The high attenuation of this compound in the CT scan leads to an over-correction of the SPECT data.

Troubleshooting Steps:

  • Review CT Images: Examine the CT images for bright areas corresponding to the location of the this compound. These bright areas indicate high attenuation.

  • Verify Contrast Concentration: Ensure that the concentration of this compound used is appropriate for the study and imaging protocol. High concentrations are more likely to cause significant overestimation.[2]

  • Consider Non-Contrast CT for Attenuation Correction: If feasible, acquire a separate, non-contrast CT scan for attenuation correction. This will provide a more accurate attenuation map of the tissue without the influence of the contrast agent.[2]

  • Utilize Dual-Energy CT: If available, a dual-energy CT scanner can help to differentiate and segment the iodinated contrast agent from tissue, allowing for a more accurate attenuation correction.[1]

  • Phantom Validation: Perform a phantom study using known concentrations of this compound and a known radioactivity level to quantify the extent of the overestimation and develop a correction factor for your specific imaging parameters.

Issue 2: Image Artifacts (Streaks, Cupping) in CT Images

Symptom: The CT images used for anatomical localization and attenuation correction exhibit dark streaks or a "cupping" artifact (a dish-shaped appearance of what should be uniform density).

Possible Cause: These are classic signs of beam hardening caused by the presence of the high-density this compound.[11]

Troubleshooting Steps:

  • Optimize CT Acquisition Parameters:

    • Increase kVp: Using a higher tube voltage (kVp) can help to reduce beam hardening artifacts.

    • Use Bowtie Filters: Ensure appropriate bowtie filters are used to shape the X-ray beam and reduce scatter.

  • Employ Artifact Reduction Algorithms: Modern CT scanners are equipped with iterative reconstruction or metal artifact reduction (MAR) algorithms that can effectively reduce beam hardening artifacts.

  • Physical Positioning: If possible, position the subject to minimize the path length of the X-ray beam through dense regions of this compound.

  • Dilution of Contrast Agent: If the experimental protocol allows, consider if a lower concentration of this compound can be used while still achieving adequate contrast.

Quantitative Data Summary

The following tables summarize the impact of iodinated contrast agents on SPECT/CT quantification based on phantom studies. While the specific values may vary depending on the scanner, reconstruction parameters, and specific contrast agent, the trends are generally applicable to this compound studies.

Table 1: Effect of Iohexol Concentration on SPECT Activity Quantification

Iohexol Concentration (mg/mL)Non-Attenuation Corrected Activity (% of True Value)Attenuation Corrected Activity (% of True Value)
0 (Saline)~95%~100%
12.5~90%~110%
25~88%~115%
50~85%~120%
100~80%~125%
200~75%~135%

Data adapted from phantom studies investigating the effects of iodinated contrast on SPECT quantification. The exact values are illustrative and will vary with experimental setup.[4]

Table 2: Summary of Artifacts and their Causes in this compound Studies

ArtifactAppearancePrimary Cause
Beam HardeningDark streaks between dense areas, cupping artifact.Polychromatic X-ray beam interacting with high-Z iodine.[11]
ScatterStreaks and reduced image contrast.Compton scattering of X-rays by the dense contrast agent.
Partial Volume EffectUnderestimation of activity in small objects.Limited spatial resolution of the SPECT system.
Motion ArtifactsBlurring or misregistration of SPECT and CT data.[12]Patient or subject movement between or during scans.[12]

Experimental Protocols

Protocol 1: Phantom Preparation and Calibration for this compound Studies

This protocol describes the preparation of a phantom to calibrate a SPECT/CT scanner and evaluate the impact of this compound on quantification.

Materials:

  • SPECT/CT scanner

  • Cylindrical phantom (e.g., Jaszczak phantom) with fillable inserts

  • This compound solution of known concentration

  • Radiotracer (e.g., 99mTc) of known activity

  • Saline solution

  • Dose calibrator

Methodology:

  • Phantom Preparation:

    • Fill the main compartment of the phantom with a background solution of the radiotracer in saline at a known activity concentration.

    • Prepare several inserts with varying concentrations of this compound (e.g., 0 mg/mL, 25 mg/mL, 50 mg/mL, 100 mg/mL).

    • Add the same known activity concentration of the radiotracer to each insert.

    • Securely place the inserts within the main phantom body.

  • Image Acquisition:

    • Place the phantom on the scanner bed, ensuring it is centered in the field of view.

    • Acquire a CT scan of the phantom using the protocol intended for the research study.

    • Immediately following the CT scan, perform a SPECT acquisition of the phantom.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT images with and without CT-based attenuation correction.

    • Draw regions of interest (ROIs) over each insert and the background in the reconstructed SPECT images.

    • Calculate the mean activity concentration within each ROI.

    • Compare the measured activity concentrations to the known true activity to determine the percent error for each this compound concentration.

Visualizations

experimental_workflow Experimental Workflow for Phantom Calibration cluster_prep Phantom Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_main Fill main phantom with background radioactivity prep_inserts Prepare inserts with varying this compound concentrations and radioactivity prep_main->prep_inserts assemble Assemble phantom prep_inserts->assemble ct_scan Acquire CT scan assemble->ct_scan spect_scan Acquire SPECT scan ct_scan->spect_scan recon_no_ac Reconstruct SPECT without attenuation correction roi Draw ROIs on inserts and background recon_no_ac->roi recon_ac Reconstruct SPECT with CT attenuation correction recon_ac->roi quant Quantify activity concentration in ROIs roi->quant error Calculate percent error vs. true activity quant->error

Caption: Workflow for phantom-based calibration of SPECT/CT for this compound studies.

troubleshooting_flowchart Troubleshooting Overestimation of SPECT Activity start Symptom: Overestimated SPECT activity check_ct Review CT for bright areas corresponding to contrast start->check_ct high_contrast High contrast concentration likely cause check_ct->high_contrast Bright areas present no_bright_areas Consider other sources of error (e.g., scatter, reconstruction parameters) check_ct->no_bright_areas No bright areas solution1 Acquire non-contrast CT for attenuation correction high_contrast->solution1 solution2 Use dual-energy CT if available high_contrast->solution2 solution3 Perform phantom study to create a correction factor high_contrast->solution3 end Accurate quantification achieved solution1->end solution2->end solution3->end

Caption: Logical workflow for troubleshooting overestimation of SPECT activity.

References

Validation & Comparative

A Comparative Guide to Iodoxamic Acid and Iotroxic Acid for Biliary Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of iodoxamic acid and iotroxic acid, two intravenous contrast agents used for cholangiography, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for biliary imaging.

Performance Comparison

Both this compound and iotroxic acid, typically administered as meglumine salts, are effective for opacifying the biliary tree for radiographic imaging.[1][2] Clinical studies have shown no statistically significant difference in the overall ability of the two agents to opacify the biliary system.[1] However, a key performance differentiator lies in the speed of visualization. Iotroxic acid has been reported to provide good or adequate visualization of the gallbladder and bile ducts significantly earlier than this compound.[2][3] This is attributed to a higher biliary excretion rate for iotroxic acid.[2]

In terms of safety and tolerability, studies indicate a slightly better profile for iotroxic acid. One double-blind study noted a lower incidence of side effects in the iotroxate group (11.6%) compared to the iodoxamate group (16.4%), although this difference was not statistically significant.[2][4] Another report, contrary to some earlier findings, suggested a slightly higher incidence of side effects with iotroxamate.[1] A comprehensive review of literature found a lower overall complication rate for iotroxate (3.5%) compared to iodoxamate (5%).[5]

Pharmacokinetically, iotroxic acid exhibits a higher degree of plasma protein binding compared to this compound.[6] Conversely, this compound is associated with more frequent renal excretion of the contrast medium.[1]

Quantitative Data Summary

ParameterThis compound (Meglumine Iodoxamate)Iotroxic Acid (Meglumine Iotroxate)Reference
Biliary Tree Opacification Effective, no statistically significant difference from iotroxic acid.Effective, provides earlier visualization.[1][2]
Incidence of Side Effects (Study 1) 16.4%11.6%[2][4]
Overall Complication Rate (Literature Review) 5% (4% minor, 0.5% moderate, 0.5% severe)3.5% (3.0% minor, 0.3% moderate, 0.2% severe)[5]
Plasma Protein Binding LowerHigher[6]
Renal Excretion More frequentLess frequent[1]

Experimental Protocols

The following describes a generalized experimental protocol for a double-blind, comparative clinical trial evaluating the efficacy and safety of meglumine iodoxamate and meglumine iotroxate for intravenous cholangiography, based on the methodologies suggested in the reviewed literature.[1][2]

1. Patient Selection:

  • A cohort of patients requiring intravenous cholangiography is recruited.

  • Exclusion criteria would typically include known hypersensitivity to iodine or contrast media, severe renal or hepatic insufficiency, and pregnancy.

2. Randomization and Blinding:

  • Patients are randomly assigned to one of two groups in a double-blind fashion.

  • Group A receives meglumine iodoxamate.

  • Group B receives meglumine iotroxate.

  • Both the patient and the administering and evaluating physicians are blinded to the contrast agent used.

3. Administration of Contrast Agent:

  • The meglumine salt of either this compound or iotroxic acid is administered intravenously.

  • The dosage and rate of administration are standardized across both groups.

4. Imaging:

  • Radiographic images of the biliary tract are acquired at standardized time points following the injection of the contrast agent.

5. Efficacy Assessment:

  • The quality of opacification of the gallbladder and bile ducts is evaluated by independent radiologists who are blinded to the contrast agent used.

  • A predefined scoring system is used to grade the quality of visualization (e.g., poor, adequate, good, excellent).

  • The time to achieve optimal visualization is also recorded.

6. Safety Assessment:

  • Patients are monitored for any adverse reactions during and after the administration of the contrast agent.

  • The incidence, type, and severity of any side effects are recorded for each group.

7. Data Analysis:

  • Statistical analysis is performed to compare the efficacy (opacification scores, time to visualization) and safety (incidence of side effects) between the two groups.

  • Appropriate statistical tests (e.g., chi-squared test, t-test) are used to determine the statistical significance of any observed differences.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis PatientRecruitment Patient Recruitment InclusionExclusion Inclusion/Exclusion Criteria PatientRecruitment->InclusionExclusion Randomization Randomization & Blinding InclusionExclusion->Randomization GroupA Group A: this compound Randomization->GroupA 50% GroupB Group B: Iotroxic Acid Randomization->GroupB 50% IV_Admin Intravenous Administration GroupA->IV_Admin GroupB->IV_Admin Imaging Radiographic Imaging IV_Admin->Imaging Efficacy Efficacy Assessment (Opacification) Imaging->Efficacy Safety Safety Assessment (Adverse Events) Imaging->Safety Stats Statistical Analysis Efficacy->Stats Safety->Stats

Comparative Clinical Trial Workflow

Logical_Relationship cluster_properties Pharmacokinetic Properties cluster_outcomes Imaging Outcomes Iodoxamic This compound - Lower Protein Binding - Higher Renal Excretion Opacification Effective Biliary Opacification Iodoxamic->Opacification Iotroxic Iotroxic Acid - Higher Protein Binding - Higher Biliary Excretion Iotroxic->Opacification VisualizationSpeed Earlier Visualization Iotroxic->VisualizationSpeed Leads to SafetyProfile Lower Incidence of Side Effects Iotroxic->SafetyProfile Associated with

References

A Comparative Analysis of Iodoxamic Acid and Ioglycamic Acid for Cholangiography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of two iodinated contrast agents, Iodoxamic acid and Ioglycamic acid, historically used for radiographic imaging of the biliary system. This document synthesizes available data on their physicochemical properties, pharmacokinetics, and clinical performance, supported by experimental evidence.

This compound and Ioglycamic acid are both tri-iodinated benzoic acid derivatives that function as X-ray contrast media. Their high iodine content allows for the opacification of the gallbladder and bile ducts, enabling visualization through cholecystography and cholangiography. While both serve a similar diagnostic purpose, differences in their chemical structure influence their pharmacokinetic behavior and clinical profiles.

Physicochemical and Pharmacokinetic Profile

A fundamental comparison of the two agents reveals differences in their molecular weight, chemical formula, and other key properties that impact their in-vivo behavior.

PropertyThis compoundIoglycamic Acid
Molecular Formula C26H26I6N2O10C18H10I6N2O7
Molecular Weight 1287.92 g/mol [1]1127.71 g/mol
Water Solubility 0.00284 mg/mL[2]Data not readily available
Protein Binding Less completely bound to plasma proteins than ioglycamateMore completely bound to plasma proteins than iodoxamate
Biliary Excretion Higher biliary transport rate than ioglycamateLower biliary transport rate than iodoxamate
Toxicity (LD50, intravenous, mouse) 13650 mg/kg[3]Data not readily available

Clinical Performance and Safety

Clinical studies have provided insights into the comparative efficacy and safety of this compound and Ioglycamic acid. A double-blind clinical study involving meglumine salts of these acids (iodoxamate and ioglycamate) and a related compound, iotroxate, provided valuable comparative data on adverse effects.

Clinical ParameterIodoxamate GroupIoglycamate Group
Incidence of Side Effects 16.4%20.4%

These findings suggest that iodoxamate may be associated with a slightly lower incidence of side effects compared to ioglycamate. The higher biliary clearance of iodoxamate and iotroxate may also allow for the use of a lower iodine dose to achieve adequate visualization.

Experimental Protocols

To ensure the reproducibility of comparative studies, detailed experimental protocols are crucial. Below is a generalized methodology for a comparative clinical trial of intravenous cholangiographic agents, based on the principles of studies found in the literature.

Protocol: Double-Blind, Randomized Clinical Trial of Intravenous Cholangiographic Agents

1. Objective: To compare the efficacy and safety of this compound and Ioglycamic acid for intravenous cholangiography.

2. Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

3. Patient Population: Adult patients with suspected biliary tract disease requiring cholangiography. Exclusion criteria would include known hypersensitivity to iodinated contrast media, severe renal or hepatic impairment, and pregnancy.

4. Randomization and Blinding: Patients are randomly assigned to receive either this compound or Ioglycamic acid. Both the patient and the administering physician, as well as the radiologist interpreting the images, are blinded to the assigned contrast agent.

5. Investigational Drugs and Dosage:

  • Meglumine iodoxamate or Meglumine ioglycamate is administered intravenously.
  • The dose is calculated based on the patient's body weight and the iodine concentration of the contrast medium solution.

6. Imaging Protocol:

  • Radiographs of the biliary tract are obtained at standardized time points following the injection of the contrast agent (e.g., 15, 30, 60, and 120 minutes).
  • Image quality is assessed by blinded radiologists using a standardized scoring system for the visualization of the common bile duct, cystic duct, and gallbladder.

7. Safety Assessment:

  • Patients are monitored for any adverse reactions during and after the administration of the contrast agent.
  • The type, severity, and duration of all adverse events are recorded.
  • Vital signs (blood pressure, heart rate) are monitored before, during, and after the procedure.

8. Data Analysis:

  • Statistical analysis is performed to compare the image quality scores and the incidence of adverse reactions between the two groups.
  • Appropriate statistical tests (e.g., chi-squared test, t-test) are used to determine the significance of any observed differences.

Mechanism of Action and Biological Pathways

The primary mechanism of action for both this compound and Ioglycamic acid is the absorption of X-rays due to their high iodine content. This property allows for the opacification of the biliary system, making it visible on radiographic imaging.

While the direct signaling pathways related to their function as contrast agents are physical rather than biochemical, it is noteworthy that related iodinated compounds, such as iopanoic acid, have been shown to interact with biological pathways. Iopanoic acid is a known inhibitor of deiodinase enzymes, which are crucial for the conversion of thyroxine (T4) to the more active triiodothyronine (T3). This interaction forms the basis of its off-label use in treating hyperthyroidism.

Below is a diagram illustrating the general workflow of a comparative clinical trial for these contrast agents.

G cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis PatientScreening Patient Screening InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization IodoxamicAcid This compound Administration Randomization->IodoxamicAcid IoglycamicAcid Ioglycamic Acid Administration Randomization->IoglycamicAcid Imaging Radiographic Imaging IodoxamicAcid->Imaging SafetyMonitoring Safety Monitoring IodoxamicAcid->SafetyMonitoring IoglycamicAcid->Imaging IoglycamicAcid->SafetyMonitoring ImageQuality Image Quality Assessment Imaging->ImageQuality AdverseEvents Adverse Event Analysis SafetyMonitoring->AdverseEvents StatisticalAnalysis Statistical Comparison ImageQuality->StatisticalAnalysis AdverseEvents->StatisticalAnalysis

Caption: Workflow of a comparative clinical trial.

References

Iodoxamic Acid vs. Adipiodone: A Comparative Analysis for Cholecystography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two iodinated contrast agents, Iodoxamic acid and Adipiodone, historically used for cholecystography and cholangiography. The following sections detail their relative performance, supported by experimental data, to inform research and development in diagnostic imaging.

Chemical and Pharmacokinetic Profile

This compound and Adipiodone (also known as Iodipamide) are both high-osmolar, water-soluble contrast media designed for biliary tract visualization.[1][2] Their primary mechanism of action is the opacification of the bile ducts and gallbladder to X-rays due to their high iodine content.[3] After intravenous administration, they are taken up by hepatocytes, actively secreted into the bile, and concentrated in the gallbladder, allowing for radiographic visualization.[4]

The hepatic uptake of these large, hydrophobic organic anions is mediated by Organic Anion Transporting Polypeptides (OATPs), a superfamily of drug transporters on the sinusoidal membrane of hepatocytes.[5][6]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound and Adipiodone based on available human and preclinical data.

ParameterThis compoundAdipiodone (Iodipamide)Reference
Molecular Formula C₂₆H₂₆I₆N₂O₁₀C₂₀H₁₄I₆N₂O₆[1][2]
Molar Mass 1287.92 g/mol 1139.77 g/mol [1][2]
Plasma Half-life (t½) Data in humans is limited.Data in humans is limited.
Protein Binding Competitive binding observed.Mentioned in human pharmacokinetic studies.[7][8]
Primary Route of Elimination Biliary ExcretionBiliary Excretion[4][9]
Renal Excretion Approximately 10% of the dose.Approximately 10% of the dose.[4]

Comparative Efficacy and Safety

A double-blind clinical study comparing meglumine iodoxamate and meglumine iodipamide (adipiodone) in 90 patients demonstrated a comparably high percentage of satisfactory cholecystocholangiographic examinations for both agents. The study noted that meglumine iodoxamate appeared to be slightly more effective in patients with elevated serum bilirubin.

In terms of safety, the same study observed fewer and less serious adverse side effects in patients who received meglumine iodoxamate compared to meglumine iodipamide.

Adverse Effects Comparison
Adverse Effect CategoryThis compound (Meglumine Iodoxamate)Adipiodone (Meglumine Iodipamide)
Incidence of Side Effects Fewer adverse side effects reported.More frequent adverse side effects reported.
Hepatic Toxicity Less evidence of hepatic toxicity.More evidence of hepatic toxicity.

Experimental Protocols

The following is a detailed methodology for a comparative experimental study of this compound and Adipiodone for intravenous cholangiography.

Objective

To compare the diagnostic efficacy and safety of this compound and Adipiodone for the visualization of the biliary tract.

Study Design

A prospective, randomized, double-blind comparative study.

Subject Population

Adult patients with clinical indications for intravenous cholangiography, with no history of hypersensitivity to iodinated contrast media, and with normal renal and hepatic function.

Materials
  • This compound (meglumine salt solution)

  • Adipiodone (meglumine salt solution)

  • Standard radiographic equipment

  • Emergency medications and equipment for management of adverse reactions.

Procedure
  • Patient Preparation: Patients should fast for at least 6 hours prior to the procedure to ensure an empty stomach and a concentrated gallbladder.[10]

  • Informed Consent: Obtain written informed consent from all participants.

  • Randomization: Patients are randomly assigned to receive either this compound or Adipiodone.

  • Dosage and Administration:

    • A dose of 0.3 to 0.6 mL/kg of body weight of either contrast agent is administered intravenously.

    • The injection should be given slowly over a period of 10 minutes.

  • Radiographic Imaging:

    • A preliminary plain film of the abdomen is taken before contrast administration.

    • Serial radiographs of the right upper quadrant are obtained at 10, 20, 30, 60, and 120 minutes post-injection.[11]

  • Image Evaluation:

    • The quality of opacification of the common bile duct and gallbladder is assessed at each time point by two independent radiologists blinded to the contrast agent used.

    • The density of the opacification can be measured using a densitometer for a quantitative comparison.

  • Safety Monitoring:

    • Monitor patients for any adverse reactions during and for 24 hours after the procedure.

    • Record the nature and severity of all adverse events.

    • Perform liver function tests before and 24 hours after the procedure to assess for potential hepatotoxicity.

Visualizations

Hepatic Uptake of this compound and Adipiodone

The following diagram illustrates the proposed mechanism of hepatic uptake for both this compound and Adipiodone via Organic Anion Transporting Polypeptides (OATPs).

Hepatic Uptake of this compound and Adipiodone cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte Iodoxamic_Acid This compound OATP OATP Transporter Iodoxamic_Acid->OATP Uptake Adipiodone Adipiodone Adipiodone->OATP Uptake Bile_Canaliculus Bile Canaliculus OATP->Bile_Canaliculus Biliary Excretion Experimental Workflow for Comparative Analysis Patient_Recruitment Patient Recruitment (n=90) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Adipiodone Randomization->Group_B IV_Administration Intravenous Administration Group_A->IV_Administration Group_B->IV_Administration Radiographic_Imaging Serial Radiographic Imaging IV_Administration->Radiographic_Imaging Safety_Assessment Safety Assessment (Adverse Events) IV_Administration->Safety_Assessment Image_Analysis Image Analysis (Efficacy) Radiographic_Imaging->Image_Analysis Data_Comparison Comparative Data Analysis Image_Analysis->Data_Comparison Safety_Assessment->Data_Comparison Potential Cellular Stress Signaling by Iodinated Contrast Media ICM Iodinated Contrast Media (this compound / Adipiodone) Cell_Membrane Cell Membrane Interaction ICM->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

References

A Comparative Analysis of Iodoxamic Acid and Modern MRI Contrast Agents in Hepatobiliary Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the historical X-ray contrast agent, Iodoxamic acid, and modern Magnetic Resonance Imaging (MRI) contrast agents, with a focus on hepatobiliary-specific agents like gadoxetate disodium. The comparison is framed around the diagnostic utility of the respective imaging modalities for assessing the gallbladder and biliary system, supported by available experimental data.

Introduction: The Evolution of Biliary Imaging

The visualization of the gallbladder and biliary ducts has evolved significantly over the past decades. Initially, X-ray-based techniques using oral cholecystographic agents like this compound were the standard.[1] These methods relied on the opacification of the gallbladder by an iodine-containing compound to reveal pathologies.[2] Today, Magnetic Resonance Imaging (MRI) with advanced contrast agents offers a non-invasive and highly detailed alternative, providing both morphological and functional information about the hepatobiliary system.[3]

This compound is an organoiodine compound historically used as a radiocontrast agent for oral cholecystography.[4] Its mechanism of action is based on the high atomic number of iodine, which attenuates X-rays, creating a contrast between the opacified gallbladder and surrounding tissues.[5]

Modern MRI Contrast Agents , particularly hepatobiliary agents like gadoxetate disodium, are gadolinium-based complexes.[6] They function by shortening the T1 relaxation time of adjacent water protons in the body's magnetic field, which enhances the signal on T1-weighted MRI scans.[6] Gadoxetate disodium is particularly suited for liver and biliary imaging due to its uptake by hepatocytes and subsequent excretion into the bile, allowing for a detailed assessment of the biliary tree.[6]

This guide will delve into a comparative analysis of these two classes of contrast agents, focusing on their mechanisms of action, diagnostic efficacy, experimental protocols, and safety profiles.

Mechanism of Action

The fundamental principles behind the contrast enhancement of this compound and gadoxetate disodium are distinct, owing to the different imaging modalities they are used with.

This compound (X-ray Contrast Agent):

Following oral administration, this compound is absorbed from the gastrointestinal tract, taken up by the liver, and excreted into the bile.[5] As it concentrates in the gallbladder, the iodine atoms within its structure absorb X-rays to a greater extent than the surrounding soft tissues. This differential absorption creates a shadow on the X-ray film, outlining the gallbladder and any intraluminal filling defects, such as gallstones.

Gadoxetate Disodium (MRI Contrast Agent):

Gadoxetate disodium is administered intravenously and exhibits a dual mechanism of action.[6] Initially, it distributes in the extracellular fluid, allowing for dynamic vascular phase imaging of the liver. Subsequently, it is selectively taken up by hepatocytes via organic anion transporting polypeptides (OATPs) and excreted into the biliary system.[3] The paramagnetic gadolinium ion in the molecule alters the local magnetic field, accelerating the T1 relaxation of water protons. This results in a significant increase in signal intensity (brightening) of the liver parenchyma and biliary ducts on T1-weighted MR images.

Visualization of Mechanisms

Contrast Agent Mechanisms of Action cluster_0 This compound (X-ray Cholecystography) cluster_1 Gadoxetate Disodium (MRI) IA_Oral Oral Administration IA_Absorption GI Tract Absorption IA_Oral->IA_Absorption IA_Liver Hepatic Uptake IA_Absorption->IA_Liver IA_Bile Excretion into Bile IA_Liver->IA_Bile IA_GB Concentration in Gallbladder IA_Bile->IA_GB IA_Xray X-ray Attenuation by Iodine IA_GB->IA_Xray IA_Image Gallbladder Opacification on Radiograph IA_Xray->IA_Image GD_IV Intravenous Administration GD_Dynamic Dynamic Vascular Phase Imaging GD_IV->GD_Dynamic GD_Uptake Hepatocyte Uptake (OATP) GD_IV->GD_Uptake GD_Biliary Biliary Excretion GD_Uptake->GD_Biliary GD_T1 T1 Relaxation Shortening GD_Biliary->GD_T1 GD_Signal Signal Enhancement on T1-weighted MRI GD_T1->GD_Signal GD_Image Liver Parenchyma & Biliary Tree Visualization GD_Signal->GD_Image

Fig. 1: Mechanisms of Action

Comparative Efficacy in Hepatobiliary Imaging

The efficacy of these contrast agents is best compared by examining the diagnostic accuracy of the imaging techniques in which they are employed for specific clinical applications.

Data on Diagnostic Accuracy
IndicationImaging TechniqueContrast AgentSensitivitySpecificityAccuracyCitation(s)
Cholelithiasis (Gallstones) Oral Cholecystography (OCG)Iodinated agent (e.g., this compound)99% (with double dose)100% (with double dose)~98%[7][8]
Oral Cholecystography (OCG)Iopanoic acid87%--[9]
Helical CT CholangiographyIopanoic acid85.7% - 92.9%100%-[10]
Acute Cholecystitis Oral Cholecystography (OCG)Iodinated agentHistorically used, but now superseded by ultrasound and MRI. Quantitative data is scarce.--[11]
Ultrasonography (for comparison)None54%81%-[11]
Bile Duct Obstruction Gadoxetate Disodium-Enhanced MR CholangiographyGadoxetate Disodium91%--[12]
T2-weighted MR Cholangiography (without contrast)None60%--[12]
Active Bile Leak Gadoxetate Disodium-Enhanced MR CholangiographyGadoxetate Disodium96.4%100%97.1%[13]

Physicochemical and Pharmacokinetic Properties

The chemical and physical properties of the contrast agents dictate their behavior in the body and their safety profile.

PropertyThis compoundGadoxetate Disodium
Imaging Modality X-rayMagnetic Resonance Imaging (MRI)
Chemical Class Organoiodine CompoundGadolinium-based chelate (linear, ionic)
Administration Route OralIntravenous
Mechanism of Contrast X-ray attenuationShortening of T1 relaxation time
Excretion Pathway Primarily Hepatic50% Hepatic, 50% Renal
Recommended Dosage Varies (e.g., 6 tablets taken hourly)[2]0.025 mmol/kg body weight[6]
T1 Relaxivity (at 1.5 T) Not Applicable6.5-7.3 L/mmol/s[6]

Experimental Protocols

Detailed methodologies for the respective imaging procedures are crucial for reproducible and accurate results.

Oral Cholecystography with Iodinated Contrast Agent
  • Patient Preparation: The patient is instructed to consume a low-fat or fat-free meal the evening before the procedure.[2]

  • Contrast Administration: The patient orally ingests a series of tablets containing the iodinated contrast agent (e.g., six tablets, one per hour) the evening before the scan.[2]

  • Fasting: The patient fasts overnight.[14]

  • Imaging: The following day, a series of X-ray images (fluoroscopy) of the right upper abdomen are taken.[2][14]

  • Optional: Fatty Meal Stimulation: A high-fat meal or cholecystokinin may be administered to stimulate gallbladder contraction, which can aid in assessing its function.[2]

Gadoxetate Disodium-Enhanced Liver MRI and MR Cholangiography
  • Pre-contrast Imaging: Baseline T1- and T2-weighted MRI sequences of the liver are acquired.[15]

  • Contrast Administration: Gadoxetate disodium is administered as an intravenous bolus injection at a dose of 0.025 mmol/kg body weight.[3]

  • Dynamic Phase Imaging: A series of T1-weighted images are rapidly acquired during the arterial (15-25 seconds post-injection), portal venous (around 60 seconds), and equilibrium (around 120 seconds) phases.[3]

  • Hepatobiliary Phase Imaging: After a delay of approximately 20 minutes post-injection, T1-weighted images are acquired to visualize the contrast agent that has been taken up by hepatocytes and excreted into the biliary system.[6][15] This phase allows for functional MR cholangiography.

Experimental Workflow Visualization

Experimental Workflows cluster_0 Oral Cholecystography cluster_1 Gadoxetate Disodium-Enhanced MRI OCG_Prep Patient Prep (Low-fat meal) OCG_Contrast Oral Contrast Ingestion (Evening before) OCG_Prep->OCG_Contrast OCG_Fasting Overnight Fasting OCG_Contrast->OCG_Fasting OCG_Imaging X-ray Imaging (Fluoroscopy) OCG_Fasting->OCG_Imaging OCG_Stim Optional: Fatty Meal Stimulation OCG_Imaging->OCG_Stim MRI_Pre Pre-contrast MRI Sequences MRI_Contrast IV Injection of Gadoxetate Disodium MRI_Pre->MRI_Contrast MRI_Dynamic Dynamic Phase Imaging (Arterial, Portal Venous, Equilibrium) MRI_Contrast->MRI_Dynamic MRI_Delay 20-minute Delay MRI_Dynamic->MRI_Delay MRI_Hepato Hepatobiliary Phase Imaging (MRCP) MRI_Delay->MRI_Hepato

Fig. 2: Experimental Workflows

Safety and Adverse Effects

The safety profiles of iodinated and gadolinium-based contrast agents are a critical consideration.

This compound and other Iodinated Contrast Agents:

  • Common Side Effects: Diarrhea, nausea, and stomach cramping can occur due to the oral contrast agent.[2]

  • Allergic Reactions: As with all iodinated contrast media, there is a risk of allergic reactions, which are more frequent with older, high-osmolality agents.[2]

  • Neurotoxicity: Animal studies have suggested that this compound may have a higher neurotoxicity compared to some other intravenous cholangiographic agents.[16]

Gadoxetate Disodium and other Gadolinium-Based Contrast Agents (GBCAs):

  • Common Side Effects: The most common side effects include headache, nausea, dizziness, and injection site reactions.[17][18]

  • Serious Allergic Reactions: Severe, life-threatening allergic reactions, including anaphylaxis, can occur but are rare.[19][20]

  • Nephrogenic Systemic Fibrosis (NSF): GBCAs are associated with a risk of NSF, a rare but serious condition, in patients with severe kidney disease.[18][20]

  • Gadolinium Retention: Trace amounts of gadolinium may be retained in the body, including the brain, after administration of GBCAs. The clinical significance of this is still under investigation.[20]

  • Acute Kidney Injury (AKI): There is a potential risk of AKI, particularly in patients with pre-existing severe kidney problems.[19][20]

Conclusion

The comparison between this compound and modern MRI contrast agents like gadoxetate disodium highlights a significant technological shift in hepatobiliary imaging.

  • This compound , used in oral cholecystography, was a valuable tool in its time, offering high accuracy for the detection of gallstones.[7][8] However, this technique provides limited information beyond the presence of filling defects and has been largely replaced by newer modalities.[1]

  • Gadoxetate disodium-enhanced MRI represents a paradigm shift, offering a comprehensive evaluation of the liver and biliary system. It provides not only high-resolution anatomical detail but also crucial functional information regarding hepatocyte uptake and biliary excretion.[3][6] This has led to significantly improved diagnostic accuracy for a range of conditions, including subtle biliary obstructions and active bile leaks.[12][13]

For researchers and professionals in drug development, the evolution from iodinated X-ray contrast media to targeted, functional MRI agents underscores the progress in diagnostic imaging. The development of agents like gadoxetate disodium, with specific cellular targets and dual excretion pathways, opens avenues for more precise and personalized diagnostic approaches. While the safety of all contrast agents remains a paramount concern, the superior diagnostic capabilities of modern MRI agents have established them as the current standard of care for complex hepatobiliary assessments.

References

Validating Hepatobiliary Imaging: A Comparative Guide to Iodoxamic Acid and Modern Contrast Agents with Histological Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iodoxamic acid-based imaging with contemporary hepatobiliary contrast agents, emphasizing validation through histological analysis. As the landscape of diagnostic imaging evolves, understanding the correlation between imaging findings and tissue-level pathology is paramount for accurate disease assessment and therapeutic development. While this compound, primarily used in oral cholecystography, is now largely of historical interest, an examination of its principles of validation offers a valuable baseline for appreciating the quantitative power of modern agents.

Introduction to Hepatobiliary Contrast Agents

Hepatobiliary contrast agents are crucial for the functional and morphological assessment of the liver, gallbladder, and biliary tree. Their mechanism relies on uptake by hepatocytes and subsequent excretion into the biliary system. This process allows for the visualization of biliary anatomy and the characterization of liver lesions based on the presence or absence of functioning hepatocytes.

This compound , an iodinated contrast medium, was historically administered for oral cholecystography, an X-ray-based technique.[1] Its uptake and concentration in the gallbladder allowed for the visualization of gallstones and assessment of gallbladder function.[2][3] However, this method has been largely superseded by more advanced imaging modalities with superior resolution and safety profiles.[3][4]

Modern alternatives include:

  • Gadolinium-Based Contrast Agents for MRI:

    • Gadoxetic acid (Gd-EOB-DTPA): A widely used MRI contrast agent with approximately 50% hepatobiliary excretion, providing both dynamic and hepatobiliary phase imaging.[5]

    • Gadobenate dimeglumine (Gd-BOPTA): Another MRI agent with a smaller fraction of hepatobiliary excretion (3-5%) compared to gadoxetic acid.[6]

  • Technetium-99m (99mTc) Labeled Radiotracers for Scintigraphy:

    • 99mTc-HIDA (Hepatobiliary Iminodiacetic Acid): A radiopharmaceutical used in nuclear medicine to evaluate gallbladder function and biliary tract patency.[7][8]

Comparative Performance Against Histology

The definitive validation of any imaging modality lies in its correlation with histopathology, the microscopic examination of tissue. Below, we compare the performance of this compound and its modern counterparts in diagnosing hepatobiliary pathologies, with histology as the gold standard.

Table 1: Diagnostic Accuracy for Gallbladder Disease
Imaging ModalityContrast AgentPathologySensitivitySpecificityAccuracyCitation(s)
Oral CholecystographyIopanoic AcidGallbladder Disease--93.4%[9]
Oral CholecystographyIopanoic AcidGallbladder Disease87% (vs. surgery)--[10]
HIDA Scan99mTc-HIDAChronic CholecystitisAll 35 patients with abnormal HIDA scans who underwent cholecystectomy had histologically confirmed chronic cholecystitis.--[1]
UltrasoundNoneGallstones85%100%-[11]

*Note: Iopanoic acid is a compound similar to this compound used for oral cholecystography.

Table 2: Characterization of Focal Liver Lesions (MRI vs. Histology)
Contrast AgentParameterSensitivitySpecificityAccuracyCitation(s)
Gadobenate dimeglumineMalignant vs. Benign (Reader 1/2/3)91.6% / 99.1% / 98.1%90.5% / 87.5% / 89.5%-[12]
Gadoxetic acidMalignant vs. Benign (Reader 1/2/3)86.0% / 91.6% / 89.7%83.6% / 79.7% / 81.6%-[12]
Gadobenate dimeglumineSpecific Lesion Diagnosis Accuracy (Reader 1/2/3)--72.0% / 78.3% / 72.5%[12]
Gadoxetic acidSpecific Lesion Diagnosis Accuracy (Reader 1/2/3)--69.1% / 69.6% / 62.8%[12]
Gadobenate dimeglumineHCC Detection (vs. histology)87.5% (typical criteria)82.8%-[13]
Table 3: Staging of Liver Fibrosis (Gadoxetic Acid MRI vs. Histology)
Fibrosis Stage (METAVIR)Area Under ROC Curve (AUROC)SensitivitySpecificityCitation(s)
≥ F10.92--[14]
≥ F20.87--[14]
≥ F30.89--[14]
F4 (Cirrhosis)0.91--[14]
F4 vs F0-30.857--[15][16]

Signaling Pathways and Mechanisms of Action

The uptake of hepatobiliary contrast agents is an active process mediated by specific transporters on the surface of hepatocytes. Understanding this pathway is key to interpreting imaging results in the context of liver function.

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Agent_blood Contrast Agent (e.g., Gadoxetic Acid) OATP OATP1B1/B3 Transporter Agent_blood->OATP Uptake Agent_cell Intracellular Contrast Agent MRP2 MRP2 Transporter Agent_cell->MRP2 Excretion Agent_bile Excreted Contrast Agent

Figure 1: Hepatocyte transport pathway for agents like Gadoxetic Acid.

This active transport mechanism means that the degree of contrast enhancement is directly related to hepatocyte function. In diseased states such as fibrosis or hepatitis, the expression and function of these transporters can be impaired, leading to reduced uptake and a weaker signal on hepatobiliary phase imaging.[17] This provides a quantitative measure of liver function that can be correlated with the severity of histological changes.

Experimental Protocols for Validation Studies

Accurate validation of imaging results requires rigorous and well-defined experimental protocols. Below are representative methodologies for clinical and preclinical studies.

Clinical Study Protocol: Gadoxetic Acid MRI for Liver Fibrosis
  • Patient Selection: Patients scheduled for liver biopsy or resection are recruited. Exclusion criteria include biliary obstruction and contraindications to MRI or gadolinium-based contrast agents.

  • MRI Protocol:

    • Scanner: 1.5T or 3.0T MRI scanner.

    • Sequences: Pre-contrast T1- and T2-weighted images, followed by dynamic contrast-enhanced imaging after intravenous administration of gadoxetic acid (0.025 mmol/kg).

    • Hepatobiliary Phase: T1-weighted images are acquired 20 minutes post-injection.[17]

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the hepatobiliary phase images to measure signal intensity (SI).

    • Quantitative parameters such as the contrast enhancement index or signal intensity ratios are calculated.[17]

  • Histological Analysis:

    • A liver biopsy or resected specimen is obtained within a short timeframe of the MRI.

    • The tissue is formalin-fixed, paraffin-embedded, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess the degree of fibrosis.

    • A pathologist, blinded to the imaging results, stages fibrosis using a standardized scoring system (e.g., METAVIR).[14][15][16]

  • Correlation: Quantitative imaging parameters are statistically correlated with the histological fibrosis stage.

Preclinical Study Protocol: Animal Model of Cholecystitis
  • Animal Model: A model of cholecystitis is induced in a suitable animal species (e.g., canine, rodent). This can be achieved by ligation of the cystic duct or artery.[4][18]

  • Imaging Protocol:

    • Modality: Ultrasound, MRI, or scintigraphy is performed at baseline and at various time points post-induction.

    • Contrast Administration: A relevant contrast agent (e.g., 99mTc-mebrofenin for scintigraphy) is administered.[4]

  • Histological Analysis:

    • At the study endpoint, animals are euthanized, and the gallbladders are harvested.

    • Tissues are fixed in 10% neutral buffered formalin.

    • Paraffin-embedded sections are stained with H&E to assess for inflammatory infiltrates, edema, and necrosis.[4]

    • Special stains like PAS and Alcian blue can be used to evaluate mucin content, which is often altered in cholecystitis.

  • Correlation: Imaging findings (e.g., gallbladder wall thickening, lack of contrast filling) are compared with the histological grade of inflammation.

G cluster_preclinical Preclinical Workflow cluster_validation Validation Animal_Model Induce Cholecystitis (e.g., Cystic Duct Ligation) Imaging Baseline & Post-Induction Imaging (e.g., HIDA Scan) Animal_Model->Imaging Euthanasia Euthanasia & Tissue Harvest Imaging->Euthanasia Correlation Correlate Imaging Findings with Histological Grade Imaging->Correlation Histology Histological Processing (Fixation, Embedding, Sectioning) Euthanasia->Histology Staining Staining (H&E, PAS, Alcian Blue) Histology->Staining Analysis Microscopic Analysis & Grading Staining->Analysis Analysis->Correlation

Figure 2: Experimental workflow for validating imaging in a preclinical model.

Conclusion

The validation of imaging results with histology is a cornerstone of diagnostic accuracy and drug development. While this compound and oral cholecystography have been largely replaced, the principles of their use—visualizing organ function and pathology through contrast enhancement—remain relevant. Modern agents like gadoxetic acid, gadobenate dimeglumine, and 99mTc-HIDA offer significantly improved diagnostic capabilities. Their validation against histological findings has demonstrated high accuracy in characterizing liver lesions, staging fibrosis, and diagnosing gallbladder dysfunction. For researchers and drug development professionals, leveraging these advanced, quantitatively validated imaging techniques is essential for a precise understanding of hepatobiliary pathophysiology and the evaluation of novel therapeutics.

References

A Comparative Guide to Iodoxamic Acid and Alternative Contrast Agents for Biliary Tract Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Iodoxamic acid's performance against alternative methods for the radiological examination of the gallbladder and biliary ducts. The following sections present a comparative analysis of key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate contrast agent for specific research and clinical needs.

Comparative Analysis of Contrast Agents

This compound is a well-established intravenous contrast agent for cholangiography and cholecystography. Its primary alternatives include other iodinated compounds administered either intravenously or orally. The choice of agent often depends on the desired speed of opacification, the patient's clinical condition, and the specific diagnostic requirements.

While direct quantitative comparisons across all agents from a single study are scarce in publicly available literature, the following table summarizes the key characteristics and reported performance of this compound and its common alternatives based on a synthesis of available data.

FeatureThis compoundIotroxic AcidAdipiodone (Iodipamide)Iopanoic AcidIopronic Acid
Administration Route IntravenousIntravenousIntravenousOralOral
Primary Application Cholangiography & CholecystographyCholangiography & CholecystographyCholangiography & CholecystographyCholecystographyCholecystography
Reported Efficacy Good to excellent opacification of the biliary tree.[1]Good to excellent opacification, comparable to this compound.[1]Effective, but newer agents often show improved tolerance.[2]Effective for gallbladder visualization, often requiring a double dose for improved opacification.[3]Similar opacification to Iopanoic acid.[4]
Diagnostic Accuracy High diagnostic accuracy for detecting biliary abnormalities.High diagnostic accuracy, with some studies suggesting very high sensitivity and specificity for detecting ductal calculi when used with CT.[5]Generally considered effective, though less data is available in recent comparative studies.Good, but modern imaging techniques like ultrasound and MRCP are now often preferred.[6]Comparable to Iopanoic acid.[4]
Common Side Effects Nausea, vomiting, flushing.[7]Similar to this compound, with some reports of a slightly higher incidence of side effects in direct comparison.[1][8]Higher incidence of adverse reactions compared to newer agents like Iodoxamic and Iotroxic acid.[9]Mild adverse reactions, with some studies showing fewer side effects than Iopanoic acid.[10]Generally mild and well-tolerated.[4]
Key Considerations A reliable intravenous option.Often used as a meglumine salt.[1]An older agent, often superseded by newer compounds with better safety profiles.Oral administration requires patient compliance and sufficient time for absorption and concentration.[11]A newer oral alternative to Iopanoic acid.

Experimental Protocols

The methodologies for utilizing these contrast agents fall into two main categories: intravenous cholangiography and oral cholecystography.

Intravenous Cholangiography (IVC)

This procedure is employed for the visualization of the bile ducts and is particularly useful when oral administration is not feasible or when rapid opacification is required.

Protocol:

  • Patient Preparation: The patient is typically required to fast for several hours prior to the procedure to ensure an empty stomach and to reduce the risk of aspiration in the event of an adverse reaction. A detailed medical history is taken to identify any contraindications, particularly allergies to iodine.

  • Contrast Agent Administration: The selected intravenous contrast agent (e.g., this compound, Iotroxic acid) is administered via a slow intravenous injection or infusion.[12] The dosage is calculated based on the patient's body weight and the specific concentration of the contrast medium.

  • Imaging: A series of X-ray images of the abdomen is taken at specific time intervals following the injection.[13] The timing is crucial to capture the passage of the contrast medium through the liver, into the bile ducts, and subsequently into the gallbladder and small intestine.

  • Image Analysis: The resulting cholangiograms are examined to assess the anatomy and patency of the biliary tract, and to identify any abnormalities such as stones, strictures, or tumors.

Oral Cholecystography (OCG)

This method is primarily used to visualize the gallbladder and assess its function.

Protocol:

  • Patient Preparation: The patient is instructed to consume a low-fat or fat-free meal the evening before the examination.[6] This is to promote the accumulation of bile in the gallbladder.

  • Contrast Agent Administration: Several hours after the evening meal, the patient orally ingests tablets of the contrast agent (e.g., Iopanoic acid, Iopronic acid) with water.[6] The dosage and timing are critical for optimal absorption and concentration in the gallbladder.

  • Fasting: The patient is required to fast overnight and until the imaging procedure is completed on the following day.

  • Imaging: On the day of the procedure, a series of X-ray images of the abdomen is taken.[14] A fatty meal or a cholecystagogue may be administered to stimulate gallbladder contraction, and further images are taken to assess its emptying function.

  • Image Analysis: The cholecystograms are evaluated for the presence of gallstones, which appear as filling defects, and to assess the concentrating and contractile function of the gallbladder.

Visualizations

Experimental Workflow for Intravenous Cholangiography

cluster_prep Patient Preparation cluster_admin Contrast Administration cluster_imaging Imaging cluster_analysis Analysis P1 Fasting P2 Allergy Screening A1 Intravenous Injection/Infusion (e.g., this compound) P2->A1 I1 Timed Sequence X-ray Imaging A1->I1 AN1 Evaluation of Biliary Tree (Patency, Stones, Strictures) I1->AN1

Caption: Workflow for Intravenous Cholangiography.

Experimental Workflow for Oral Cholecystography

cluster_prep Patient Preparation (Day Before) cluster_imaging Imaging (Day of Procedure) cluster_analysis Analysis P1 Low-Fat Evening Meal P2 Oral Ingestion of Contrast Agent (e.g., Iopanoic Acid) P1->P2 P3 Overnight Fasting P2->P3 I1 Baseline X-ray Imaging P3->I1 I2 Administration of Fatty Meal I1->I2 I3 Post-Contraction X-ray Imaging I2->I3 AN1 Evaluation of Gallbladder (Filling, Stones, Function) I3->AN1

Caption: Workflow for Oral Cholecystography.

Logical Relationships in Contrast Agent Selection

Start Clinical Question Urgency Urgent vs. Elective Procedure? Start->Urgency GB_Function Assess Gallbladder Function? Urgency->GB_Function Elective IV_Agent Select Intravenous Agent (e.g., Iodoxamic, Iotroxic Acid) Urgency->IV_Agent Urgent Contraindications Contraindications to Oral Route? GB_Function->Contraindications No Oral_Agent Select Oral Agent (e.g., Iopanoic, Iopronic Acid) GB_Function->Oral_Agent Yes Contraindications->IV_Agent Yes Contraindications->Oral_Agent No Alternative_Imaging Consider Alternative Imaging (Ultrasound, MRCP) IV_Agent->Alternative_Imaging If non-diagnostic Oral_Agent->Alternative_Imaging If non-diagnostic

Caption: Decision factors for contrast agent selection.

References

A Head-to-Head Comparison of Iodoxamic Acid and Other Iodinated Hepatotropic Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Iodoxamic acid with other iodinated contrast agents, primarily focusing on those with hepatotropic properties used for biliary imaging. The information presented is intended to assist researchers and drug development professionals in evaluating these agents for preclinical and clinical applications.

Overview of Compared Agents

Iodinated contrast agents are essential tools in diagnostic imaging. While most are designed for general vascular and renal imaging, a specific class of agents exhibits significant hepatobiliary excretion, making them suitable for cholangiography. This guide focuses on the comparative analysis of this compound against two other prominent hepatotropic agents: Iotroxic acid and Iodipamide.

  • This compound: An organoiodine compound developed for radiocontrast imaging of the gallbladder and bile ducts.[1]

  • Iotroxic acid: Another di-ionic dimeric iodinated contrast medium specifically used for visualizing the gallbladder and biliary tract.[2]

  • Iodipamide: An earlier generation hepatotropic contrast agent also used for intravenous cholangiography.

Physicochemical Properties

The physicochemical characteristics of a contrast agent are critical determinants of its in vivo behavior, including distribution, excretion, and interaction with biological systems.

PropertyThis compoundIotroxic AcidIodipamide
Molecular Formula C26H26I6N2O10[3][4]C22H18I6N2O9[2][5]C20H14I6N2O6
Molecular Weight ( g/mol ) 1287.92[3][4]1215.82[2]1139.77
Iodine Content (%) ~59%~62.5%~66.8%
Chemical Structure Dimeric, IonicDimeric, Ionic[2]Dimeric, Ionic
Solubility Soluble in aqueous solutions as a meglumine salt.[6]Practically insoluble in water; used as meglumine salt.[5]Used as meglumine salt.

Comparative Efficacy: Biliary Visualization

The primary measure of efficacy for hepatotropic contrast agents is the quality and timing of biliary tract opacification.

Efficacy ParameterThis compoundIotroxic AcidIodipamideIoglycamic Acid
Gallbladder Visualization GoodSignificantly earlier good/adequate visualization compared to this compound.[7]--
Bile Duct Visualization GoodSuperior to this compound at earlier time points.[7]Less effective than Iodoxamic and Iotroxic acids.Less effective than Iodoxamic and Iotroxic acids.
Biliary Excretion Rate HighHigher biliary clearance than this compound and Ioglycamic acid.[7] Significantly greater than Iodipamide in animal models.[8]Lower than Iotroxic acid.[8]Lower than Iotroxic and Iodoxamic acids.[7]
Plasma Protein Binding Lower than Ioglycamic acid, but significantly less than Iotroxic acid.More completely bound than this compound.-More completely bound than Iotroxic acid.

Comparative Safety and Toxicity

The safety profile is a critical consideration in the development and clinical use of contrast agents. This section summarizes key toxicity data.

Safety ParameterThis compoundIotroxic AcidIodipamideIoglycamic Acid
LD50 (Intravenous, mouse) 13,650 mg/kg---
General Tolerance (rat) -Significantly better than reference substances (Iodipamide, Ioglycamic acid, this compound).[9]--
Neurotoxicity (rat) Poorest among the compared agents.[9]Better than this compound.[9]Better than this compound.[9]-
Cardiovascular Effects (cat) Weaker than Ioglycamic acid, but potentially stronger than Iotroxic acid at high doses.[9]Weaker than Ioglycamic acid and high-dose this compound.[9]-Stronger effects than Iotroxic acid.[9]
Erythrocyte Membrane Damage (in vitro) Less damaging than Iodipamide.[9]Less damaging than Iodipamide.[9]More damaging than Iodoxamic and Iotroxic acids.[9]-
Incidence of Side Effects (Human) 16.4%[7]11.6% (lower than this compound)[7]-20.4%[7]

Mechanism of Biliary Excretion

The hepatotropic nature of these contrast agents is due to their active transport from the blood into the hepatocytes and subsequently into the bile. This process is mediated by specific transporter proteins on the hepatocyte membrane.

The primary transporters involved in the uptake of these anionic contrast agents from the sinusoidal blood into the hepatocytes are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.[10][11][12] These transporters are responsible for the uptake of a wide range of endogenous compounds (like bile acids and bilirubin) and xenobiotics.[13][14][15] Once inside the hepatocyte, the contrast agents are then actively secreted across the canalicular membrane into the bile canaliculi, a process mediated by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2).[10] The competition between different agents for these transporters can lead to complex drug-drug interactions, affecting their biliary excretion rates.[16]

Biliary_Excretion_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Contrast_Agent_Blood Contrast Agent (bound to albumin) OATP OATP1B1/1B3 Contrast_Agent_Blood->OATP Uptake Contrast_Agent_Intracellular Intracellular Contrast Agent OATP->Contrast_Agent_Intracellular MRP2 MRP2 Contrast_Agent_Intracellular->MRP2 Secretion Contrast_Agent_Bile Excreted Contrast Agent MRP2->Contrast_Agent_Bile

Biliary excretion pathway of hepatotropic contrast agents.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for the comparative evaluation of hepatotropic contrast agents, based on published studies.

In Vivo Efficacy (Biliary Visualization) in Animal Models

This protocol describes a typical procedure for evaluating and comparing the cholangiographic efficacy of different contrast agents in a relevant animal model (e.g., rabbits, dogs, or non-human primates).

  • Animal Preparation:

    • Select healthy adult animals of a specific species and weight range.

    • Fast the animals for 12-24 hours prior to the experiment, with water provided ad libitum.

    • Anesthetize the animals using an appropriate and approved protocol (e.g., ketamine/xylazine or isoflurane).

    • Place an intravenous catheter in a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in dogs) for contrast agent administration.

  • Contrast Agent Administration:

    • Divide the animals into groups, with each group receiving one of the contrast agents to be tested (e.g., this compound, Iotroxic acid, Iodipamide).

    • Prepare the contrast agents according to the manufacturer's instructions, often as a meglumine salt solution.

    • Administer the contrast agent intravenously. The administration can be a bolus injection over a set time (e.g., 1-2 minutes) or a slow infusion (e.g., over 30 minutes). The dose should be normalized based on body weight (e.g., mg of iodine per kg).

  • Radiographic Imaging:

    • Position the animal on the imaging table (e.g., in a supine or lateral position).

    • Acquire a preliminary (scout) radiograph of the abdominal region before contrast administration.

    • Following administration, acquire a series of radiographs at predefined time points (e.g., 10, 30, 60, 90, and 120 minutes post-injection).[17]

    • Standardize radiographic settings (kVp, mAs) across all animals and time points.

  • Image Analysis and Scoring:

    • Randomize and blind the acquired radiographs for evaluation by two or more independent radiologists.

    • Score the opacification of the gallbladder and bile ducts (common bile duct, intrahepatic ducts) at each time point using a predefined scale (e.g., 0=none, 1=poor, 2=fair, 3=good, 4=excellent).

    • Statistically analyze the scores to compare the efficacy of the different agents in terms of the quality and speed of visualization.

In Vivo Acute Toxicity Assessment

This protocol outlines a method for determining the acute systemic toxicity of the contrast agents.

  • Animal Model:

    • Use a rodent model, typically mice, of a specific strain, age, and sex.

  • Dose Preparation and Administration:

    • Prepare serial dilutions of each contrast agent.

    • Administer a single intravenous dose of the contrast agent via the tail vein to different groups of animals, with each group receiving a different dose level.

  • Observation and Data Collection:

    • Observe the animals continuously for the first few hours post-injection and then periodically for up to 14 days for any signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, mortality).

    • Record the number of mortalities in each dose group.

  • LD50 Calculation:

    • Use a statistical method, such as the probit analysis, to calculate the median lethal dose (LD50), which is the dose that is lethal to 50% of the animals in a group.

Experimental and Comparative Workflow

The following diagram illustrates a comprehensive workflow for the head-to-head comparison of iodinated hepatotropic contrast agents.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Evaluation (Animal Models) cluster_3 Phase 4: Data Analysis & Comparison p1 Molecular Weight & Iodine Content p2 Solubility & Osmolality p1->p2 p3 Lipophilicity (LogP) p2->p3 v1 Hepatocyte Uptake Assay p3->v1 Proceed to In Vitro v2 Plasma Protein Binding v1->v2 v3 Erythrocyte Hemolysis Assay v2->v3 iv1 Pharmacokinetics (PK) & Biliary Excretion v3->iv1 Proceed to In Vivo iv2 Efficacy: Cholangiography iv1->iv2 iv3 Acute Toxicity (LD50) iv2->iv3 iv4 Histopathology of Liver & Kidneys iv3->iv4 d1 Statistical Analysis of Efficacy Scores iv4->d1 Analyze Data d2 Comparison of PK Parameters d1->d2 d3 Safety Profile Assessment d2->d3 d4 Structure-Activity Relationship (SAR) Analysis d3->d4

References

A Comparative Analysis of Iodoxamic Acid and Modern Contrast Media for Biliary Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Iodoxamic acid, a traditional cholangiographic contrast agent, with newer contrast media used in biliary imaging. The focus is on providing objective, data-driven comparisons to inform research and development in the field of diagnostic imaging. We will explore key performance indicators, safety profiles, and the experimental protocols used to evaluate these agents.

Introduction to Biliary Contrast Agents

The visualization of the biliary tract is crucial for the diagnosis and management of a variety of hepatobiliary diseases. Contrast agents are essential for enhancing the visibility of the bile ducts during imaging procedures. Historically, iodinated compounds administered intravenously, such as this compound, were the standard for X-ray cholangiography. However, the field has seen significant advancements with the introduction of sophisticated imaging modalities like Magnetic Resonance Imaging (MRI) and advanced Computed Tomography (CT), along with the development of new classes of contrast media. These modern agents offer improved safety profiles and, in many cases, superior diagnostic capabilities.

This guide will benchmark the performance of this compound against three categories of newer contrast agents:

  • Hepatobiliary MRI Contrast Agents: Gadoxetate disodium and Gadobenate dimeglumine, which are actively transported into the bile, providing functional and anatomical information.

  • Modern Iodinated CT Contrast Agents: Iohexol and Iodixanol, which are primarily excreted by the kidneys but can show incidental biliary excretion and are the standard for high-resolution CT imaging.

Performance Comparison

The performance of a biliary contrast agent is determined by its ability to opacify the bile ducts, its safety profile, and its pharmacokinetic properties. The following tables summarize the key performance indicators for this compound and the selected modern contrast media.

Table 1: General Properties and Imaging Modality
FeatureThis compoundGadoxetate DisodiumGadobenate DimeglumineIohexolIodixanol
Imaging Modality X-ray CholangiographyMRI (T1-weighted)MRI (T1-weighted)CTCT
Class Ionic, High-OsmolalityGadolinium-based, HepatobiliaryGadolinium-based, HepatobiliaryNon-ionic, Low-OsmolalityNon-ionic, Iso-Osmolality
Primary Excretion Route Biliary50% Biliary, 50% Renal3-5% Biliary, 95-97% RenalRenal (>97%)[1]Renal (~97%)[1]
Table 2: Quantitative Performance Indicators
ParameterThis compoundGadoxetate DisodiumGadobenate DimeglumineIohexolIodixanol
Biliary Excretion Rate (Vmax) 1.03 ± 0.25 µmol/kg/min (in Rhesus monkeys)[2]Hepatocyte uptake rate (ki): 0.22 ± 0.05 /min[3]Slower than GadoxetateMinimal under normal renal functionMinimal under normal renal function
Image Enhancement N/A (qualitative opacification)Significant increase in relative contrast ratio and signal intensity on delayed imaging[4]Increased signal-to-noise and contrast-to-noise ratios in MRA[5]Blood: 411 ± 56 HU (13 min post-injection)N/A
Time to Peak Biliary Enhancement N/A20 minutes for hepatobiliary phase60-120 minutes for hepatobiliary phase[6][7]N/AN/A
Recommended Dose N/A0.025 mmol/kg[8]0.1 mmol/kg[7]50-150 mL (300-350 mg I/mL)[9]75-150 mL (270-320 mgI/mL)[10]
Table 3: Safety Profile
Adverse EventThis compoundGadoxetate DisodiumGadobenate DimeglumineIohexolIodixanol
General Adverse Reaction Rate Higher than newer agents (class effect of older ionic media)LowLow (0.17% total adverse effects)[11]LowLow, with some studies suggesting fewer minor adverse events than Iohexol[12]
Severe Adverse Reactions Higher risk compared to non-ionic agentsRare<0.01%[11]0.005% (allergic-like)[13]Low, similar to other non-ionic media
Nephrotoxicity Higher risk due to high osmolalityLow risk; caution in severe renal impairmentLow risk; caution in severe renal impairmentLower risk than ionic agentsPotentially lower risk than low-osmolar agents in high-risk patients
Specific Concerns Anaphylactoid reactions, neurotoxicity (poorest neural tolerance in one animal study compared to other older agents)[14]Nephrogenic Systemic Fibrosis (NSF) in severe renal impairmentNSF in severe renal impairment

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of contrast media. Below are representative experimental protocols for assessing the performance of these agents.

Protocol 1: Evaluation of Biliary Excretion of a Novel Agent (Inspired by this compound Studies)
  • Animal Model: Rhesus monkeys are selected due to their physiological similarity to humans in terms of hepatobiliary function.

  • Drug Administration: A constant intravenous infusion of the test agent is administered to achieve steady-state plasma concentrations.

  • Sample Collection: Bile is collected via a catheter inserted into the common bile duct. Blood samples are drawn at regular intervals.

  • Analysis: The concentration of the agent in bile and plasma is determined using a suitable analytical method (e.g., HPLC).

  • Pharmacokinetic Modeling: The biliary excretion rate (Vmax) and Michaelis-Menten constant (Km) are calculated to determine the capacity-limited transport into the bile.[2]

G cluster_protocol Biliary Excretion Protocol Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration IV Infusion Sample Collection Sample Collection Drug Administration->Sample Collection Bile & Blood Analysis Analysis Sample Collection->Analysis HPLC Pharmacokinetic Modeling Pharmacokinetic Modeling Analysis->Pharmacokinetic Modeling Concentration Data G cluster_mri_protocol Hepatobiliary MRI Protocol Patient Selection Patient Selection Baseline MRI Baseline MRI Patient Selection->Baseline MRI T1w & T2w Contrast Injection Contrast Injection Baseline MRI->Contrast Injection Dynamic Imaging Dynamic Imaging Contrast Injection->Dynamic Imaging Arterial, Venous Delayed Imaging Delayed Imaging Dynamic Imaging->Delayed Imaging Hepatobiliary Phase Image Analysis Image Analysis Delayed Imaging->Image Analysis Qualitative & Quantitative G cluster_transport Hepatocyte Transport of Contrast Agents Sinusoidal Blood Sinusoidal Blood Hepatocyte Hepatocyte Sinusoidal Blood->Hepatocyte OATP Transporters Bile Canaliculus Bile Canaliculus Hepatocyte->Bile Canaliculus MRP Transporters

References

A Comparative Review of Hepatotropic Contrast Agents: Iodoxamic Acid, Gd-EOB-DTPA, and Gd-BOPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three hepatotropic contrast agents: the iodinated agent Iodoxamic acid, and the gadolinium-based agents Gd-EOB-DTPA (Gadoxetic acid) and Gd-BOPTA (Gadobenate dimeglumine). The performance and characteristics of these agents are compared based on available experimental data to assist in the selection of appropriate agents for preclinical and clinical research in hepatobiliary imaging.

Introduction to Hepatotropic Contrast Agents

Hepatotropic contrast agents are indispensable tools in the diagnostic imaging of the liver and biliary system. These agents are selectively taken up by hepatocytes, allowing for functional assessment of the liver parenchyma and enhanced visualization of the biliary tree. This guide focuses on a comparative analysis of an older, iodinated agent, this compound, and two widely used gadolinium-based magnetic resonance imaging (MRI) agents, Gd-EOB-DTPA and Gd-BOPTA. While direct comparative studies including this compound are limited due to its historical use primarily in cholangiography, this review synthesizes available data on its properties alongside the more extensively characterized gadolinium agents.

Mechanism of Action and Pharmacokinetics

The efficacy of hepatotropic contrast agents is intrinsically linked to their interaction with specific transporters on the hepatocyte membrane. The primary uptake transporters are the Organic Anion Transporting Polypeptides (OATPs), while excretion into the bile is mediated by Multidrug Resistance-Associated Proteins (MRPs).[1][2]

Gd-EOB-DTPA and Gd-BOPTA: Both Gd-EOB-DTPA and Gd-BOPTA are substrates for OATP1B1 and OATP1B3, which facilitate their uptake from the sinusoidal blood into the hepatocytes.[1][3][4] Following intracellular transport, these agents are actively secreted into the bile canaliculi, primarily by the MRP2 transporter.[1][3][5][6] A portion of the contrast agent can also be effluxed back into the sinusoidal blood by MRP3. The differential affinity for these transporters and the extent of hepatobiliary excretion are key distinguishing features between these two agents.

This compound: As an organic anion, this compound is also actively transported into hepatocytes. While specific transporter studies are scarce, its mechanism is presumed to involve OATP transporters for uptake and MRP2 for biliary excretion, similar to other organic anions. This pathway facilitates its high concentration in the bile, making it suitable for cholangiography.

Below is a diagram illustrating the generalized signaling pathway for hepatocyte uptake and excretion of these contrast agents.

Hepatocyte_Transport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Contrast Agent Contrast Agent OATP1B1/1B3 OATP1B1/1B3 Contrast Agent->OATP1B1/1B3 Uptake Intracellular Contrast Intracellular Contrast MRP3 MRP3 Intracellular Contrast->MRP3 Efflux MRP2 MRP2 Intracellular Contrast->MRP2 Excretion OATP1B1/1B3->Intracellular Contrast MRP3->Contrast Agent Excreted Contrast Excreted Contrast MRP2->Excreted Contrast

Hepatocyte transporter pathway for hepatotropic contrast agents.

Comparative Data

The following tables summarize the key pharmacokinetic and performance parameters of this compound, Gd-EOB-DTPA, and Gd-BOPTA based on available literature.

Table 1: Pharmacokinetic Properties

ParameterThis compoundGd-EOB-DTPA (Gadoxetic acid)Gd-BOPTA (Gadobenate dimeglumine)
Primary Imaging Modality X-ray (Cholangiography)MRIMRI
Hepatobiliary Excretion High (Primary route)~50%[7]3-5%[8][9]
Renal Excretion Variable (metabolites)~50%[7]~95-97%
Uptake Transporters Presumed OATPsOATP1B1, OATP1B3[1][3]OATP1B1, OATP1B3[2]
Excretion Transporter Presumed MRP2MRP2[1][3]MRP2[10]
Optimal Imaging Time (Hepatobiliary Phase) 30-120 minutes[11]20 minutes[7][8]45-120 minutes[8]

Table 2: Diagnostic Performance (for Liver Lesion Detection)

ParameterThis compoundGd-EOB-DTPA (Gadoxetic acid)Gd-BOPTA (Gadobenate dimeglumine)
Sensitivity (HCC) Data not availableHigher than ECA-MRI for small HCCs[12]Similar to ECA-MRI[12]
Specificity (HCC) Data not availableLower than ECA-MRI for small HCCs[12]Higher than HBA-MRI for small HCCs[12]
Overall Accuracy (HCC) Data not availableGenerally high, especially for small lesionsHigh
Lesion-to-Liver Contrast N/A (visualizes ducts)HighModerate

Note: Direct comparative studies for this compound in liver lesion detection are lacking. Its primary application is the visualization of the biliary tree.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the evaluation of these hepatotropic contrast agents.

Protocol 1: Intravenous Cholangiography with this compound (Human)

This protocol is a generalized procedure for intravenous cholangiography.

  • Patient Preparation: The patient should fast for at least 4 hours prior to the procedure to promote gallbladder filling.

  • Contrast Administration: this compound (as meglumine iodoxamate) is administered intravenously. A typical dose is infused slowly over 5-10 minutes.[11][13]

  • Imaging: Radiographs of the right upper quadrant are obtained at serial time points, typically 10, 30, 60, 90, and 120 minutes post-injection.[11]

  • Image Analysis: The images are assessed for opacification of the common bile duct, hepatic ducts, and gallbladder. Filling defects may indicate the presence of stones, and non-opacification of the gallbladder after a sufficient time may suggest cystic duct obstruction.

Protocol 2: Dynamic Contrast-Enhanced MRI with Gd-EOB-DTPA (Human)

This protocol is optimized for comprehensive liver evaluation.[14][15][16]

  • Pre-contrast Imaging: Acquire T1-weighted (in- and opposed-phase), T2-weighted, and diffusion-weighted images (DWI).

  • Contrast Administration: Administer Gd-EOB-DTPA as an intravenous bolus at a rate of 1-2 mL/s, followed by a saline flush. The standard dose is 0.025 mmol/kg.[8]

  • Dynamic Phase Imaging: Perform multiphasic T1-weighted gradient-echo (GRE) imaging during the arterial (20-30s), portal venous (60-70s), and transitional (120-180s) phases.[14]

  • Hepatobiliary Phase Imaging: Acquire T1-weighted images at 20 minutes post-injection to assess hepatocyte uptake and contrast excretion.[7][8]

  • Image Analysis: Evaluate lesion enhancement patterns in the dynamic phases and signal intensity in the hepatobiliary phase relative to the surrounding liver parenchyma.

Protocol 3: Dynamic Contrast-Enhanced MRI with Gd-BOPTA (Human)

This protocol is tailored for dynamic and delayed hepatobiliary imaging.[8][17]

  • Pre-contrast Imaging: Similar to the Gd-EOB-DTPA protocol, acquire baseline T1-weighted, T2-weighted, and DWI sequences.

  • Contrast Administration: Inject Gd-BOPTA intravenously at a rate of 2 mL/s, followed by a saline flush. The standard dose is 0.05-0.1 mmol/kg.[8]

  • Dynamic Phase Imaging: Acquire multiphasic T1-weighted GRE images during the arterial, portal venous, and equilibrium phases.

  • Hepatobiliary Phase Imaging: Obtain delayed T1-weighted images between 45 and 120 minutes post-injection.[8]

  • Image Analysis: Assess the dynamic enhancement characteristics of liver lesions and their appearance in the delayed hepatobiliary phase.

The following diagram illustrates a general experimental workflow for the preclinical evaluation of a novel hepatotropic contrast agent.

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation (Animal Model) cluster_analysis Data Analysis and Comparison Cellular Uptake Hepatocyte Uptake/Efflux Assays (e.g., sandwich-cultured hepatocytes) Transporter Interaction Transporter Substrate/Inhibition Assays (OATP, MRP transfected cells) Pharmacokinetics Pharmacokinetic Analysis (Blood and tissue distribution) Transporter Interaction->Pharmacokinetics Imaging Dynamic Contrast-Enhanced Imaging (Modality-specific protocol) Biodistribution Ex Vivo Biodistribution (Organ harvesting and analysis) Data Analysis Quantitative Image Analysis (Enhancement kinetics, lesion contrast) Biodistribution->Data Analysis Comparison Comparison with Standard Agents Data Analysis->Comparison

Preclinical evaluation workflow for hepatotropic contrast agents.

Conclusion

Gd-EOB-DTPA and Gd-BOPTA are well-characterized hepatotropic contrast agents for MRI, offering both dynamic and hepatobiliary phase imaging capabilities. Their mechanisms of action, involving OATP-mediated uptake and MRP2-mediated excretion, are well-established. Gd-EOB-DTPA, with its higher hepatobiliary excretion, provides strong parenchymal enhancement in the hepatobiliary phase, which is particularly useful for the detection of small liver lesions. Gd-BOPTA has a lower degree of hepatobiliary excretion but offers robust vascular phase imaging.

This compound, an older iodinated agent, remains relevant for its application in cholangiography due to its high concentration in the bile. However, there is a significant lack of modern comparative data on its diagnostic performance for liver lesion characterization and detailed knowledge of its specific interactions with hepatocyte transporters.

For researchers and drug development professionals, the choice of a hepatotropic contrast agent will depend on the specific research question. For detailed characterization of liver lesions and functional hepatic assessment, Gd-EOB-DTPA and Gd-BOPTA are the agents of choice. For primary visualization of the biliary tree, particularly in settings where MRI is not available or contraindicated, iodinated agents like this compound have historically been used. Future research could focus on directly comparing the performance of newer hepatobiliary MRI agents with older iodinated compounds and further elucidating the transporter interactions of a wider range of contrast media.

References

Safety Operating Guide

Safe Disposal of Iodoxamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Iodoxamic Acid Hazard Profile

This compound is classified as a radiopaque medium used in diagnostics.[1][2][3] Due to its chemical structure as a poly-iodinated benzoic acid derivative, it is prudent to handle it as a hazardous substance. Safety data sheets for analogous compounds, such as iodoacetic acid and 2-iodobenzoic acid, indicate hazards including toxicity, skin corrosion, and serious eye damage.[4][5][6] Therefore, appropriate precautions must be taken.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Potentially toxic if swallowed.[4][5]P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]
Skin Corrosion/Irritation May cause severe skin burns and irritation.[4][5]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4]
Serious Eye Damage/Irritation May cause serious eye damage.[4][5][6]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Environmental Hazard The environmental impact has not been fully investigated. Do not let product enter drains.[6]Avoid release to the environment.

Detailed Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[5][7] Neutralization may be a viable pre-treatment for aqueous solutions, but this should only be performed by trained personnel.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and/or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and compatible container for collecting this compound waste. The container should be marked "Hazardous Waste" and specify the contents, including the full chemical name.

  • Solid vs. Liquid Waste:

    • Solid this compound: Carefully transfer the solid waste into the designated container.

    • This compound Solutions: Collect aqueous solutions in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For organic solvent solutions, use a designated "Halogenated Organic Waste" container if applicable, as this compound contains iodine.[8]

  • Container Filling: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]

Step 3: Neutralization of Aqueous Solutions (Optional and for Trained Personnel Only)

For dilute aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity before collection.

  • Dilution: In a large beaker, dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 ratio is recommended).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the diluted this compound solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 6.0 and 8.0.

  • Collection: The neutralized solution should still be collected as hazardous aqueous waste, as it contains the iodinated organic compound.

Step 4: Storage and Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

start Start: this compound Waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check identify_waste Identify Waste Form ppe_check->identify_waste solid_waste Solid this compound identify_waste->solid_waste Solid liquid_waste This compound Solution identify_waste->liquid_waste Liquid collect_solid Step 2: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid is_aqueous Aqueous Solution? liquid_waste->is_aqueous store_waste Step 4: Store Sealed Container in Secondary Containment collect_solid->store_waste organic_solution Organic Solution is_aqueous->organic_solution No neutralize_prompt Step 3: Neutralize? (Optional, Trained Personnel Only) is_aqueous->neutralize_prompt Yes collect_organic Step 2: Collect in Labeled Halogenated Organic Waste Container organic_solution->collect_organic collect_organic->store_waste neutralize_proc Perform Neutralization (Dilute, Add Base, Monitor pH) neutralize_prompt->neutralize_proc Yes collect_aqueous Step 2: Collect in Labeled Aqueous Hazardous Waste Container neutralize_prompt->collect_aqueous No neutralize_proc->collect_aqueous collect_aqueous->store_waste final_disposal Arrange for Pickup by EHS or Licensed Contractor store_waste->final_disposal end End: Proper Disposal final_disposal->end

References

Essential Safety and Operational Guidance for Handling Iodoxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Iodoxamic acid is an organoiodine compound used as a radiocontrast agent.[1] Due to its chemical nature, it is prudent to treat it as a hazardous substance, likely causing skin and serious eye irritation.[2] This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound should be handled as a substance that is toxic if swallowed and can cause severe skin burns and eye damage.[3] The following table summarizes the recommended personal protective equipment.

Personal Protective Equipment (PPE) Specifications Purpose
Hand Protection Nitrile rubber gloves. Inspect prior to use.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4]To protect eyes from splashes and dust.
Skin and Body Protection Lab coat, closed-toe shoes, and appropriate protective clothing to prevent skin exposure.[4]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]To prevent inhalation of dust or aerosols.

Operational Plan for Handling this compound

A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Handle Solid this compound C->D Begin Experiment E Prepare Solutions D->E F Decontaminate Work Area E->F Complete Experiment G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, leak-proof container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

Disposal Method:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Arrange for disposal through a licensed chemical waste management company in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

This compound Waste Disposal Plan A Waste Generated B Solid or Liquid Waste? A->B C Segregate into Labeled Solid Waste Container B->C Solid D Segregate into Labeled Liquid Waste Container B->D Liquid E Store in Designated Hazardous Waste Area C->E D->E F Contact Licensed Waste Disposal Service E->F G Proper Disposal F->G

Caption: Decision tree for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Iodoxamic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iodoxamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。